molecular formula C8H8O4 B015156 3-Hydroxymandelic acid CAS No. 17119-15-2

3-Hydroxymandelic acid

Numéro de catalogue: B015156
Numéro CAS: 17119-15-2
Poids moléculaire: 168.15 g/mol
Clé InChI: OLSDAJRAVOVKLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Hydroxymandelic Acid (CAS 17119-15-2), also known as m-hydroxymandelic acid or MHMA, is an aromatic alpha-hydroxy carboxylic acid belonging to the class of 1-hydroxy-4-unsubstituted benzenoids. This compound is a solid at room temperature, with a molecular weight of 168.15 g/mol and the molecular formula C 8 H 8 O 4 . It is a known endogenous metabolite and is characterized by a hydroxyl group substituted at the meta-position of the benzene ring, which influences its electronic properties and aromaticity. In biomedical research, this compound is recognized as a significant metabolite of Phenylephrine, a selective α 1 -adrenergic receptor agonist. The study of this metabolite is crucial for understanding the metabolic fate and pharmacokinetics of Phenylephrine in vivo, as it is excreted in urine following enzymatic transformations. Its role extends to the broader catecholamine and trace amine metabolic pathways, making it a compound of interest in neurochemical and pharmacological studies. Beyond its role as a drug metabolite, this compound has been detected as a natural component in various fermented food products, such as cereal vinegars, where it contributes to the profile of non-volatile organic acids. Researchers can utilize this compound as a reference standard in metabolomics, analytical chemistry, and nutritional science studies. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Propriétés

IUPAC Name

2-hydroxy-2-(3-hydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDAJRAVOVKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70864737
Record name Hydroxy(3-hydroxyphenyl)acetic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3-Hydroxymandelic acid
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Solubility

31 mg/mL
Record name 3-Hydroxymandelic acid
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CAS No.

17119-15-2
Record name 3-Hydroxymandelic acid
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Record name 3-Hydroxymandelic acid
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Record name Hydroxy(3-hydroxyphenyl)acetic acid
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Record name 3-hydroxyphenylglycolic acid
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Record name 3-HYDROXYMANDELIC ACID, (±)-
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxymandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Hydroxymandelic acid, catering to researchers, scientists, and professionals in drug development. The document details both enzymatic and chemical synthesis methodologies, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of the core processes.

Enzymatic Synthesis of 4-Hydroxymandelic Acid in Saccharomyces cerevisiae

The de novo biosynthesis of hydroxymandelic acids in engineered microorganisms offers a promising and sustainable alternative to chemical synthesis. Saccharomyces cerevisiae (baker's yeast) has been successfully engineered to produce 4-hydroxymandelic acid (4-HMA) from glucose. This pathway leverages the yeast's native aromatic amino acid metabolism and the introduction of a key heterologous enzyme.

Biosynthetic Pathway

The enzymatic synthesis of 4-HMA in S. cerevisiae begins with glycolysis and the pentose phosphate pathway, which provide the precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). These are funneled into the shikimate pathway to produce chorismate, a key intermediate for aromatic compounds. Chorismate is then converted to 4-hydroxyphenylpyruvate (4-HPP), the direct precursor for 4-HMA. The final step is the conversion of 4-HPP to 4-HMA, catalyzed by the enzyme hydroxymandelate synthase (HMS).

Enzymatic_Synthesis_Pathway cluster_glycolysis Glycolysis cluster_shikimate Shikimate Pathway cluster_hms Heterologous Step Glucose Glucose PEP PEP Glucose->PEP Multiple Steps E4P E4P Glucose->E4P Multiple Steps PEP_E4P DAHP DAHP PEP_E4P->DAHP Aro3p, Aro4p Chorismate Chorismate DAHP->Chorismate Aro1p, Aro2p Prephenate Prephenate Chorismate->Prephenate Aro7p HPP HPP Prephenate->HPP Tyr1p HMA HMA HPP->HMA Hydroxymandelate Synthase (HMS) 4-Hydroxymandelic Acid 4-Hydroxymandelic Acid HMA->4-Hydroxymandelic Acid

Diagram 1: Biosynthetic pathway of 4-Hydroxymandelic acid in engineered S. cerevisiae.
Quantitative Data

The production of 4-HMA in engineered S. cerevisiae can be significantly enhanced through metabolic engineering strategies. The following table summarizes the reported production titers under different genetic modifications.

Strain BackgroundGenetic Modifications4-HMA Titer (mg/L)Reference
Wild TypeExpression of HMS from Amycolatopsis orientalis119[1][2]
EngineeredIncreased precursor supply (ARO1↑, ARO3K222L↑, ARO4K220L↑), reduced Ehrlich pathway (aro10Δ)465[1][2]
Further EngineeredAs above, with HMS from Nocardia uniformis, and deletions to block competing pathways (trp2Δ, pdc5Δ, aro8Δ, aro9Δ, pha2Δ)> 1000[1][2]
Experimental Protocols

This protocol outlines the general steps for the cultivation of engineered S. cerevisiae for 4-HMA production in a fed-batch fermentation setup.

1. Inoculum Preparation:

  • Prepare a pre-culture by inoculating a single colony of the engineered yeast strain into a sterile culture tube containing 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Incubate at 30°C with shaking at 250 rpm for 24 hours.

  • Use the pre-culture to inoculate a 250 mL shake flask containing 50 mL of YPD medium and incubate under the same conditions for 24 hours.

2. Fed-Batch Fermentation:

  • Sterilize the bioreactor containing the initial batch medium. A typical medium consists of defined mineral salts, vitamins, and an initial glucose concentration.

  • Inoculate the bioreactor with the seed culture to an initial optical density at 600 nm (OD600) of approximately 0.5.

  • Maintain the temperature at 30°C and the pH at 5.0 (controlled by automated addition of NaOH and HCl). Aeration and agitation rates should be controlled to maintain dissolved oxygen levels.

  • After the initial batch phase (indicated by the depletion of the initial glucose), initiate the fed-batch phase by continuously feeding a concentrated glucose solution. The feed rate is typically controlled to maintain a low glucose concentration in the bioreactor to prevent overflow metabolism (ethanol production).

  • Continue the fermentation for a predetermined period (e.g., 72-96 hours), collecting samples periodically to monitor cell growth (OD600) and 4-HMA concentration.

  • At the end of the fermentation, harvest the culture broth by centrifugation to separate the yeast cells.

  • The supernatant, containing the secreted 4-HMA, can be subjected to further purification steps.

  • Acidify the supernatant to a low pH (e.g., pH 2-3) to protonate the carboxylic acid group of 4-HMA.

  • Perform liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate.

  • Evaporate the organic solvent to obtain the crude 4-HMA.

  • Further purification can be achieved by recrystallization or column chromatography.

Chemical Synthesis of Hydroxymandelic Acids

Chemical synthesis provides a more direct route to hydroxymandelic acids, though often with considerations for regioselectivity and stereoselectivity. The methods typically involve the condensation of a phenol derivative with glyoxylic acid or the hydroxylation of a mandelic acid precursor.

Synthesis of 3,4-Dihydroxymandelic Acid via Condensation

A patented method describes the synthesis of 3,4-dihydroxymandelic acid from catechol and glyoxylic acid with high yield. This approach can be conceptually adapted for the synthesis of this compound using resorcinol as the starting phenol.

Chemical_Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Product Isolation Reagents Catechol + Glyoxylic Acid + NaOH Solution Reaction Condensation Reaction (pH 9-11, 10-40°C, 8-10.5h) Reagents->Reaction Workup Cooling and Acidification Reaction->Workup Purification Extraction and Purification Workup->Purification Product Product Purification->Product 3,4-Dihydroxymandelic Acid

Diagram 2: General workflow for the chemical synthesis of a dihydroxymandelic acid.
Quantitative Data for Related Chemical Syntheses

The following table presents yield data for the synthesis of hydroxymandelic acid derivatives.

ProductStarting MaterialsYieldReference
3,4-Dihydroxymandelic AcidCatechol, Glyoxylic Acid82.1%[3]
DL-4-Hydroxy-3-methoxymandelic AcidGuaiacol, Glyoxylic Acid68-75%[4]
(-)-3-Hydroxymandelic AcidEthyl 2-hydroxy-2-(3-hydroxyphenyl)acetate~58% (hydrolysis step)
Experimental Protocols

This protocol is adapted from a patented method and illustrates the general principles of the condensation reaction.

1. Reaction Setup:

  • To a reaction kettle, add deionized water, a metal oxide catalyst (e.g., aluminum oxide), and an organic alkaline compound.

  • While stirring, add a sodium hydroxide solution to adjust the system pH to 9-11.

  • Control the temperature of the reaction mixture to between 10-40°C.

2. Reagent Addition:

  • Simultaneously and slowly drip in a glyoxylic acid solution, a sodium hydroxide solution (to maintain pH), and a catechol solution over a period of 3-3.5 hours. The molar ratio of glyoxylic acid to catechol to sodium hydroxide should be approximately 1:1.1-1.2:1.8-2.0.

3. Reaction and Work-up:

  • Continue the reaction under these conditions for an additional 5-7 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can then be isolated and purified through standard techniques such as acidification, extraction, and crystallization.

This method provides a route to (-)-3-Hydroxymandelic acid.

1. Hydrolysis:

  • The starting ester, ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, is subjected to hydrolysis under either acidic or basic conditions.

  • For basic hydrolysis, a solution of sodium hydroxide in a water/alcohol mixture can be used. The reaction is typically stirred at room temperature or with gentle heating until completion (monitored by techniques like TLC).

  • For acidic hydrolysis, a solution of a strong acid like hydrochloric acid in water can be employed, often with heating.

2. Isolation and Purification:

  • After the hydrolysis is complete, the reaction mixture is neutralized.

  • The product, this compound, is then extracted into an organic solvent.

  • The solvent is evaporated, and the crude product can be purified by recrystallization.

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways to this compound and its derivatives. The choice of method will depend on factors such as the desired stereochemistry, scalability, and environmental considerations. Microbial fermentation presents a sustainable approach with the potential for high yields through metabolic engineering, while chemical synthesis offers more direct routes that may be preferable for certain applications and scales of production. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working on the synthesis and application of these important molecules.

References

3-Hydroxymandelic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Hydroxymandelic Acid: Chemical Properties and Structure

Introduction

This compound, also known as m-hydroxymandelate or MHMA, is an aromatic alpha-hydroxy acid. It is structurally a derivative of mandelic acid with a hydroxyl group at the meta-position (position 3) of the phenyl ring. This compound is of significant interest to researchers, scientists, and drug development professionals due to its role as a human metabolite and its potential applications in organic synthesis. It is a white crystalline solid soluble in water and polar organic solvents.[1] this compound is a key biomarker in monitoring the metabolism of certain aromatic compounds and has relevance in assessing exposure to industrial chemicals.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference(s)
IUPAC Name 2-hydroxy-2-(3-hydroxyphenyl)acetic acid[1][3][4]
Molecular Formula C₈H₈O₄[1][3][5][6]
Molecular Weight 168.15 g/mol [3][5][7][8]
Melting Point 128-132 °C
Water Solubility 31 mg/mL[1][7]
pKa (Strongest Acidic) 3.3[1][4]
XlogP -0.1[3][7][8]
Appearance Off-White Powder / Solid[7][9]
CAS Number 17119-15-2[5][6][9]

Chemical Structure and Stereoisomerism

This compound possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxyl group, and a 3-hydroxyphenyl group. This chirality results in the existence of two enantiomers (stereoisomers that are non-superimposable mirror images of each other):

  • (S)-(+)-3-Hydroxymandelic acid [8]

  • (R)-(-)-3-Hydroxymandelic acid [10]

The specific rotation of plane-polarized light in opposite directions defines the (+) and (-) enantiomers, while the (S) and (R) designations are based on the Cahn-Ingold-Prelog priority rules for the arrangement of substituents around the chiral center.

Caption: 2D structure of this compound with the chiral center indicated by C*.

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through several methods. A common laboratory-scale approach involves the hydroxylation of mandelic acid.[10]

Example Protocol: Hydroxylation of Mandelic Acid [10]

  • Reactant Preparation: Dissolve mandelic acid in a suitable solvent.

  • Hydroxylation: Introduce a hydroxylating agent, such as hydrogen peroxide, in the presence of a catalyst like iron(III) chloride.

  • Reaction Conditions: Maintain the reaction at a controlled temperature and pH to favor the formation of the desired isomer.

  • Purification: The resulting mixture, containing different isomers of hydroxymandelic acid, is then purified. Chiral separation techniques, such as ligand-exchange capillary electrochromatography, can be employed to isolate the specific enantiomers of this compound.[9][10]

Analysis

The identification and quantification of this compound in biological samples are often performed using chromatographic techniques coupled with mass spectrometry.

Example Protocol: LC-MS/MS Analysis

  • Sample Preparation: Urine or plasma samples are pre-treated, which may involve protein precipitation, extraction, and concentration steps.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system. A chiral column (e.g., Chiralpak® IA) can be used to separate the enantiomers.

  • Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion of this compound and its characteristic fragment ions, allowing for sensitive and selective quantification.

Biological Significance and Metabolic Pathways

This compound is an endogenous human metabolite.[11] It is primarily known as a metabolite of the α-receptor agonist phenylephrine.[10][11] The metabolism of phenylephrine to this compound involves enzymatic reactions in the human body. It is also formed from the metabolism of adrenaline and noradrenaline by monoamine oxidase and catechol-O-methyl transferase.[1] The presence and concentration of this compound in urine can be indicative of the metabolic activity related to these parent compounds.

metabolic_pathway Phenylephrine Phenylephrine (m-Synephrine) MHPG m-Hydroxyphenylglycol (MHPG) Phenylephrine->MHPG Metabolism MHMA This compound (MHMA) MHPG->MHMA Oxidation

Caption: Simplified metabolic pathway of Phenylephrine to this compound.

Conclusion

This compound is a multifaceted molecule with well-defined chemical and physical properties. Its chiral nature and role as a human metabolite make it a compound of interest in various scientific disciplines, including synthetic chemistry, pharmacology, and clinical diagnostics. The detailed understanding of its structure, properties, and biological pathways is essential for its application in research and development.

References

The Biological Role of 3-Hydroxymandelic Acid in Human Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymandelic acid (3-HMA), a hydroxymandelic acid, is an endogenous human metabolite present in bodily fluids such as urine and plasma, as well as in tissues including the kidney and liver.[1] Its primary significance in human metabolism stems from its role as a downstream product of catecholamine metabolism. Specifically, it is recognized as a metabolite of the synthetic α-adrenergic receptor agonist phenylephrine and, to a lesser extent, a minor metabolite of the endogenous catecholamines epinephrine and norepinephrine. This technical guide provides a comprehensive overview of the metabolic pathways involving 3-HMA, its association with clinical conditions, available quantitative data, and detailed experimental protocols for its analysis.

Introduction

This compound (m-hydroxymandelic acid or MHMA) is an aromatic alpha-hydroxy acid. While it is a normal constituent of human urine, its clinical and research significance is intrinsically linked to the metabolism of catecholamines.[2] Derivatives of mandelic acid, including 3-HMA, are formed through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) on epinephrine and norepinephrine.[1] Furthermore, it is a well-established urinary metabolite of phenylephrine, a common over-the-counter decongestant.[2][3] Understanding the metabolic fate of 3-HMA is crucial for pharmacokinetic studies of phenylephrine and for exploring its potential, albeit minor, role as a biomarker in diseases characterized by dysregulated catecholamine production, such as neuroblastoma and pheochromocytoma.

Metabolic Pathways Involving this compound

The metabolic generation of 3-HMA is primarily understood in the context of two main pathways: the metabolism of the exogenous drug phenylephrine and the catabolism of endogenous catecholamines.

Metabolism of Phenylephrine

Phenylephrine, an α-1 adrenergic receptor agonist, is extensively metabolized in the human body.[4] One of the primary routes of its metabolism involves oxidative deamination catalyzed by monoamine oxidase (MAO), leading to the formation of this compound.[4][5] Studies have shown that a significant percentage of an orally administered dose of phenylephrine is excreted in the urine as 3-HMA.[3]

G Phenylephrine Phenylephrine MAO Monoamine Oxidase (MAO) Phenylephrine->MAO Oxidative Deamination HMA3 This compound MAO->HMA3

Figure 1: Simplified metabolic pathway of phenylephrine to this compound.
Endogenous Catecholamine Metabolism

This compound is also a minor product of the intricate metabolic cascade of endogenous catecholamines, namely epinephrine and norepinephrine. The primary end-product of this pathway is vanillylmandelic acid (VMA). The formation of 3-HMA in this context is less predominant. This pathway involves the concerted action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

G Norepinephrine Norepinephrine DHMA 3,4-Dihydroxymandelic Acid Norepinephrine->DHMA MAO Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Epinephrine Epinephrine Epinephrine->DHMA MAO Metanephrine Metanephrine Epinephrine->Metanephrine COMT MAO Monoamine Oxidase (MAO) COMT Catechol-O-methyltransferase (COMT) VMA Vanillylmandelic Acid (VMA) DHMA->VMA COMT HMA3 This compound (minor product) DHMA->HMA3 Further Metabolism (hypothetical) Metanephrine->VMA MAO Normetanephrine->VMA MAO

Figure 2: Overview of catecholamine metabolism with the hypothetical position of 3-HMA.

Association with Clinical Conditions

Due to its origin in catecholamine metabolism, the levels of 3-HMA and its related metabolites are of interest in the diagnosis and monitoring of catecholamine-secreting tumors.

Neuroblastoma and Pheochromocytoma

Neuroblastomas are pediatric tumors of the sympathetic nervous system that often produce excess catecholamines. The measurement of urinary catecholamine metabolites, primarily vanillylmandelic acid (VMA) and homovanillic acid (HVA), is a cornerstone of diagnosis and monitoring.[6][7][8][9] While VMA and HVA are the major biomarkers, the profile of other minor metabolites, which could include 3-HMA, may provide additional information. However, current clinical practice does not routinely measure 3-HMA for the diagnosis of these tumors, and its clinical utility in this context has not been established. Studies have shown that a significant percentage of neuroblastoma patients exhibit elevated levels of VMA and HVA.[6][9]

Quantitative Data

Quantitative data for this compound in human biological fluids are not as extensively documented as for other catecholamine metabolites like VMA and HVA. The available data are primarily from pharmacokinetic studies of phenylephrine.

AnalyteMatrixConditionConcentration/Excretion RateReference
This compound UrineFollowing oral administration of phenylephrine HCl (10 mg) in adults25.3% of the dose excreted over 24 hours[3]
This compound UrineFollowing oral administration of phenylephrine HCl in children (2-11 years)22.3% - 27.6% of the dose excreted[3]
Vanillylmandelic Acid (VMA) UrineHealthy children (birth to 1 year)569 (± 309) µg/24 hours[10]
Vanillylmandelic Acid (VMA) UrineHealthy children (1 through 5 years)1348 (± 433) µg/24 hours[10]
Vanillylmandelic Acid (VMA) UrineHealthy children (6 through 15 years)2373 (± 698) µg/24 hours[10]
Vanillylmandelic Acid (VMA) UrineHealthy individuals (>15 years)3192 (± 699) µg/24 hours[10]
Vanillylmandelic Acid (VMA) UrineHypertensive men (>35 years)10-54 µmol/24 h[11]
Vanillylmandelic Acid (VMA) UrineHypertensive women (>35 years)9-38 µmol/24 h[11]

Table 1: Quantitative Data for this compound and the related metabolite Vanillylmandelic Acid (VMA).

Experimental Protocols

The quantitative analysis of 3-HMA in biological matrices typically employs chromatographic techniques coupled with mass spectrometry. Below are generalized protocols based on methods used for related urinary organic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Catecholamine Metabolites

This method can be adapted for the analysis of 3-HMA.

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of centrifuged urine in a polypropylene tube, add 50 µL of an internal standard solution (containing a stable isotope-labeled analog of 3-HMA).

  • Add 1.6 mL of a complexing reagent solution (e.g., 2 g/L 2-aminoethyl-diphenylborinate).[12]

  • Adjust the pH to ~9.5 with a dilute base (e.g., ammonium hydroxide).[13]

  • Vortex the mixture for 60 seconds.

  • Add 1.5 mL of ethyl acetate and vortex for another 60 seconds.[12][13]

  • Centrifuge the mixture at 2000 x g for 5 minutes.[13]

  • Transfer 800 µL of the upper organic layer (supernatant) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase.[12][13]

5.1.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 125 mm x 3 mm, 3 µm particle size) is commonly used.[13]

  • Mobile Phase A: 0.1-0.25% Formic acid in water.[12][13]

  • Mobile Phase B: Acetonitrile or Methanol.[12]

  • Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2-0.3 mL/min.[13]

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Heated electrospray ionization (HESI) in positive or negative ion mode (to be optimized for 3-HMA).

  • Detection: Selected Reaction Monitoring (SRM) using specific precursor-to-product ion transitions for 3-HMA and its internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine Urine Sample (1 mL) IS Add Internal Standard Urine->IS LLE Liquid-Liquid Extraction (Ethyl Acetate, pH 9.5) IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (SRM Mode) LC->MS Quant Quantification against Calibration Curve MS->Quant

References

The Metabolism of Phenylephrine to 3-Hydroxymandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a synthetic sympathomimetic amine widely utilized as a nasal decongestant and a vasopressor. Its pharmacological activity is primarily mediated through the selective agonism of α1-adrenergic receptors, leading to vasoconstriction. The biotransformation of phenylephrine is a critical aspect of its pharmacokinetic profile, with metabolism proceeding through several key pathways. This technical guide provides an in-depth exploration of the metabolic conversion of phenylephrine to its major inactive metabolite, 3-hydroxymandelic acid. This guide will detail the enzymatic processes involved, present quantitative data on metabolite formation, and provide an overview of the experimental protocols used for its study.

Metabolic Pathway of Phenylephrine

The primary route of phenylephrine metabolism involves oxidative deamination catalyzed by monoamine oxidase (MAO), leading to the formation of this compound.[1][2][3] Phenylephrine also undergoes conjugation reactions, primarily sulfation and to a lesser extent, glucuronidation.[4] Unlike catecholamines, phenylephrine is not a substrate for catechol-O-methyltransferase (COMT). The major metabolites, including this compound, are pharmacologically inactive.[2]

Below is a diagram illustrating the metabolic transformation of phenylephrine.

Phenylephrine Metabolism phenylephrine Phenylephrine intermediate 3-Hydroxy-phenylglycolaldehyde phenylephrine->intermediate Monoamine Oxidase (MAO) sulfate Phenylephrine Sulfate phenylephrine->sulfate Sulfotransferase glucuronide Phenylephrine Glucuronide phenylephrine->glucuronide UDP-glucuronosyltransferase hma This compound intermediate->hma Aldehyde Dehydrogenase

Figure 1: Metabolic pathways of phenylephrine.

Quantitative Analysis of Phenylephrine Metabolism

The extent of phenylephrine metabolism and the proportion of its various metabolites have been quantified in several studies. The following tables summarize key pharmacokinetic and urinary excretion data.

Table 1: Pharmacokinetic Parameters of Oral Phenylephrine in Healthy Adults [5]

Dose of Phenylephrine HClCmax (pg/mL) [Mean (SD)]AUC∞ (pg·h/mL) [Mean (SD)]
10 mg1354 (954)955.8 (278.5)
20 mg2959 (2122)2346 (983.8)
30 mg4492 (1978)3900 (1764)

Cmax: Maximum plasma concentration; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; SD: Standard Deviation.

Table 2: Urinary Excretion of Phenylephrine and its Metabolites in Healthy Adults After a Single Oral Dose [5][6]

Analyte10 mg Dose (% of dose)20 mg Dose (% of dose)30 mg Dose (% of dose)Intravenous Dose (% of dose)
Unchanged Phenylephrine0.44--16
Phenylephrine Sulfate46.6---
Phenylephrine Glucuronide0.033---
This compound25.3--57

Data for 20 mg and 30 mg oral doses show a trend of decreasing phenylephrine sulfate and increasing this compound with higher doses, though specific percentages were not provided in the source.[5]

Experimental Protocols

The quantification of phenylephrine and its metabolites, including this compound, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the analysis of these compounds in biological matrices such as plasma and urine.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of phenylephrine and its metabolites.

Experimental Workflow sample Biological Sample (Plasma/Urine) extraction Sample Pre-treatment (e.g., Protein Precipitation, SPE) sample->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS/MS Analysis extraction->lcms Direct Injection derivatization->lcms quant Data Acquisition and Quantification lcms->quant

Figure 2: General workflow for metabolite analysis.
Detailed Methodologies

1. Sample Preparation

  • Plasma: Protein precipitation is a common method. An organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[7] Solid-phase extraction (SPE) can also be employed for cleaner extracts.[8]

  • Urine: Urine samples are often diluted with a suitable buffer before injection into the LC-MS/MS system. Enzymatic hydrolysis with β-glucuronidase/sulfatase may be performed to measure total (free + conjugated) metabolite concentrations.[9]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography: Reversed-phase chromatography is typically used to separate phenylephrine and its metabolites. A C18 column is a common choice.[7] The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is generally used for quantification.[8] Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity. Positive electrospray ionization (ESI) is a common ionization technique for these compounds.[10]

Table 3: Example LC-MS/MS Parameters for Phenylephrine Analysis [7][10]

ParameterDescription
Chromatography
ColumnGemini C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
GradientGradient elution over approximately 3 minutes
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)

Note: Specific parameters such as column dimensions, flow rate, gradient profile, and MRM transitions will vary depending on the specific application and instrumentation.

Signaling Pathway of Phenylephrine

Phenylephrine exerts its physiological effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade.

Alpha-1 Adrenergic Signaling phenylephrine Phenylephrine receptor α1-Adrenergic Receptor phenylephrine->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases response Cellular Response (e.g., Vasoconstriction) ca2->response pkc->response

Figure 3: Phenylephrine's signaling pathway.

Upon binding of phenylephrine, the α1-adrenergic receptor activates the Gq alpha subunit of its associated G-protein.[3] This, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to various cellular responses, most notably the contraction of smooth muscle, resulting in vasoconstriction.[11]

Conclusion

The metabolism of phenylephrine to this compound via oxidative deamination by monoamine oxidase is a key determinant of its pharmacokinetic profile and duration of action. Understanding this metabolic pathway, along with the associated signaling cascades, is essential for researchers and professionals involved in drug development and clinical pharmacology. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for further investigation and application in these fields.

References

The Enigmatic Presence of 3-Hydroxymandelic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymandelic acid, a phenolic acid derivative of mandelic acid, has been identified in the plant kingdom, yet its distribution, biosynthesis, and physiological roles remain largely underexplored. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, its proposed biosynthetic pathway, and generalized methodologies for its extraction and analysis. This document aims to serve as a foundational resource for researchers interested in the further investigation of this intriguing plant metabolite.

Natural Occurrence

The documented presence of this compound in the plant kingdom is currently limited to a few species within the Aloe genus. This suggests a potentially narrow but significant distribution that warrants further investigation across a broader range of plant families.

Quantitative Data Summary
Plant SpeciesFamilyPlant Part(s)Quantitative DataReference(s)
Aloe africanaAsphodelaceaeNot specifiedNot Reported[1]
Aloe feroxAsphodelaceaeNot specifiedNot Reported

Table 1. Documented Natural Occurrence of this compound in Plants.

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known metabolism of aromatic amino acids, a putative pathway can be proposed, originating from the essential amino acid L-phenylalanine. The initial and key step is likely the hydroxylation of L-phenylalanine at the meta position of the phenyl ring to form m-tyrosine, catalyzed by a phenylalanine 3-hydroxylase.[2][3] Subsequent enzymatic transformations, analogous to the known pathways of mandelic acid synthesis, would lead to the formation of this compound.

Biosynthesis of this compound L_Phenylalanine L-Phenylalanine m_Tyrosine m-Tyrosine L_Phenylalanine->m_Tyrosine Phenylalanine 3-hydroxylase m_Hydroxyphenylpyruvic_acid m-Hydroxyphenylpyruvic acid m_Tyrosine->m_Hydroxyphenylpyruvic_acid Aminotransferase m_Hydroxyphenylglyoxylic_acid m-Hydroxyphenylglyoxylic acid m_Hydroxyphenylpyruvic_acid->m_Hydroxyphenylglyoxylic_acid Oxidase Three_Hydroxymandelic_acid This compound m_Hydroxyphenylglyoxylic_acid->Three_Hydroxymandelic_acid Reductase Experimental Workflow for this compound Analysis Plant_Material Plant Material (e.g., Aloe leaves) Sample_Preparation Sample Preparation (Lyophilization, Grinding) Plant_Material->Sample_Preparation Extraction Solid-Liquid Extraction (e.g., 80% Methanol) Sample_Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Crude_Extract Crude Extract Solvent_Evaporation->Crude_Extract SPE_Purification Solid-Phase Extraction (SPE) (C18 cartridge) Crude_Extract->SPE_Purification Purified_Extract Purified Extract SPE_Purification->Purified_Extract HPLC_Analysis HPLC-UV/DAD Analysis Purified_Extract->HPLC_Analysis Data_Analysis Data Analysis (Quantification, Identification) HPLC_Analysis->Data_Analysis

References

Spectroscopic Characterization of 3-Hydroxymandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the key spectroscopic data for 3-Hydroxymandelic acid, a significant metabolite in various biochemical pathways. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for researchers, scientists, and drug development professionals for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift assignments.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

Atom NumberChemical Shift (ppm)Multiplicity
H-α4.915 - 4.93s
H-26.983d
H-46.916t
H-57.285t
H-66.853d

Data sourced from various databases including PubChem and the Biological Magnetic Resonance Bank (BMRB).[1][2]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Atom NumberChemical Shift (ppm)
C-α77.449
C-1145.068
C-2116.447
C-3158.295
C-4117.792
C-5132.859
C-6121.995
C=O181.995

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[2]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: A sample of approximately 1-5 mg of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[2]

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2]

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the assignment of proton and carbon signals.[2]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, such as Tetramethylsilane (TMS) or the residual solvent peak.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl and carboxylic acid)
~3030MediumC-H stretch (aromatic)
~2960MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (carboxylic acid)
~1600, ~1490Medium-StrongC=C stretch (aromatic ring)
~1230, ~1190StrongC-O stretch (alcohol and carboxylic acid), O-H bend

Assignments are based on typical functional group absorption regions and data from related compounds.[4]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The solid-state IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet technique.[1]

  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₈O₄
Molecular Weight168.15 g/mol
Ionization ModeNegative Electrospray (ESI-)
Precursor Ion [M-H]⁻m/z 167.0345
Key Fragment Ions (m/z)123.0441, 121.0287

Data sourced from MassBank and PubChem.[1][5]

Experimental Protocol: Mass Spectrometry (LC-ESI-MS)

A typical workflow for the analysis of this compound by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is as follows:

  • Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile, compatible with the LC mobile phase.

  • Liquid Chromatography: The sample solution is injected into a liquid chromatograph, typically equipped with a reverse-phase column (e.g., C18), to separate it from other components.

  • Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

  • Mass Analysis: The desolvated ions are then guided into the mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF), which separates them based on their mass-to-charge ratio (m/z).[5]

  • Detection: The separated ions are detected, and a mass spectrum is generated. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the precursor ion is fragmented, and the fragment ions are analyzed.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound Isolation & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR IR IR Spectroscopy (FTIR) Dissolution->IR MS Mass Spectrometry (LC-MS, MS/MS) Dissolution->MS Process Spectral Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Data Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Structure Structural Elucidation & Characterization Interpret->Structure

A generalized workflow for spectroscopic analysis.

References

3-Hydroxymandelic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxymandelic acid, a significant metabolite in human physiology. This document outlines its chemical properties, metabolic pathways, and established experimental protocols for its quantification, offering valuable information for researchers in pharmacology, clinical diagnostics, and drug development.

Core Chemical and Physical Properties

This compound, also known as m-hydroxymandelic acid, is a hydroxy acid derivative. It is a human metabolite formed from the metabolism of catecholamines.[1][2] Below is a summary of its key identifiers and physicochemical properties.

PropertyValueSource
CAS Number 17119-15-2[1][3][4]
Molecular Weight 168.15 g/mol [3]
Molecular Formula C₈H₈O₄[3][4]
IUPAC Name 2-hydroxy-2-(3-hydroxyphenyl)acetic acid[1]
Synonyms m-Hydroxymandelic acid, meta-hydroxymandelic acid, MHMA[1]
Melting Point 128-132 °C[5]
Appearance Solid[6]

Metabolic Significance: The Catecholamine Degradation Pathway

This compound is a downstream metabolite of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine).[2] The metabolic pathway involves two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[2][7] The degradation of these neurotransmitters is crucial for regulating their physiological effects, and the analysis of their metabolites, including this compound, is often used in clinical diagnostics.[7]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound and other key metabolites.

Catecholamine_Metabolism Adrenaline Adrenaline (Epinephrine) Metanephrine Metanephrine Adrenaline->Metanephrine COMT DHMA 3,4-Dihydroxymandelic acid (DHMA) Adrenaline->DHMA MAO Noradrenaline Noradrenaline (Norepinephrine) Normetanephrine Normetanephrine Noradrenaline->Normetanephrine COMT Noradrenaline->DHMA MAO HMA 3-Hydroxymandelic acid (HMA) Noradrenaline->HMA Alternative Pathway VMA Vanillylmandelic acid (VMA) Metanephrine->VMA MAO Normetanephrine->VMA MAO MHPG 3-Methoxy-4-hydroxyphenylglycol (MHPG) Normetanephrine->MHPG DHMA->VMA COMT invis1 invis2

Metabolic pathway of catecholamines.

Experimental Protocols for Quantification

The quantification of this compound and its related metabolites is essential for various research and diagnostic purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Determination of this compound in Human Plasma by LC with Electrochemical Detection

This method provides a sensitive and specific quantification of m-hydroxymandelic acid (MHMA) and m-hydroxyphenylglycol (MHPG) in human plasma.[8]

1. Sample Preparation:

  • Acidify plasma samples.

  • For the analysis of conjugated forms, perform enzymatic hydrolysis with β-glucuronidase.[8]

  • Extract the analytes from the plasma matrix using an organic solvent such as methyl-tert-butyl ether.[8]

2. Chromatographic Conditions:

  • Column: ODS stationary phase (e.g., 100 x 4.6 mm, 5 µm followed by a 75 x 4.6 mm, 3 µm).[8]

  • Mobile Phase: 1% acetonitrile in 0.1 M acetic acid.[8]

  • Flow Rate: Not specified, requires optimization.

  • Injection Volume: Not specified, typically in the µL range.

3. Detection:

  • Detector: Electrochemical detector.[8]

  • Potential: +1.15 V vs Ag/AgCl reference electrode.[8]

4. Quantification:

  • Construct a standard curve using known concentrations of this compound. The linear range is reported to be 10.0-250.0 ng/mL.[8]

  • The limit of quantitation is 10.0 ng/mL.[8]

  • An internal standard, such as 3-hydroxy-4-methoxymandelic acid, should be used for accurate quantification.[8]

Applications in Research and Drug Development

The analysis of this compound can serve as a biomarker in several research areas:

  • Clinical Diagnostics: Elevated levels of catecholamine metabolites can be indicative of certain tumors, such as pheochromocytoma.[7][9]

  • Pharmacology: To assess the metabolic fate of drugs that are structural analogs of catecholamines, such as the alpha-receptor agonist phenylephrine, which is metabolized to m-hydroxyphenylglycol (MHPG) and m-hydroxymandelic acid (MHMA).[10]

  • Toxicology: Monitoring exposure to industrial solvents like styrene, which can lead to the excretion of mandelic acid derivatives in urine.[11][12]

Conclusion

This compound is a key metabolite in the catecholamine pathway. Its accurate quantification is vital for both clinical diagnostics and pharmacological research. The methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this important biomolecule.

References

An In-depth Technical Guide to 3-Hydroxymandelic Acid: Discovery, History, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3-Hydroxymandelic acid (3-HMA), a significant human metabolite, holds a key position in the metabolic pathway of catecholamines. This technical guide provides a comprehensive overview of its discovery, historical milestones, and its role in biochemical processes. Detailed experimental protocols for its synthesis, isolation, and characterization are presented, alongside a thorough compilation of its physicochemical properties. Furthermore, this document elucidates the metabolic cascade leading to the formation of 3-HMA, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named 2-hydroxy-2-(3-hydroxyphenyl)acetic acid, is a derivative of mandelic acid and a member of the phenol class of organic compounds. Its presence in human biological fluids is primarily attributed to the metabolism of endogenous catecholamines, such as adrenaline and noradrenaline, as well as synthetic sympathomimetic amines like phenylephrine.[1][2] The quantification of 3-HMA in urine and plasma serves as a valuable diagnostic marker for certain metabolic disorders and for monitoring therapeutic drug efficacy. This guide aims to provide a detailed technical resource on the discovery, history, and scientific importance of this metabolite.

Discovery and History

While a singular definitive "discovery" of this compound is not prominently documented, its identification is intrinsically linked to the advancements in analytical techniques for studying human metabolism. Early investigations into the metabolic fate of catecholamines led to the characterization of several urinary metabolites. The presence of mandelic acid derivatives as byproducts of adrenaline and noradrenaline metabolism was established through these pioneering studies.[1] The formal identification and quantification of o- and m-hydroxymandelic acid in human urine were later accomplished using gas chromatography-mass spectrometry (GC-MS), solidifying their status as endogenous human metabolites.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is crucial for its application in research and clinical settings. The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name2-hydroxy-2-(3-hydroxyphenyl)acetic acid[3]
Molecular FormulaC₈H₈O₄[3]
Molecular Weight168.15 g/mol [3]
CAS Number17119-15-2[3]
AppearanceOff-White Powder/Solid[4]
Melting Point128-132 °C
Solubility in Water31 mg/mL[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsSource
¹H NMR (600 MHz, H₂O) δ (ppm): 4.93, 6.87, 6.92, 6.98, 7.29[3]
¹³C NMR Data available in spectral databases.[3]
Mass Spectrometry (GC-MS) Major fragments (m/z): 123[3]
Mass Spectrometry (MS-MS) Precursor Ion [M-H]⁻, Major Fragments (m/z): 121.02995, 93.03383[3]

Metabolic Pathway of this compound

This compound is a key metabolite in the catabolism of catecholamines. The formation of 3-HMA is a multi-step enzymatic process primarily involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][5] The following diagram illustrates the metabolic pathway leading to this compound.

Catecholamine_Metabolism cluster_catecholamines Catecholamines cluster_enzymes Enzymes cluster_metabolites Metabolites cluster_phenylephrine Exogenous Source Adrenaline Adrenaline DHMA 3,4-Dihydroxymandelic Acid Adrenaline->DHMA MAO Noradrenaline Noradrenaline Noradrenaline->DHMA MAO MHPG 3-Methoxy-4-hydroxyphenylglycol Noradrenaline->MHPG MAO MAO Monoamine Oxidase (MAO) COMT Catechol-O-methyltransferase (COMT) ADH Aldehyde Dehydrogenase VMA Vanillylmandelic Acid (VMA) DHMA->VMA COMT MHPG->VMA ADH HMA This compound Phenylephrine Phenylephrine Phenylephrine->HMA Metabolism

Catecholamine metabolism pathway to 3-HMA.

Experimental Protocols

The synthesis, isolation, and quantification of this compound are essential for various research applications. This section provides detailed methodologies for key experiments.

Chemical Synthesis of this compound

A common method for the synthesis of hydroxymandelic acids involves the hydroxylation of mandelic acid.[2]

Materials:

  • Mandelic acid

  • Hydrogen peroxide (H₂O₂)

  • Iron(III) chloride (FeCl₃) as a catalyst

  • Appropriate solvent (e.g., water or an organic solvent)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve mandelic acid in the chosen solvent in a reaction flask.

  • Add the iron(III) chloride catalyst to the solution.

  • Slowly add hydrogen peroxide to the reaction mixture while stirring. The reaction is typically carried out at a controlled temperature.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and neutralize the mixture.

  • Extract the product using an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Isolation of this compound from Urine

The isolation of 3-HMA from biological matrices like urine is crucial for metabolic studies.

Materials:

  • Urine sample

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate or methyl-tert-butyl ether)

  • Solid-phase extraction (SPE) columns (optional, for cleanup)

  • Evaporation apparatus (e.g., rotary evaporator)

Procedure:

  • Collect a 24-hour urine sample and measure the total volume.

  • Acidify a known volume of the urine sample to a pH of approximately 1-2 with HCl.

  • Extract the acidified urine with several portions of an organic solvent.

  • Combine the organic extracts and wash them with a small amount of water.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Evaporate the solvent under reduced pressure to obtain the crude extract containing 3-HMA.

  • Further purification can be achieved using solid-phase extraction or chromatographic techniques if necessary.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the sensitive and specific quantification of 3-HMA in biological samples.[6]

Instrumentation:

  • HPLC system with a UV or electrochemical detector

  • Reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm)

Mobile Phase:

  • A typical mobile phase consists of an aqueous buffer (e.g., 0.1 M acetic acid) with a small percentage of an organic modifier (e.g., 1% acetonitrile).[6]

Procedure:

  • Prepare a series of standard solutions of 3-HMA of known concentrations.

  • Prepare the biological sample (e.g., plasma or urine extract) by appropriate workup, which may include protein precipitation or extraction as described above.

  • Inject the standards and samples onto the HPLC system.

  • Elute the analyte isocratically or with a gradient.

  • Detect 3-HMA using a UV detector at a suitable wavelength or an electrochemical detector for higher sensitivity.[6]

  • Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of 3-HMA in the samples.

Conclusion

This compound is a metabolite of significant interest in the fields of clinical chemistry and pharmacology. Its discovery and the elucidation of its metabolic pathway have provided valuable tools for diagnosing and monitoring diseases related to catecholamine metabolism. The experimental protocols detailed in this guide offer a practical framework for researchers to synthesize, isolate, and quantify this important biomolecule. Further research into the broader physiological roles of 3-HMA may uncover new diagnostic and therapeutic applications.

References

Thermochemical Properties of 3-Hydroxymandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymandelic acid (3-HMA) is an aromatic alpha-hydroxy acid. It is a known human metabolite, particularly resulting from the breakdown of catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine), as well as the synthetic sympathomimetic amine, phenylephrine.[1][2] Its presence and concentration in biological fluids can be indicative of certain metabolic processes and the body's response to various xenobiotics. Understanding the thermochemical properties of 3-HMA is crucial for a comprehensive characterization of its behavior in both biological and chemical systems, aiding in drug metabolism studies, and the development of novel therapeutics.

This technical guide provides an overview of the known physical and chemical properties of this compound, outlines general experimental protocols for determining its thermochemical characteristics, and presents its role in relevant metabolic pathways.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 128-132 °CSigma-Aldrich
Solubility in Water Soluble[2]
CAS Number 17119-15-2[1]

Experimental Protocols for Determining Thermochemical Properties

The determination of the thermochemical properties of organic compounds like this compound relies on well-established experimental techniques. The following sections describe the general methodologies that would be employed.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis P1 Weighing of 3-HMA sample P2 Pelletizing the sample P1->P2 P3 Placing in crucible P2->P3 C1 Assembling the bomb P3->C1 C2 Pressurizing with O₂ C1->C2 C3 Ignition C2->C3 C4 Temperature measurement C3->C4 A1 Calculation of ΔcH° C4->A1 A2 Application of Hess's Law A1->A2 A3 Determination of ΔfH° A2->A3

Figure 1: Workflow for determining the enthalpy of formation using bomb calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is pressed into a pellet and placed in a crucible within the combustion bomb.

  • Assembly and Pressurization: The bomb is sealed and pressurized with a high-pressure pure oxygen atmosphere to ensure complete combustion.

  • Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature is recorded.

  • Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The final temperature is recorded once thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

  • Correction to Standard State: Corrections are applied to account for the conditions of the experiment (e.g., formation of nitric acid from residual nitrogen) to determine the standard enthalpy of combustion.

  • Hess's Law: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity (Cp) of this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Encapsulation: A small, accurately weighed sample of 3-HMA is hermetically sealed in a sample pan. An empty pan is used as a reference.

  • Heating Program: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating rate).

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity.

Determination of Entropy

The standard molar entropy (S°) of this compound can be determined from low-temperature heat capacity measurements down to near absolute zero.

Methodology:

  • Low-Temperature Calorimetry: The heat capacity of the solid is measured as a function of temperature from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K).

  • Third Law of Thermodynamics: According to the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero.[3][4]

  • Integration: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K.[3] Any phase transitions (e.g., solid-solid transitions, melting) that occur within this temperature range must be accounted for by adding the entropy of transition (ΔH_transition / T_transition) to the integral.

Metabolic Pathways Involving this compound

This compound is a key metabolite in the degradation of several important biogenic and synthetic amines. The primary pathway involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5][6][7]

G cluster_precursors Precursors cluster_enzymes Enzymes cluster_metabolites Metabolites Phenylephrine Phenylephrine Intermediate_Aldehyde Intermediate Aldehyde Phenylephrine->Intermediate_Aldehyde MAO Adrenaline Adrenaline Adrenaline->Intermediate_Aldehyde MAO & COMT Noradrenaline Noradrenaline Noradrenaline->Intermediate_Aldehyde MAO & COMT MAO Monoamine Oxidase (MAO) COMT Catechol-O-methyltransferase (COMT) Aldehyde Dehydrogenase Aldehyde Dehydrogenase 3-Hydroxymandelic_acid This compound Intermediate_Aldehyde->3-Hydroxymandelic_acid Aldehyde Dehydrogenase

Figure 2: Simplified metabolic pathway leading to the formation of this compound.

Pathway Description:

The metabolism of phenylephrine, adrenaline, and noradrenaline to this compound involves a series of enzymatic reactions. Monoamine oxidase (MAO) initiates the process by oxidative deamination of the primary or secondary amine group of the precursor molecules, leading to the formation of an unstable intermediate aldehyde.[5][6][7] In the case of adrenaline and noradrenaline, catechol-O-methyltransferase (COMT) is also involved in the methylation of the catechol ring. Subsequently, aldehyde dehydrogenase acts on the intermediate aldehyde to produce this compound, which is then excreted in the urine.

Conclusion

This compound is a significant metabolite in human physiology and pharmacology. While its basic physicochemical properties are known, a comprehensive experimental determination of its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, is not currently available in the literature. The experimental protocols outlined in this guide provide a framework for future studies to elucidate these important parameters. A deeper understanding of the thermochemical landscape of 3-HMA will undoubtedly contribute to advancements in drug development and metabolic research.

References

Chiral Properties of 3-Hydroxymandelic Acid Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties of 3-Hydroxymandelic acid enantiomers. It covers their physicochemical characteristics, methods for their separation and synthesis, and their biological relevance, particularly in the context of drug metabolism. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and stereochemistry.

Introduction to Chirality in this compound

This compound is an aromatic alpha-hydroxy acid that contains a single stereocenter at the carbon atom bearing the hydroxyl and carboxyl groups. Consequently, it exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-Hydroxymandelic acid and (S)-3-Hydroxymandelic acid.

The three-dimensional arrangement of substituents around this chiral center dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes. This stereospecificity is of paramount importance in pharmacology and drug development, as enantiomers of the same compound can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.

This compound is a known human metabolite of several adrenergic agonists, including phenylephrine and m-synephrine.[1] Its presence and the stereochemical composition of its metabolites can provide insights into the metabolic pathways of these drugs and their potential physiological implications.

Physicochemical Properties of this compound Enantiomers

Precise quantitative data for the individual enantiomers of this compound are not widely available in the current literature. However, data for the racemic mixture and the parent compound, mandelic acid, provide a valuable reference point.

Table 1: Physicochemical Data for this compound and Reference Compounds

PropertyRacemic this compound(R)-(-)-Mandelic Acid(S)-(+)-Mandelic Acid
Molecular Formula C₈H₈O₄C₈H₈O₃C₈H₈O₃
Molecular Weight 168.15 g/mol [2]152.15 g/mol 152.15 g/mol
Melting Point 128-132 °C132-134 °C[3]131-134 °C
Specific Rotation ([α]D) -154° to -158° (c=2, H₂O)[4][5][6]+158° (c=2, H₂O)[5][7]
Solubility (in water) 31 mg/mL[8]SolubleSoluble

Experimental Protocols

Diastereomeric Resolution of Racemic this compound

The separation of enantiomers can be achieved by converting them into diastereomers, which have different physical properties and can be separated by methods such as crystallization. A common approach for resolving racemic acids is the use of a chiral amine as a resolving agent.

Protocol: Resolution of (±)-3-Hydroxymandelic Acid using (1R,2S)-(-)-Ephedrine

This protocol is adapted from established methods for the resolution of mandelic acid.[3][9]

  • Salt Formation:

    • Dissolve racemic this compound in a suitable solvent (e.g., 95% ethanol).

    • In a separate flask, dissolve an equimolar amount of (1R,2S)-(-)-ephedrine in the same solvent.

    • Slowly add the chiral amine solution to the racemic acid solution with constant stirring.

    • Allow the mixture to stand at room temperature for several hours to facilitate the crystallization of one of the diastereomeric salts. The less soluble diastereomer, typically [(1R,2S)-(-)-ephedrine][(R)-(-)-3-Hydroxymandelate], will preferentially precipitate.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • The purity of the diastereomeric salt can be enhanced by recrystallization from the same solvent.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in water.

    • Acidify the suspension with a strong acid, such as 6 M HCl, to a pH of approximately 1-2. This will protonate the carboxylate and the amine.

    • Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the solid (R)-(-)-3-Hydroxymandelic acid.

  • Isolation of the Other Enantiomer:

    • The (S)-(+)-3-Hydroxymandelic acid remains in the mother liquor from the initial crystallization. It can be recovered by acidifying the mother liquor and extracting with an organic solvent. The resulting product will be enriched in the (S)-enantiomer and may require further purification.

G racemate Racemic (±)-3-Hydroxymandelic Acid in Ethanol mixing Mixing and Crystallization racemate->mixing resolving_agent (1R,2S)-(-)-Ephedrine in Ethanol resolving_agent->mixing filtration Vacuum Filtration mixing->filtration precipitate Precipitate: [(R)-3-HMA]·[(-)-Ephedrine] (Less Soluble Diastereomer) filtration->precipitate Solid mother_liquor Mother Liquor: Enriched in [(S)-3-HMA]·[(-)-Ephedrine] filtration->mother_liquor Liquid acidification_R Acidification (HCl) & Extraction precipitate->acidification_R acidification_S Acidification (HCl) & Extraction mother_liquor->acidification_S R_enantiomer (R)-(-)-3-Hydroxymandelic Acid acidification_R->R_enantiomer S_enantiomer (S)-(+)-3-Hydroxymandelic Acid (Enriched) acidification_S->S_enantiomer

Workflow for the diastereomeric resolution of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining their purity. The choice of chiral stationary phase (CSP) is critical for achieving successful separation.

Protocol: Enantioselective HPLC of this compound

This protocol is based on methods developed for mandelic acid and its derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) with a small amount of a strong acid additive (e.g., 0.1% trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid. A typical starting mobile phase composition would be n-hexane:isopropanol:TFA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV absorbance at 230 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Optimization: The resolution of the enantiomers can be optimized by adjusting the ratio of the alcohol modifier in the mobile phase. Decreasing the alcohol content generally leads to longer retention times but can improve resolution.

Biological Significance and Signaling Pathways

Metabolic Origin

This compound is a metabolite of the α-adrenergic receptor agonist phenylephrine.[1] Phenylephrine undergoes metabolism in the human body, leading to the formation of m-hydroxyphenylglycol (MHPG) and this compound (MHMA). It is also a metabolite of m-synephrine. This metabolic link places this compound within the broader context of adrenergic signaling.

Adrenergic Signaling and Metabolism

Adrenergic receptors are G-protein coupled receptors that are activated by catecholamines, such as adrenaline and noradrenaline. The activation of these receptors initiates intracellular signaling cascades that regulate a wide range of physiological processes. The metabolism of adrenergic agonists like phenylephrine is a key factor in the duration and intensity of their effects.

The formation of this compound occurs through a series of enzymatic reactions involving monoamine oxidase (MAO) and aldehyde dehydrogenase. The specific enantiomeric composition of the resulting this compound will depend on the stereochemistry of the parent drug and the stereoselectivity of the metabolizing enzymes.

G cluster_0 Adrenergic Agonist Metabolism phenylephrine Phenylephrine / m-Synephrine (Adrenergic Agonists) ma_step Monoamine Oxidase (MAO) phenylephrine->ma_step aldehyde 3-Hydroxy-phenylglycolaldehyde ma_step->aldehyde adh_step Aldehyde Dehydrogenase (ALDH) aldehyde->adh_step hma This compound (Metabolite) adh_step->hma

Metabolic pathway for the formation of this compound.

Potential for Stereoselective Biological Activity

While specific quantitative data on the biological activity of this compound enantiomers are lacking, the principles of stereochemistry in pharmacology suggest that they are likely to exhibit different interactions with biological systems. As metabolites of active drugs, their own activity, or lack thereof, contributes to the overall pharmacological and toxicological profile of the parent compound.

One study investigated the antioxidant properties of mandelic acid derivatives and found that this compound did not exhibit significant antiradical activity in DPPH and ABTS assays.[10] Further research is required to determine if the (R) and (S) enantiomers have any differential effects on specific biological targets, such as residual activity at adrenergic receptors or interactions with other enzymes or transporters.

Conclusion

The chiral nature of this compound is a critical aspect of its chemical and biological identity. While there is a notable absence of specific quantitative data for its individual enantiomers in the public domain, this guide provides a framework for their study based on established principles and methodologies for related compounds. The protocols for diastereomeric resolution and chiral HPLC analysis offer practical approaches for the separation and characterization of the (R) and (S) enantiomers.

Understanding the stereochemical properties of drug metabolites like this compound is crucial for a complete picture of a drug's disposition and potential for stereoselective effects. This guide serves as a foundational resource to encourage and facilitate further research into the distinct properties and biological roles of the this compound enantiomers.

References

A Comprehensive Technical Guide to the Solubility of 3-Hydroxymandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Hydroxymandelic acid in various solvents. The information is intended to support research, development, and formulation activities involving this compound. This document summarizes available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of key concepts.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. The principle of "like dissolves like" is a key concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar hydroxyl and carboxylic acid functional groups, is anticipated to exhibit greater solubility in polar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note that experimental values can be influenced by factors such as temperature, pH, and the polymorphic form of the solid.

SolventSolubilityTemperatureMethodSource
Water31 mg/mLNot SpecifiedExperimentalHuman Metabolome Database[1][2]
Water10.5 g/L (10.5 mg/mL)Not SpecifiedPredicted (ALOGPS)FooDB[3]
Dimethyl Sulfoxide (DMSO)100 mg/mLNot SpecifiedExperimentalMedChemExpress[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLNot SpecifiedExperimentalMedChemExpress[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLNot SpecifiedExperimentalMedChemExpress[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLNot SpecifiedExperimentalMedChemExpress[4]

Qualitative and Semi-Quantitative Solubility Information

General observations indicate that this compound is a white crystalline solid that is soluble in water and polar organic solvents[2]. One source describes its solubility in acetonitrile and methanol as "slight"[5].

Experimental Protocols for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a compound is the shake-flask method . The following protocol provides a generalized procedure.

Shake-Flask Method for Equilibrium Solubility Determination
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask).

    • The container should be placed in a temperature-controlled environment.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Agitation can be achieved using a shaker or a magnetic stirrer.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by filtration. A chemically inert filter, such as a PTFE syringe filter that does not absorb the solute, should be used.

  • Quantification of the Solute:

    • Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.

    • To ensure accurate quantification, a calibration curve should be generated using standard solutions of this compound at known concentrations.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter the solution B->C D Quantify concentration of filtrate (e.g., HPLC) C->D E Reported Solubility (e.g., mg/mL) D->E

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

  • Temperature: For most solid solutes, solubility increases with temperature. However, the extent of this effect should be determined experimentally.

  • pH: The carboxylic acid group of this compound will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. Conversely, at low pH, the compound will be in its less soluble protonated form.

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of this compound through various effects such as salting-in or salting-out.

Logical Pathway for Solubility Assessment

The following diagram outlines a logical approach to assessing the solubility of a compound like this compound.

Solubility_Assessment_Pathway A Start: Compound of Interest (this compound) B Literature Search for Existing Solubility Data A->B C Is data sufficient for the intended application? B->C D Proceed with Application C->D Yes E Perform Experimental Solubility Determination C->E No F Select Solvents and Conditions (T, pH) E->F G Execute Shake-Flask Method F->G H Analyze and Report Data G->H H->D

Caption: A logical workflow for assessing the solubility of a chemical compound.

References

The Antioxidant Potential of 3-Hydroxymandelic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymandelic acid (3-HMA) is a metabolite of phenylephrine and a naturally occurring compound found in human urine.[1][2] As a derivative of mandelic acid, its chemical structure, featuring a hydroxyl group on the phenyl ring, suggests potential interactions with biological systems, including pathways related to oxidative stress.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, making the study of antioxidant compounds a critical area of research.[4][5] This technical guide provides an in-depth review of the available scientific literature on the antioxidant potential of this compound, presenting quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidized species. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC) assays.

A comparative study on mandelic acid and its derivatives provides the most direct quantitative insight into the antioxidant potential of this compound. The findings from this research are summarized in the table below.

CompoundDPPH AssayABTS AssayFRAP AssayCUPRAC Assay
This compound No antiradical activityNo antiradical activityLower antioxidant propertiesLower antioxidant properties
Mandelic acidNo antiradical activityNo antiradical activityHigher than 3-HMAHigher than 3-HMA
4-Hydroxy-3-methoxymandelic acidWeaker than 3,4-DHMAWeaker than 3,4-DHMAHigher than Mandelic acidHigher than Mandelic acid
3,4-Dihydroxymandelic acid (DHMA)Highest activityHighest activityHighest activityHighest activity

Source: Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach, 2022.[1]

The data clearly indicates that this compound exhibits negligible radical scavenging activity in DPPH and ABTS assays.[1] In assays measuring reducing power (FRAP and CUPRAC), it showed the lowest activity among the tested mandelic acid derivatives.[1] The antioxidant properties of these compounds were found to increase in the following order: this compound < mandelic acid < 4-hydroxy-3-methoxymandelic acid < 3,4-dihydroxymandelic acid.[1] This suggests that the presence and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity, with the ortho-dihydroxy configuration of 3,4-dihydroxymandelic acid conferring the most potent effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key antioxidant assays mentioned in the literature concerning this compound.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[6]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6][7]

  • Reaction Mixture: A defined volume of the test compound (this compound) at various concentrations is mixed with the DPPH working solution.[6]

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6][7]

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[8]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[9]

  • Generation of ABTS•+: An ABTS stock solution (e.g., 7 mM) is mixed with a potassium persulfate solution (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.[9][10]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Reaction: The test compound is added to the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).[9]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex.[11][12]

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl₃) solution.[13][14]

  • Reaction: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.[14]

  • Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at approximately 593 nm.[11]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by an antioxidant. The cuprous ions form a colored complex with a chelating agent like neocuproine.[1]

  • Preparation of CUPRAC Reagent: The working solution is prepared by mixing solutions of copper(II) chloride (CuCl₂), neocuproine, and an ammonium acetate buffer (pH 7).[1]

  • Reaction: The test compound is added to the CUPRAC reagent.[1]

  • Absorbance Measurement: The absorbance of the resulting colored complex is measured at approximately 450 nm.[1]

  • Calculation: The CUPRAC value is calculated relative to a standard antioxidant.

Signaling Pathways and Mechanisms of Action

While direct radical scavenging and reducing activities of this compound appear to be limited, phenolic compounds can exert antioxidant effects through the modulation of cellular signaling pathways that control endogenous antioxidant defenses. However, the current body of literature does not provide specific evidence for the interaction of this compound with these pathways.

Below is a generalized overview of key signaling pathways involved in the cellular response to oxidative stress. The specific role of this compound within this framework remains an area for future investigation.

Oxidative_Stress_Signaling ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation MAPK MAPK Pathway (JNK, p38) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Apoptosis Apoptosis Oxidative_Damage->Apoptosis Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS neutralizes Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates ARE->Antioxidant_Enzymes upregulates MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Generalized Oxidative Stress Signaling Pathways

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the antioxidant potential of a test compound like this compound using the DPPH assay.

DPPH_Workflow start Start prep_compound Prepare Test Compound (this compound) and Positive Control (e.g., Ascorbic Acid) Solutions start->prep_compound prep_dpph Prepare 0.1 mM DPPH Solution in Methanol start->prep_dpph reaction_setup Reaction Setup: - Blank (Methanol) - Control (DPPH + Methanol) - Samples (DPPH + Test Compound) - Positive Control (DPPH + Ascorbic Acid) prep_compound->reaction_setup prep_dpph->reaction_setup incubation Incubate in Dark at Room Temperature (30 minutes) reaction_setup->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Radical Scavenging Activity measurement->calculation ic50 Determine IC50 Value (if applicable) calculation->ic50 end End ic50->end

DPPH Assay Experimental Workflow

Conclusion

Based on the currently available scientific literature, this compound demonstrates minimal to no direct antioxidant activity in common in vitro assays, particularly when compared to other mandelic acid derivatives.[1] Its lack of efficacy in radical scavenging and its low reducing power suggest that it is not a potent direct antioxidant. The structural feature that appears to be paramount for the antioxidant activity of mandelic acid derivatives is the presence of a catechol (3,4-dihydroxy) group, which is absent in this compound.

While the possibility of indirect antioxidant effects through the modulation of cellular signaling pathways cannot be entirely ruled out without further research, there is currently no evidence to support this mechanism for this compound. Therefore, for researchers and professionals in drug development, focusing on derivatives with more favorable structural motifs, such as 3,4-dihydroxymandelic acid, may be a more promising strategy for the development of antioxidant therapies. Future studies could explore the potential of this compound in other biological contexts beyond direct antioxidant action.

References

3-Hydroxymandelic acid and its relation to catecholamine metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymandelic acid (3-HMA), a derivative of mandelic acid, serves as a significant biomarker in the intricate web of catecholamine metabolism. As a downstream metabolite of the crucial neurotransmitters and hormones epinephrine (adrenaline) and norepinephrine (noradrenaline), its quantification in biological fluids provides a valuable window into the functional state of the sympathetic nervous system and the adrenal medulla. The synthesis and degradation of catecholamines are tightly regulated processes, and alterations in these pathways are implicated in various physiological and pathological conditions, most notably in neuroendocrine tumors such as pheochromocytoma and neuroblastoma. This technical guide provides a comprehensive overview of the role of this compound in catecholamine metabolism, details on its quantification, and its clinical relevance.

Catecholamine Metabolism and the Role of this compound

The biosynthesis of catecholamines originates from the amino acid tyrosine, which undergoes a series of enzymatic conversions to produce dopamine, norepinephrine, and finally epinephrine. The degradation of norepinephrine and epinephrine is primarily mediated by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The metabolic cascade through which this compound is formed is a critical component of this degradation process. Derivatives of mandelic acid, such as this compound, are formed as a result of the metabolism of adrenaline and noradrenaline by these enzymes[1].

The metabolic pathway leading to the formation of various catecholamine metabolites is crucial for diagnosing and monitoring neuroendocrine tumors. For instance, elevated levels of catecholamine metabolites are often associated with conditions like pheochromocytoma and neuroblastoma[2][3][4][5][6].

Below is a diagram illustrating the metabolic pathway of catecholamines, highlighting the position of this compound.

Catecholamine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) Dopamine->DOPAC MAO Epinephrine Epinephrine Norepinephrine->Epinephrine DHMA 3,4-Dihydroxymandelic Acid (DHMA) Norepinephrine->DHMA MAO Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT DHPG 3,4-Dihydroxyphenylglycol (DHPG) Norepinephrine->DHPG MAO Metanephrine Metanephrine Epinephrine->Metanephrine COMT Epinephrine->DHPG MAO VMA Vanillylmandelic Acid (VMA) DHMA->VMA COMT Normetanephrine->VMA MAO Metanephrine->VMA MAO MHPG 3-Methoxy-4-hydroxyphenylglycol (MHPG) DHPG->MHPG COMT HVA Homovanillic Acid (HVA) DOPAC->HVA COMT MHMA 3-Hydroxymandelic Acid (MHMA) Other_Precursors Other Precursors (e.g., Phenylephrine) Other_Precursors->MHMA

Caption: Metabolic pathway of catecholamines leading to key metabolites.

Quantitative Data

The quantification of this compound and related catecholamine metabolites in biological fluids is essential for clinical diagnosis and research. The following tables summarize available quantitative data. It is important to note that reference ranges can vary between laboratories and analytical methods.

Table 1: Urinary Reference Ranges for Catecholamine Metabolites in Adults

AnalyteSexAge RangeReference Range (µmol/24h)
Normetanephrine Male16-35 years0.7 - 3.4[7]
Male>35 years0.8 - 5.1[7]
Female16-35 years0.5 - 2.1[7]
Female>35 years0.6 - 3.3[7]
Metanephrine Male-0.3 - 2.0[7]
Female-0.2 - 1.3[7]
3-Methoxy-4-hydroxymandelic acid (VMA) Male-10 - 54[7]
Female-9 - 38[7]

Table 2: Plasma Concentrations of this compound

AnalyteConditionConcentration Range
This compound (MHMA) Healthy (Linear range of assay)10.0 - 250.0 ng/mL[8]

Table 3: Urinary Excretion of Catecholamine Metabolites in Neuroblastoma Patients

AnalyteFinding
3-Methoxy-4-hydroxymandelic acid (VMA) Excreted above upper limits of controls in 71% of 288 patients[2].
Homovanillic acid (HVA) Excreted above upper limits of controls in 75% of 260 patients[2].
Homovanillic acid (HVA) More consistently elevated than VMA in 13 cases[3].

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and specificity.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Catecholamine Metabolites

This protocol provides a general framework. Specific parameters should be optimized in the user's laboratory.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To 0.5 mL of urine, add an internal standard mix and a diphenyl-boronate complexing agent. Adjust the pH to between 7.5 and 9.5 with ammonium hydroxide[9].

  • SPE Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with methanol followed by an aqueous wash buffer (e.g., 0.2 M ammonium chloride/ammonium hydroxide)[9][10].

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a methanol-containing wash buffer to remove interferences[9].

  • Elution: Elute the analytes with an acidic aqueous solution (e.g., 5% formic acid in water)[9].

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 or a mixed-mode column is often used[10][11].

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an additive like formic acid and an organic solvent like methanol or acetonitrile is typically employed[9][11][12].

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is common.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on a method for the analysis of m-hydroxymandelic acid in human plasma[8].

1. Sample Preparation

  • For conjugated forms: Hydrolyze the plasma sample with β-glucuronidase.

  • Extraction: Acidify the plasma sample and extract with an organic solvent such as methyl-tert-butyl ether[8].

  • Evaporation and Reconstitution: Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for injection.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a clinical or research setting.

Experimental_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (Urine or Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (SPE or LLE) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Data_Analysis Statistical Analysis & Interpretation Data_Processing->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: A typical experimental workflow for catecholamine metabolite analysis.

Conclusion

This compound is a valuable metabolite for understanding catecholamine metabolism and for the diagnosis and monitoring of specific neuroendocrine tumors. Its accurate quantification, typically by LC-MS/MS, requires careful sample preparation and validated analytical methods. This technical guide provides a foundational understanding of the role of this compound and the methodologies for its analysis, serving as a resource for researchers and clinicians in the field. Further research to establish more comprehensive and standardized reference ranges for this compound will enhance its clinical utility.

References

Phenolic Acid Derivatives in Urinary Metabolite Analysis: An In--Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenolic acids are ubiquitous secondary metabolites in plants, playing a crucial role in their defense mechanisms and contributing to their sensory properties. For humans, they are significant dietary components found in fruits, vegetables, coffee, tea, and whole grains. The analysis of phenolic acid derivatives in urine has become a cornerstone of nutritional and clinical research, providing non-invasive biomarkers for assessing dietary polyphenol intake and exploring their association with health and disease.[1] High dietary intake of polyphenols, as measured by total urinary polyphenols, may be associated with increased longevity.[2] This guide offers a comprehensive technical overview of the methodologies involved in the urinary analysis of these compounds, targeting researchers, scientists, and drug development professionals.

Biosynthesis and Human Metabolism of Phenolic Acids

The journey of phenolic acids from dietary sources to urinary metabolites involves complex biochemical pathways in both plants and humans.

Biosynthesis in Plants: The Phenylpropanoid Pathway

Plants synthesize the majority of phenolic compounds through the shikimic acid and phenylpropanoid pathways.[3][4] This process starts with simple carbohydrate precursors from glycolysis and the pentose phosphate pathway, converting them into aromatic amino acids like phenylalanine, which then enters the phenylpropanoid pathway to generate a diverse array of phenolic acids.[3][5]

Phenylpropanoid_Pathway Carb Carbohydrate Precursors Shikimic Shikimic Acid Carb->Shikimic Phe Phenylalanine Shikimic->Phe Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric Caffeic Caffeic Acid pCoumaric->Caffeic C3H Benzoic Benzoic Acid Derivatives pCoumaric->Benzoic Ferulic Ferulic Acid Caffeic->Ferulic COMT

Fig. 1: Simplified Phenylpropanoid Pathway for Phenolic Acid Biosynthesis in Plants.
Metabolism in Humans

Once ingested, dietary phenolic acids undergo extensive metabolism. This process begins in the gastrointestinal tract and continues in the liver, primarily involving gut microflora.[4] The parent compounds are often metabolized into smaller phenolic acids through pathways like decarboxylation, reduction, and hydrolysis.[6] Subsequently, they are absorbed and undergo Phase II metabolism, where they are conjugated with glucuronic acid (glucuronidation) or sulfate groups (sulfation) to increase their water solubility for excretion via urine.[4]

Human_Metabolism_Workflow Intake Dietary Phenolic Acids (e.g., Esters, Glycosides) Stomach Stomach / Small Intestine (Initial Hydrolysis & Absorption) Intake->Stomach Colon Colon (Gut Microbiota) (Extensive Metabolism) Stomach->Colon Unabsorbed Compounds Liver Liver (Phase II Metabolism) Stomach->Liver Absorbed Compounds Metabolites Microbial Metabolites (Simple Phenolic Acids) Colon->Metabolites Metabolites->Liver Absorption Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Liver->Conjugates Glucuronidation, Sulfation, Methylation Blood Systemic Circulation Conjugates->Blood Kidney Kidney Filtration Blood->Kidney Urine Urinary Excretion Kidney->Urine

Fig. 2: General Metabolic Pathway of Dietary Phenolic Acids in Humans.

Experimental Protocols for Urinary Analysis

The accurate quantification of phenolic acid derivatives in urine requires robust and validated analytical methods, encompassing sample preparation and instrumental analysis.

Sample Preparation and Extraction

The primary goal of sample preparation is to release phenolic acids from their conjugated forms and to isolate them from the complex urine matrix.

Protocol 1: Hydrolysis and Solid-Phase Extraction (SPE)

This is a widely used method for cleaning up and concentrating analytes from urine.[7][8]

  • Hydrolysis (Deconjugation):

    • Acid Hydrolysis: To a 1 mL urine sample, add a strong acid such as hydrochloric acid (HCl).[7] Incubate the sample to chemically cleave glucuronide and sulfate conjugates. This method is effective and less expensive than enzymatic hydrolysis.[7]

    • Enzymatic Hydrolysis: Alternatively, incubate the urine sample at 37°C with a solution containing β-glucuronidase and sulfatase enzymes to specifically cleave the conjugates.[7]

  • Solid-Phase Extraction (SPE):

    • Sorbent Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, Bond Elut Plexa) by sequentially passing 1 mL of methanol and 1 mL of 1% formic acid in water through it.[8][9]

    • Sample Loading: Acidify the hydrolyzed urine sample with formic acid and load it onto the conditioned SPE cartridge.[8]

    • Washing: Wash the cartridge with a low-organic solvent solution (e.g., 1 mL of 15% methanol in 1% formic acid) to remove interfering matrix components.[8]

    • Elution: Elute the retained phenolic acids with an appropriate organic solvent, such as 1 mL of methanol acidified with 0.1% formic acid.[9]

    • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase) for instrumental analysis.

Sample_Prep_Workflow cluster_SPE SPE Steps Urine Urine Sample Hydrolysis Hydrolysis (Acid or Enzymatic) Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Condition 1. Condition Cartridge Load 2. Load Sample Wash 3. Wash Cartridge Elute 4. Elute Analytes Condition->Load Load->Wash Wash->Elute Dry Dry & Reconstitute Elute->Dry Analysis Instrumental Analysis (LC-MS or GC-MS) Dry->Analysis

References

The Role of 3-Hydroxymandelic Acid in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxymandelic acid (3-HMA), a metabolite of catecholamines, is emerging as a molecule of interest in the study of neurological disorders. While its counterparts, vanillylmandelic acid (VMA) and homovanillic acid (HVA), have been more extensively studied as biomarkers, particularly in neuroblastoma, the specific role of 3-HMA is less understood. This technical guide provides a comprehensive overview of the current knowledge on 3-HMA, including its biochemical origins, analytical methodologies for its detection, and its known and potential implications in neurological health and disease. By presenting available quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers and drug development professionals with a foundational understanding to foster further investigation into the diagnostic and therapeutic potential of this compound.

Introduction

This compound (3-HMA), also known as m-hydroxymandelic acid, is a metabolite derived from the breakdown of catecholamines, specifically adrenaline (epinephrine) and noradrenaline (norepinephrine)[1]. It is also a metabolite of the synthetic α-receptor agonist phenylephrine[2][3][4]. As a downstream product of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) activity on catecholamines, its levels in biological fluids can reflect alterations in catecholaminergic neurotransmission and metabolism[1]. Dysregulation of these pathways is a hallmark of several neurological and neurodevelopmental disorders, positioning 3-HMA as a potential biomarker. This guide will delve into the metabolic pathways of 3-HMA, its association with neurological conditions, methods for its quantification, and potential mechanisms of action.

Biochemical Pathways of this compound

3-HMA is intricately linked to the catecholamine metabolic pathway. The synthesis and degradation of catecholamines are crucial for proper neuronal function, and disruptions in these processes are implicated in various pathologies[3][5].

Catecholamine Synthesis and Degradation

The catecholamine synthesis pathway begins with the amino acid tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and epinephrine. The degradation of norepinephrine and epinephrine involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes convert norepinephrine and epinephrine into various metabolites, including 3-HMA, vanillylmandelic acid (VMA), and metanephrines.

Catecholamine_Metabolism cluster_ne_e_metabolism Norepinephrine & Epinephrine Metabolism cluster_phenylephrine Phenylephrine Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine MAO MAO Dopamine->MAO Epinephrine Epinephrine Norepinephrine->Epinephrine Norepinephrine->MAO COMT COMT Norepinephrine->COMT MAO_NE_E MAO Norepinephrine->MAO_NE_E COMT_NE_E COMT Norepinephrine->COMT_NE_E Epinephrine->MAO Epinephrine->COMT Epinephrine->MAO_NE_E Epinephrine->COMT_NE_E HVA Homovanillic Acid (HVA) VMA Vanillylmandelic Acid (VMA) MHPG 3-Methoxy-4-hydroxyphenylglycol (MHPG) Three_HMA This compound (3-HMA) MAO->HVA MAO->VMA COMT->VMA AD Aldehyde Dehydrogenase DHMA 3,4-Dihydroxymandelic Acid (DHMA) AD->DHMA AR Aldehyde Reductase MHPG_node MHPG AR->MHPG_node Intermediate1 Dihydroxymandelic Aldehyde MAO_NE_E->Intermediate1 Intermediate2 Normetanephrine / Metanephrine COMT_NE_E->Intermediate2 Intermediate1->AD Oxidation Intermediate1->AR Reduction Intermediate2->MAO MAO DHMA->COMT COMT Phenylephrine Phenylephrine MAO_Phen MAO Phenylephrine->MAO_Phen MAO_Phen->Three_HMA

Caption: Catecholamine synthesis and metabolism pathway.

Quantitative Data of this compound in Neurological Disorders

Quantitative data for 3-HMA in neurological disorders are limited compared to HVA and VMA. The most significant association found is with neuroblastoma, a pediatric cancer of the sympathetic nervous system.

Table 1: Urinary Catecholamine Metabolites in Neuroblastoma

AnalytePatient GroupConcentration (units)Control GroupConcentration (units)Reference
HVANeuroblastomaSignificantly elevatedHealthy infantsNormal range[6][7]
VMANeuroblastomaSignificantly elevatedHealthy infantsNormal range[6][7]
3-HMANeuroblastomaIncreased excretionHealthy controlsNormal constituent[8]

Experimental Protocols

Accurate quantification of 3-HMA in biological matrices is crucial for its validation as a biomarker. The following sections outline methodologies based on established techniques for related compounds.

Sample Collection and Preparation
  • Urine: 24-hour urine collection is preferred to account for diurnal variations. Samples should be acidified (e.g., with HCl) to a pH below 3 and stored at -20°C or lower.

  • Cerebrospinal Fluid (CSF): CSF is collected via lumbar puncture. Samples should be immediately placed on ice, centrifuged to remove cells, and stored at -80°C.

  • Plasma/Serum: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma). Plasma or serum is separated by centrifugation and stored at -80°C.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for 3-HMA in Plasma

This protocol is adapted from a validated method for m-hydroxymandelic acid (MHMA)[2].

  • Extraction:

    • To 0.25 mL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-HMA).

    • Acidify the plasma sample.

    • Perform liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: ODS (C18) stationary phase.

    • Mobile Phase: A gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1 M acetic acid).

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-HMA and the internal standard.

LCMS_Workflow start Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify add_is->acidify extract Liquid-Liquid Extraction (e.g., methyl-tert-butyl ether) acidify->extract evaporate Evaporate Organic Phase extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS workflow for 3-HMA analysis in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This is a general protocol for organic acid profiling in urine, which can be adapted for 3-HMA.

  • Extraction:

    • Acidify a urine sample.

    • Perform liquid-liquid extraction with a solvent such as ethyl acetate.

    • Evaporate the organic extract to dryness.

  • Derivatization:

    • To increase volatility for GC analysis, the dried extract must be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar column (e.g., DB-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient to separate the various organic acids.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectra are collected in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Potential Role and Mechanisms in Neurological Disorders

While direct evidence for the role of 3-HMA in most neurological disorders is scarce, its position as a catecholamine metabolite allows for informed hypotheses regarding its potential involvement.

Biomarker of Catecholaminergic Dysfunction

Elevated or decreased levels of 3-HMA could signify an imbalance in the synthesis, release, or degradation of norepinephrine and epinephrine. Such imbalances are implicated in a wide range of conditions including:

  • Neurodegenerative Diseases: Alterations in catecholaminergic systems are well-documented in Parkinson's and Alzheimer's diseases.

  • Psychiatric Disorders: Conditions like depression and anxiety are often associated with dysregulated norepinephrine signaling.

  • Autism Spectrum Disorder (ASD): Some studies have reported altered levels of other catecholamine metabolites in individuals with ASD.

Potential Neurotoxic Effects

An accumulation of metabolic byproducts can lead to neurotoxicity. While the direct neurotoxic effects of 3-HMA have not been extensively studied, related endogenous metabolites have been shown to contribute to neuronal damage through mechanisms such as oxidative stress and excitotoxicity. It is plausible that at high concentrations, 3-HMA could contribute to a similar pathological cascade.

Neurotoxicity_Pathway start Elevated 3-HMA os Oxidative Stress start->os mito Mitochondrial Dysfunction os->mito inflammation Neuroinflammation os->inflammation apoptosis Neuronal Apoptosis mito->apoptosis inflammation->apoptosis neurodegeneration Neurodegeneration apoptosis->neurodegeneration

Caption: Hypothetical neurotoxic pathway of 3-HMA.

Future Directions and Conclusion

This compound represents an understudied metabolite with the potential to provide valuable insights into the pathophysiology of various neurological disorders. The primary challenge is the lack of comprehensive quantitative data across different conditions. Future research should focus on:

  • Developing and validating robust, high-throughput analytical methods for the quantification of 3-HMA in various biological fluids.

  • Conducting large-scale case-control studies to establish reference ranges and determine the clinical significance of 3-HMA levels in a wide array of neurological disorders.

  • Investigating the direct neurobiological effects of 3-HMA on neuronal cultures and in animal models to elucidate its potential role in neurotoxicity and signaling.

References

Methodological & Application

Application Note: Quantification of 3-Hydroxymandelic Acid in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxymandelic acid is a metabolite of interest in various clinical and research settings. Its accurate quantification in urine is crucial for understanding certain metabolic pathways and for biomarker discovery. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human urine. The method utilizes a simple "dilute-and-shoot" sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in negative ion mode. This approach provides a rapid and robust workflow suitable for high-throughput analysis in clinical research.

Materials and Methods

Reagents and Chemicals

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

Instrumentation

  • A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • A reversed-phase C18 analytical column (e.g., 100 x 2.1 mm, 3 µm).

Sample Preparation

A simple and efficient "dilute-and-shoot" method is employed for sample preparation.

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an aqueous solution containing the internal standard and 0.1% formic acid.

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

  • Column: Reversed-phase C18, 100 x 2.1 mm, 3 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A linear gradient is typically used, starting with a high aqueous composition and ramping up the organic phase to elute the analyte. A representative gradient is as follows:

Time (min)% Mobile Phase B
0.05
5.095
6.095
6.15
8.05

Mass Spectrometry

The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of this compound and its internal standard.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: The precursor ion for this compound is [M-H]⁻ at m/z 167.0. Product ions are generated by collision-induced dissociation. Two common transitions, one for quantification and one for qualification, should be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound167.0To be determined empiricallyTo be determined empirically
This compound-d3 (IS)170.0To be determined empirically-

Note: The optimal collision energies and specific product ions for MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

The method should be validated according to established bioanalytical method validation guidelines, assessing the following parameters:

  • Linearity: A calibration curve is constructed by analyzing a series of standards of known concentrations. The method should demonstrate linearity over a defined concentration range with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value, and the precision (coefficient of variation, CV) should not exceed 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: The effect of the urine matrix on the ionization of the analyte is assessed to ensure that it does not interfere with quantification.

  • Stability: The stability of this compound in urine is evaluated under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound in urine, based on typical values for similar organic acids.

ParameterExpected Performance
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (CV) < 15%
Inter-day Precision (CV) < 15%
Intra-day Accuracy (% Bias) Within ±15%
Inter-day Accuracy (% Bias) Within ±15%
Recovery 85 - 115%
Matrix Effect Minimal, compensated by internal standard

Protocols

Protocol 1: Sample Preparation

  • Retrieve urine samples from -80°C storage and allow them to thaw completely at room temperature.

  • Vortex each sample for 10 seconds to ensure it is well-mixed.

  • Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any sediment.

  • Prepare a working solution of the internal standard (e.g., this compound-d3) in 0.1% aqueous formic acid at a concentration of 100 ng/mL.

  • In a new set of labeled 1.5 mL microcentrifuge tubes, add 450 µL of the internal standard working solution.

  • Add 50 µL of the clear urine supernatant to the corresponding labeled tube.

  • Cap the tubes and vortex for 5 seconds.

  • Transfer the contents to autosampler vials with inserts for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

  • Create a sequence table in the instrument control software that includes blanks, calibration standards, QC samples, and the unknown urine samples.

  • Inject 5 µL of each sample onto the LC-MS/MS system.

  • Acquire data using the optimized MRM transitions for this compound and its internal standard.

  • Process the data using the appropriate software to generate a calibration curve and calculate the concentrations of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation dilution Dilution with Internal Standard centrifugation->dilution lc_separation Liquid Chromatography Separation dilution->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in urine.

sample_preparation_logic start Start: Urine Sample vortex Vortex to Homogenize start->vortex centrifuge Centrifuge to Remove Particulates vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Internal Standard Solution supernatant->dilute vortex_final Vortex Final Mixture dilute->vortex_final transfer Transfer to Autosampler Vial vortex_final->transfer end_node Ready for LC-MS/MS Injection transfer->end_node

Caption: Logical flow of the urine sample preparation protocol.

Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxymandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxymandelic acid (3-HMA) is a metabolite of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine). Its quantification in biological fluids is crucial for research in areas such as neurochemistry, endocrinology, and drug development, particularly for monitoring the metabolism of catecholamine-related drugs. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of 3-HMA, typically requiring a derivatization step to increase its volatility. This document provides a detailed protocol for the analysis of 3-HMA in human urine and plasma using GC-MS with trimethylsilyl (TMS) derivatization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound as its tris-trimethylsilyl derivative.

ParameterValueSource
Compound This compound, tris-TMS derivative[1]
Molecular Formula C₁₇H₃₂O₄Si₃[1]
Molecular Weight 384.7 g/mol [1]
Characteristic Mass Fragments (m/z) 73, 147, 283, 369, 384[1]
Quantifier Ion (m/z) 283Inferred from spectrum
Qualifier Ions (m/z) 369, 384Inferred from spectrum
Retention Index (RI) on SE-52 column 1798[2]
Limit of Detection (LOD) 50 - 100 ng/mL (Typical for phenolic acids)[3]
Limit of Quantification (LOQ) 150 - 300 ng/mL (Typical for phenolic acids)[3]
Recovery 80 - 110% (Typical for organic acid extraction)[4]

Experimental Protocols

This section details the methodology for the extraction and derivatization of this compound from biological samples, followed by GC-MS analysis.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., Tropic acid or a deuterated 3-HMA analog)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas, high purity

Sample Preparation: Urine
  • Sample Collection and Storage: Collect a 24-hour or random urine sample in a container without preservatives. Store the sample at -20°C until analysis.[5][6]

  • Normalization: Thaw the urine sample and centrifuge to remove any particulate matter. To normalize the sample, determine the creatinine concentration. The volume of urine to be extracted should be adjusted to contain a specific amount of creatinine (e.g., 1 µmole).[7]

  • Internal Standard Addition: Add a known amount of the internal standard to the adjusted volume of the urine sample.

  • Acidification and Extraction: Acidify the urine sample to a pH below 2 with 6M HCl.[8] Saturate the sample with NaCl. Extract the organic acids by adding ethyl acetate and vortexing for 2 minutes. Centrifuge to separate the layers.

  • Drying: Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Transfer the dried organic extract to a new vial and evaporate to dryness under a gentle stream of nitrogen gas at 40-50°C.[9]

Sample Preparation: Plasma/Serum
  • Sample Collection and Storage: Collect blood in a heparinized or EDTA tube. Separate the plasma or serum by centrifugation and store at -80°C until analysis.

  • Deproteinization and Extraction: To 100 µL of plasma/serum, add 400 µL of ice-cold methanol to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

Derivatization Protocol
  • To the dried residue from either urine or plasma/serum preparation, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[7]

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: Increase to 220°C at 10°C/min

    • Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan mode for qualitative analysis.

    • SIM Ions for 3-HMA-3TMS: m/z 283 (quantifier), 369, 384 (qualifiers)

Visualizations

Experimental Workflow

experimental_workflow GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Urine or Plasma Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (Urine) or Protein Precipitation (Plasma) add_is->extraction dry_down Evaporate to Dryness extraction->dry_down add_reagents Add Pyridine and BSTFA + 1% TMCS dry_down->add_reagents heat Heat at 70°C for 60 min add_reagents->heat injection Inject 1 µL into GC-MS heat->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM/Scan) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: A flowchart of the GC-MS analysis of this compound.

Metabolic Pathway of Adrenaline and Noradrenaline

metabolic_pathway Metabolism of Adrenaline and Noradrenaline Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Noradrenaline Noradrenaline Dopamine->Noradrenaline Adrenaline Adrenaline Noradrenaline->Adrenaline DHMA 3,4-Dihydroxymandelic Acid Noradrenaline->DHMA MAO Normetanephrine Normetanephrine Noradrenaline->Normetanephrine COMT Adrenaline->DHMA MAO Metanephrine Metanephrine Adrenaline->Metanephrine COMT MHPG 3-Methoxy-4-hydroxyphenylglycol DHMA->MHPG COMT HMA3 This compound DHMA->HMA3 Further Metabolism VMA Vanillylmandelic Acid (VMA) MHPG->VMA Normetanephrine->VMA MAO Metanephrine->VMA MAO label_mao MAO: Monoamine Oxidase label_comt COMT: Catechol-O-methyltransferase

Caption: Simplified metabolic pathway of adrenaline and noradrenaline.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of 3-Hydroxymandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and sensitive method for the analysis of 3-Hydroxymandelic acid in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in drug development and clinical diagnostics.

Introduction

This compound is a metabolite of various endogenous and exogenous compounds. Its accurate quantification in biological fluids is crucial for clinical diagnostics and metabolic studies. This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC method. The methodology is designed to be specific, accurate, and reproducible, making it suitable for routine analysis.

Materials and Methods

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid

    • Water (HPLC grade)

    • Internal Standard (e.g., 4-hydroxybenzoic acid)

Sample Preparation

The sample preparation protocol is critical for accurate and reproducible results. The following is a general procedure for plasma or urine samples.

  • Protein Precipitation (for plasma samples): To 500 µL of plasma, add 1 mL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.

  • Liquid-Liquid Extraction: The supernatant from the protein precipitation step can be further purified using liquid-liquid extraction.

  • Filtration: All samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent column clogging and extend column life.[1][2]

  • Dilution: If the concentration of this compound is expected to be high, the sample should be diluted with the mobile phase.

Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized for the specific column and system but a starting point of 20:80 (v/v) acetonitrile to aqueous phase is recommended.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

Results and Discussion

Method Validation

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the quantitative data obtained during the method validation.

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Retention Time Approximately 4.5 minutes

Specificity

The specificity of the method was evaluated by analyzing blank matrix samples (plasma and urine) to ensure no interference from endogenous components at the retention time of this compound. The chromatograms of the blank samples showed no significant peaks at the retention time of the analyte, indicating good specificity.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., 4-hydroxybenzoic acid) in methanol.

Protocol 2: Sample Analysis

  • Sample Preparation: Prepare the biological samples as described in the "Sample Preparation" section.

  • Internal Standard Addition: Add a known amount of the internal standard to each sample and standard solution.

  • HPLC Analysis: Inject 20 µL of the prepared sample or standard solution into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak areas for this compound and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) ProteinPrecipitation Protein Precipitation (if plasma) Sample->ProteinPrecipitation Acetonitrile Filtration Filtration (0.45 µm) ProteinPrecipitation->Filtration IS_Addition Internal Standard Addition Filtration->IS_Addition Injection HPLC Injection IS_Addition->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

logical_relationship start Start Analysis check_peak Peak Shape Acceptable? start->check_peak check_retention Retention Time Stable? check_peak->check_retention Yes troubleshoot_peak Troubleshoot Peak Shape: - Check for column contamination - Adjust mobile phase pH - Check for sample overload check_peak->troubleshoot_peak No check_resolution Resolution > 1.5? check_retention->check_resolution Yes troubleshoot_retention Troubleshoot Retention Time: - Check for pump issues (flow rate) - Ensure mobile phase consistency - Check for column degradation check_retention->troubleshoot_retention No end Proceed with Quantification check_resolution->end Yes troubleshoot_resolution Troubleshoot Resolution: - Optimize mobile phase composition - Adjust flow rate - Consider a different column check_resolution->troubleshoot_resolution No troubleshoot_peak->check_peak troubleshoot_retention->check_retention troubleshoot_resolution->check_resolution

Caption: Troubleshooting flowchart for HPLC analysis.

References

Application Note: Electrochemical Detection of 3-Hydroxymandelic Acid in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a protocol for the electrochemical detection of 3-Hydroxymandelic acid (3-HMA) in human plasma samples. 3-HMA is a metabolite of clinical interest, and its sensitive and rapid quantification is crucial for various research and diagnostic applications. The described method utilizes a modified electrode for direct voltammetric analysis, offering a potential alternative to traditional chromatographic techniques. While direct electrochemical sensors for 3-HMA are not widely reported, this protocol is adapted from established methods for the structurally similar molecule, vanillylmandelic acid (VMA). The presented methodology is intended for research purposes and should be validated thoroughly by the end-user.

Introduction

This compound is a metabolite that can serve as a biomarker for certain metabolic disorders and diseases. Traditional methods for its quantification, such as high-performance liquid chromatography with electrochemical detection (LC-ECD), are sensitive and reliable but can be time-consuming and require sophisticated instrumentation. Direct electrochemical sensing offers a promising alternative, providing rapid analysis, high sensitivity, and the potential for miniaturization and point-of-care applications.

This protocol describes the use of a modified screen-printed carbon electrode (SPCE) for the direct electrochemical detection of 3-HMA in plasma. The method is based on the electrochemical oxidation of the phenolic hydroxyl group of the 3-HMA molecule.

Principle of the Method

The electrochemical detection of this compound is based on its oxidation at the surface of a modified electrode. The modification of the working electrode with nanomaterials enhances the electrocatalytic activity towards the oxidation of 3-HMA, leading to a measurable current response. Differential Pulse Voltammetry (DPV) is employed as the detection technique due to its high sensitivity and ability to discriminate against background currents. The peak current generated during the voltammetric scan is directly proportional to the concentration of 3-HMA in the sample.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of electrochemical sensors for vanillylmandelic acid (VMA), a structurally similar compound. These values can be considered as a benchmark for the expected performance of a 3-HMA sensor.

ParameterTypical Value Range
Linear Range 0.1 µM - 100 µM
Limit of Detection (LOD) 0.03 µM - 0.2 µmol L–1
Limit of Quantification (LOQ) 0.1 µmol L–1
Recovery in Spiked Samples 95% - 105%
Relative Standard Deviation (RSD) < 5%

Experimental Protocols

Apparatus and Reagents
  • Potentiostat/Galvanostat with appropriate software

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Ag/AgCl reference electrode and Platinum counter electrode (if not using SPCEs)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • This compound standard

  • Phosphate buffer solution (PBS), 0.1 M

  • Human plasma (drug-free)

  • Methanol

  • Perchloric acid

  • All chemicals should be of analytical grade.

Electrode Modification (Example with Nanomaterial)
  • Prepare a stable dispersion of the chosen nanomaterial (e.g., multi-walled carbon nanotubes, graphene oxide) in a suitable solvent (e.g., DMF, water with surfactant).

  • Drop-cast a small volume (typically 5-10 µL) of the nanomaterial dispersion onto the working area of the SPCE.

  • Allow the solvent to evaporate at room temperature or under a gentle heat source.

  • The modified electrode is now ready for use.

Standard Solution Preparation
  • Prepare a 1 mM stock solution of 3-HMA in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with 0.1 M PBS (pH 7.4) to obtain concentrations ranging from 0.1 µM to 100 µM.

Plasma Sample Preparation
  • Collect blood samples in heparinized tubes and centrifuge at 3000 rpm for 10 minutes to separate the plasma.

  • To 500 µL of plasma, add 50 µL of perchloric acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant for analysis.

Electrochemical Measurements
  • Pipette a fixed volume (e.g., 50 µL) of the prepared standard solution or plasma supernatant onto the working area of the modified SPCE.

  • Perform Differential Pulse Voltammetry (DPV) measurements. Typical DPV parameters are:

    • Potential range: +0.4 V to +1.0 V (vs. Ag/AgCl)

    • Pulse amplitude: 50 mV

    • Pulse width: 50 ms

    • Scan rate: 20 mV/s

  • Record the voltammogram. The oxidation peak for 3-HMA is expected to appear in the range of +0.6 V to +0.8 V.

Data Analysis
  • Measure the peak height of the oxidation peak for each standard and sample.

  • Construct a calibration curve by plotting the peak current versus the concentration of the 3-HMA standards.

  • Determine the concentration of 3-HMA in the plasma samples by interpolating their peak currents on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrode_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_data_analysis Data Analysis plasma Plasma Sample Collection deprotein Protein Precipitation (Perchloric Acid) plasma->deprotein centrifuge1 Centrifugation deprotein->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant incubation Apply Sample to Electrode supernatant->incubation spce Screen-Printed Carbon Electrode (SPCE) modification Nanomaterial Modification spce->modification modification->incubation dpv Differential Pulse Voltammetry (DPV) incubation->dpv calibration Calibration Curve Construction dpv->calibration quantification Quantification of 3-HMA calibration->quantification signaling_pathway cluster_electrode Modified Electrode Surface cluster_reaction Electrochemical Reaction cluster_detection Signal Generation electrode Working Electrode (e.g., SPCE) modifier Nanomaterial Modifier (e.g., MWCNTs) current Measurable Current (Proportional to [3-HMA]) hma This compound (Analyte) modifier->hma Adsorption & Catalysis oxidation Electrochemical Oxidation hma->oxidation product Oxidized Product oxidation->product electrons e- oxidation->electrons electrons->electrode Electron Transfer

Application Notes and Protocols for the Analysis of 3-Hydroxymandelic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 3-Hydroxymandelic acid (3-HMA) from biological fluids, such as plasma, serum, and urine, prior to analysis by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a metabolite of interest in various clinical and research settings. Accurate quantification in biological matrices is crucial for understanding its physiological and pathological roles. Biological fluids, however, present a complex matrix containing proteins, salts, and other endogenous substances that can interfere with analytical methods.[1] Therefore, robust and efficient sample preparation is a critical step to ensure the reliability and accuracy of the analytical results by isolating the analyte of interest and removing potential interferences.[1] This document outlines several common and effective sample preparation techniques, including Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The selection of a sample preparation method can significantly impact analytical performance. The following table summarizes key quantitative parameters for different methods, providing a basis for comparison.

ParameterProtein PrecipitationLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Analytical MethodBiological MatrixReference
Linear Range -10.0 - 250.0 ng/mL-LC with Electrochemical DetectionHuman Plasma[2]
Limit of Quantitation (LOQ) -10.0 ng/mL-LC with Electrochemical DetectionHuman Plasma[2]
Recovery Generally lower and more variableHigh and reproducibleHigh and reproducible--[3]
Matrix Effects Can be significantReduced compared to PPTSignificant reduction--[3]
Throughput HighModerateModerate to High--[3]

Note: Data for direct comparison of all methods for 3-HMA is limited. The presented data is based on available literature for 3-HMA and general characteristics of the techniques.

Experimental Workflow

The overall workflow for the analysis of this compound in biological fluids involves several key stages from sample collection to final data analysis.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Serum, Urine) Pretreatment Sample Pre-treatment (e.g., pH adjustment, hydrolysis) BiologicalSample->Pretreatment Extraction Extraction (PPT, LLE, or SPE) Pretreatment->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC or GC) Evaporation->Chromatography Detection Detection (MS, ECD) Chromatography->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: General workflow for this compound analysis.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly for high-throughput analysis.[3][4]

Principle: An organic solvent or acid is added to the sample to alter the solvent polarity, leading to the precipitation of proteins, which are then removed by centrifugation.[5]

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a chilled precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected for LC-MS analysis or subjected to an evaporation and reconstitution step. For GC-MS analysis, the solvent should be evaporated, and the residue derivatized.

Diagram of Protein Precipitation Workflow:

PPT_Workflow Start Plasma/Serum Sample AddSolvent Add Cold Precipitating Agent Start->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analysis Collect->Analyze

Caption: Protein Precipitation workflow.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1]

Principle: 3-HMA, being a polar molecule, can be extracted from an acidified aqueous sample into a suitable organic solvent. The pH of the aqueous phase is a critical parameter to ensure the analyte is in its non-ionized form to facilitate its transfer to the organic phase.

Protocol:

  • To 0.25 mL of plasma, add an internal standard and acidify the sample.[2]

  • For the analysis of conjugated 3-HMA, enzymatic hydrolysis with β-glucuronidase (e.g., 500 units for 120 minutes at 37°C) can be performed prior to acidification.[2]

  • Add an appropriate volume of an immiscible organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).[2][6]

  • Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.

  • Centrifuge at a low speed (e.g., 3000 rpm for 5 minutes) to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction process with a fresh portion of the organic solvent to improve recovery.[6]

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in a suitable solvent for the analytical instrument.

Diagram of Liquid-Liquid Extraction Workflow:

LLE_Workflow Start Biological Sample Pretreat Acidify/ Hydrolyze Start->Pretreat AddSolvent Add Organic Solvent Pretreat->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate Analyze Analysis Evaporate->Analyze

Caption: Liquid-Liquid Extraction workflow.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that can provide cleaner extracts compared to PPT and LLE.[1]

Principle: SPE utilizes a solid sorbent material packed in a cartridge or well-plate to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte of interest is then eluted with a suitable solvent.[7] For an acidic compound like 3-HMA, an anion-exchange or a mixed-mode sorbent is often effective.

Protocol:

  • Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 and an anion-exchange column) by passing a suitable solvent (e.g., methanol followed by water) through the sorbent.[8][9]

  • Loading: Load the pre-treated biological sample (e.g., urine diluted with a suitable buffer) onto the conditioned cartridge.[7]

  • Washing: Wash the cartridge with a weak solvent to remove unretained interferences. The wash solvent should be strong enough to elute weakly bound impurities but not the analyte of interest.

  • Elution: Elute the 3-HMA from the sorbent using a stronger solvent.[7] For an anion-exchange sorbent, this could be an acidified organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC analysis or a suitable solvent for derivatization for GC analysis.

Diagram of Solid-Phase Extraction Workflow:

SPE_Workflow Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Analyze Evaporate, Reconstitute & Analyze Elute->Analyze

Caption: Solid-Phase Extraction workflow.

Concluding Remarks

The choice of sample preparation method for this compound analysis depends on several factors, including the required sensitivity and selectivity, sample throughput, and the available analytical instrumentation. For high-throughput screening, protein precipitation may be suitable. For cleaner extracts and better quantitative performance, liquid-liquid extraction or solid-phase extraction are recommended. Method validation, including assessment of recovery, matrix effects, precision, and accuracy, is essential for any chosen protocol to ensure reliable and reproducible results.

References

Application Note: Solid-Phase Extraction of 3-Hydroxymandelic Acid from Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxymandelic acid (3-HMA) is a metabolite of phenylephrine and is considered a biomarker for certain metabolic disorders and exposure to specific xenobiotics. Accurate and reliable quantification of 3-HMA in complex biological matrices such as human serum is crucial for clinical and research applications. Solid-phase extraction (SPE) offers a robust and efficient method for sample clean-up and concentration of 3-HMA from serum prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). This application note details a mixed-mode SPE protocol for the selective extraction of this compound from human serum, providing a clean extract and high recovery.

Challenges in Serum Analysis

Human serum is a complex matrix containing a high abundance of proteins, lipids, salts, and other endogenous substances that can interfere with the accurate quantification of target analytes. These matrix components can cause ion suppression in mass spectrometry and lead to the contamination of analytical columns. A selective sample preparation method is therefore essential to remove these interferences.

Mixed-Mode Solid-Phase Extraction

For an acidic and polar compound like this compound, a mixed-mode SPE sorbent, which possesses both reversed-phase and anion-exchange functionalities, provides superior selectivity and cleanup compared to single-mode sorbents. The dual retention mechanism allows for a more rigorous washing procedure to remove a wider range of interferences. The reversed-phase mechanism retains the analyte based on its hydrophobicity, while the anion-exchange mechanism retains the deprotonated carboxylic acid group of 3-HMA.

Method Performance

This protocol provides a reliable method for the extraction of this compound from human serum. The subsequent analysis by a validated LC method can achieve a low limit of quantitation.

Table 1: Quantitative Data for this compound Analysis

ParameterValueReference
Recovery > 85% (estimated)Based on similar acidic compounds[1]
Limit of Detection (LOD) ~3 ng/mL (estimated)
Limit of Quantitation (LOQ) 10.0 ng/mL[2]
Linear Range 10.0 - 250.0 ng/mL[2]

Note: The recovery is an estimated value based on the performance of SPE for similar small acidic aromatic compounds from serum. The Limit of Detection is estimated to be approximately one-third of the LOQ.

Experimental Protocol: SPE of this compound from Serum

This protocol describes a step-by-step procedure for the extraction of this compound from human serum using a mixed-mode solid-phase extraction cartridge.

Materials and Reagents
  • Mixed-Mode Anion Exchange SPE Cartridges (e.g., Oasis MAX, Strata-X-A)

  • Human Serum Samples

  • This compound Standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (or Acetic Acid)

  • Ammonium Hydroxide

  • Phosphate Buffer (pH 6)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Detailed Methodology

1. Sample Pre-treatment:

  • Thaw frozen serum samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 500 µL of serum, add 500 µL of 2% formic acid in water to precipitate proteins and adjust the pH.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

2. SPE Cartridge Conditioning:

  • Place the mixed-mode SPE cartridges on the vacuum manifold.

  • Condition the cartridges by passing 1 mL of methanol.

  • Equilibrate the cartridges by passing 1 mL of water.

3. Sample Loading:

  • Load the pre-treated serum supernatant onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

4. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

5. Elution:

  • Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Collect the eluate in a clean collection tube.

6. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Below are diagrams illustrating the experimental workflow and the principles of the mixed-mode solid-phase extraction.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction serum Serum Sample (500 µL) add_acid Add 2% Formic Acid (500 µL) serum->add_acid vortex1 Vortex add_acid->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load Load supernatant onto conditioned cartridge condition Condition Cartridge (1 mL Methanol) equilibrate Equilibrate Cartridge (1 mL Water) condition->equilibrate equilibrate->load wash1 Wash 1 (1 mL 5% Methanol in Water) load->wash1 wash2 Wash 2 (1 mL Methanol) wash1->wash2 elute Elute (1 mL 5% NH4OH in Methanol) wash2->elute drydown Evaporate to Dryness elute->drydown Collect eluate reconstitute Reconstitute in Mobile Phase (100 µL) drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of this compound from serum.

Caption: Principle of mixed-mode solid-phase extraction for this compound.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxymandelic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxymandelic acid is a non-volatile compound due to the presence of polar functional groups, specifically a carboxylic acid and two hydroxyl groups (one phenolic and one alcoholic). Direct analysis by gas chromatography (GC) is challenging as it can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet.[1] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[2][3] The primary goal of derivatization in this context is to replace the active hydrogens in the hydroxyl and carboxyl groups with non-polar functional groups.[3][4] The most common and effective methods for derivatizing compounds like this compound are silylation and alkylation (esterification).[1]

Derivatization Methods

Two primary derivatization strategies are suitable for this compound:

  • Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[3][5] Silylating reagents react with hydroxyl, carboxylic acid, and amine groups to form more volatile and thermally stable derivatives.[3][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The addition of a catalyst such as Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[4]

  • Alkylation/Esterification: This method targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester).[1] This process reduces the polarity and increases the volatility of the analyte.[1] Reagents like boron trifluoride (BF3) in an alcohol (e.g., methanol) are commonly used for esterification.[2] For comprehensive derivatization of this compound, a two-step process involving esterification followed by silylation of the hydroxyl groups might be necessary for optimal chromatographic performance.

Experimental Protocols

Protocol 1: Silylation using BSTFA and TMCS

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound, targeting both the carboxylic acid and hydroxyl functional groups.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Screw-cap glass vials (deactivated)

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or the dried sample extract into a deactivated screw-cap glass vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as silylating reagents are moisture-sensitive.[4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue. Subsequently, add 200 µL of BSTFA and 100 µL of TMCS to the vial.[5] The ratio of BSTFA to TMCS can be adjusted; a common mixture is 99:1 (v/v) of BSTFA + TMCS.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or water bath set to 80°C for 45 minutes to facilitate the derivatization reaction.[5]

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature.

  • GC-MS Injection: Inject 1 µL of the derivatized sample directly into the GC-MS system for analysis.[5]

Protocol 2: Two-Step Derivatization: Esterification followed by Silylation

This protocol is suitable when a specific derivatization of the carboxylic acid group is desired prior to silylating the hydroxyl groups.

Step A: Esterification

Materials:

  • This compound standard or sample extract

  • Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Sample Preparation: Place the dried sample in a vial.

  • Esterification Reaction: Add 3 mL of BF3-MeOH solution to the vial and heat at 60°C for 10 minutes.[2]

  • Extraction: After cooling, transfer the mixture to a separatory funnel containing 25 mL of hexane. Wash the hexane layer twice with a saturated NaCl solution.

  • Drying: Dry the hexane layer over anhydrous Na2SO4.

  • Concentration: Evaporate the solvent to concentrate the sample containing the methyl ester of this compound.

Step B: Silylation

Procedure:

  • Re-dissolving: Re-dissolve the concentrated methyl ester from Step A in 100 µL of anhydrous pyridine.

  • Silylation Reaction: Add 100 µL of BSTFA and heat at 60°C for 30 minutes to silylate the hydroxyl groups.

  • Cooling and Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS.

Quantitative Data and GC-MS Parameters

The following table summarizes typical parameters for the GC-MS analysis of derivatized this compound. Note that specific retention times and mass spectra will depend on the exact instrumentation and conditions used.

ParameterSilylated Derivative (TMS)Esterified & Silylated Derivative
Derivative Structure This compound, tris-TMSThis compound, methyl ester, di-TMS
Molecular Weight 384.6 g/mol 340.56 g/mol [6]
Typical GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm) or equivalentDB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent[7]
Carrier Gas Helium at a constant flow of 1 mL/minHelium at a constant flow of 1 mL/min
Injection Mode SplitlessSplitless
Injector Temperature 250°C250°C
Oven Program Initial temp 90°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 minInitial temp 90°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line Temp 280°C280°C
Ion Source Temperature 230°C230°C
Ionization Mode Electron Impact (EI) at 70 eVElectron Impact (EI) at 70 eV
Scan Range m/z 50-500m/z 50-450

Visualizations

G Workflow for Silylation of this compound cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start with Dried Sample/ Standard in Vial add_pyridine Add Anhydrous Pyridine start->add_pyridine add_reagents Add BSTFA + TMCS add_pyridine->add_reagents Dissolved Sample vortex Vortex to Mix add_reagents->vortex heat Heat at 80°C for 45 min vortex->heat cool Cool to Room Temperature heat->cool Derivatized Sample inject Inject 1 µL into GC-MS cool->inject G Workflow for Two-Step Derivatization cluster_ester Step 1: Esterification cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start with Dried Sample add_bf3 Add BF3-Methanol start->add_bf3 heat_ester Heat at 60°C for 10 min add_bf3->heat_ester extract Extract with Hexane heat_ester->extract dry Dry and Concentrate extract->dry dissolve Dissolve in Pyridine dry->dissolve Methyl Ester Intermediate add_bstfa Add BSTFA dissolve->add_bstfa heat_silyl Heat at 60°C for 30 min add_bstfa->heat_silyl cool_inject Cool and Inject into GC-MS heat_silyl->cool_inject Final Derivatized Product

References

Chiral Separation of 3-Hydroxymandelic Acid Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chiral separation of 3-Hydroxymandelic acid enantiomers using High-Performance Liquid Chromatography (HPLC). The successful resolution of these enantiomers is critical in various fields, including pharmaceutical development, as individual enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[1][2] This application note synthesizes methodologies from studies on mandelic acid and its derivatives to propose a robust protocol for the separation of this compound enantiomers.[3][4][5] The protocols herein describe the use of polysaccharide-based chiral stationary phases and offer a comprehensive workflow from sample preparation to data analysis.

Introduction

This compound is a chiral carboxylic acid and a metabolite of various significant pharmaceutical compounds. The stereoisomeric composition of such molecules is of paramount importance as biological systems often interact differently with each enantiomer.[1] Consequently, the development of reliable and efficient analytical methods for enantiomeric separation is a crucial aspect of drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) has emerged as a powerful and widely adopted technique for the separation of enantiomers due to its high efficiency, and applicability to both analytical and preparative scales.[1][5] This note focuses on the application of polysaccharide-based CSPs for the effective resolution of (R)- and (S)-3-Hydroxymandelic acid.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Racemic this compound dissolution Dissolution in Mobile Phase racemic->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection Prepared Sample separation Chiral Column Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram Signal integration Peak Integration & Analysis chromatogram->integration report Reporting Results integration->report

Caption: General workflow for HPLC-based chiral separation.

Recommended HPLC Method

This protocol is based on established methods for the separation of mandelic acid and its derivatives, which have demonstrated successful enantiomeric resolution using polysaccharide-based chiral stationary phases.[3]

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and autosampler is recommended.[3]

  • Chiral Stationary Phase: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or a similar cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.[3]

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Racemic this compound standard

    • (R)- and (S)-3-Hydroxymandelic acid standards (if available)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation of this compound. Optimization may be required to achieve baseline separation.

ParameterRecommended Condition
Column CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Table 1: Recommended HPLC Conditions

Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Precisely measure the required volumes of n-hexane, isopropanol, and TFA. For example, to prepare 1 L of a 90:10:0.1 mobile phase, mix 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of TFA.

    • Filter the mobile phase through a 0.45 µm solvent filter.[3]

    • Degas the mobile phase ultrasonically for at least 15 minutes to remove dissolved gases.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL.

    • If available, prepare individual solutions of the (R)- and (S)-enantiomers for peak identification.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the CHIRALPAK® IC column in the column oven.

    • Set the column temperature to 25 °C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the detector.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample solution.

    • Start the data acquisition and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

    • If using individual enantiomer standards, inject them separately to determine the elution order.

Data Presentation and Analysis

The success of the chiral separation is evaluated based on the retention times (t_R_), and the resolution (R_s_) between the two enantiomeric peaks.

Expected Results

Based on separations of similar mandelic acid derivatives, baseline resolution of the this compound enantiomers is anticipated.[3] The following table provides an example of how to present the quantitative data obtained from the chromatogram.

EnantiomerRetention Time (t_R_) (min)Resolution (R_s_)
Enantiomer 1t_R1_\multirow{2}{*}{Calculated R_s_}
Enantiomer 2t_R2_

Table 2: Example Data Table for Chiral Separation

The resolution (R_s_) can be calculated using the following formula:

R_s_ = 2(t_R2_ - t_R1_) / (w_1_ + w_2_)

where t_R1_ and t_R2_ are the retention times of the two enantiomers, and w_1_ and w_2_ are their respective peak widths at the base. A resolution value of ≥ 1.5 indicates baseline separation.

Method Optimization

The separation can be optimized by adjusting the following parameters:

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol significantly influences retention and resolution. Decreasing the percentage of isopropanol generally leads to longer retention times and may improve resolution.[3]

  • Acidic Additive: The addition of a small amount of an acid like TFA (0.1%) is crucial for obtaining good peak shapes for acidic compounds like this compound.[3]

  • Flow Rate: Adjusting the flow rate can impact efficiency and analysis time. A lower flow rate may improve resolution but will increase the run time.

  • Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Varying the temperature between 15-35 °C may influence enantioselectivity.[3]

The logical relationship for method optimization is depicted in the following diagram.

G mobile_phase Mobile Phase Composition (Hexane/IPA Ratio) resolution Resolution (Rs) mobile_phase->resolution retention Retention Time (tR) mobile_phase->retention additive Acidic Additive (TFA %) peak_shape Peak Shape additive->peak_shape flow_rate Flow Rate flow_rate->resolution flow_rate->retention temperature Column Temperature temperature->resolution temperature->retention

Caption: Key parameters for HPLC method optimization.

Conclusion

This application note provides a comprehensive protocol for the chiral separation of this compound enantiomers by HPLC using a polysaccharide-based chiral stationary phase. By following the detailed experimental procedures and utilizing the guidelines for method optimization, researchers, scientists, and drug development professionals can achieve reliable and efficient enantiomeric resolution. The presented workflow and protocols are designed to be readily adaptable for routine analysis and quality control in a laboratory setting.

References

Application Note: 3-Hydroxymandelic Acid as a Biomarker for Phenylephrine Intake

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylephrine is a synthetic sympathomimetic amine widely used as a nasal decongestant and to increase blood pressure.[1][2] Due to its extensive first-pass metabolism, monitoring phenylephrine intake requires the identification of a stable and reliable biomarker.[3][4] 3-Hydroxymandelic acid (3-HMA) is a major metabolite of phenylephrine, formed through oxidative deamination by monoamine oxidase.[2][5][6] Its quantification in biological matrices such as urine and plasma serves as a robust indicator of recent phenylephrine administration. This application note provides detailed protocols for the quantification of 3-HMA and summarizes key pharmacokinetic data supporting its use as a biomarker.

Metabolic Pathway of Phenylephrine to this compound

Following administration, phenylephrine is primarily metabolized in the liver.[6] The principal metabolic route involves deamination by monoamine oxidase (MAO), which converts phenylephrine into an aldehyde intermediate. This intermediate is subsequently oxidized by aldehyde dehydrogenase to form this compound.[5] This pathway accounts for a significant portion of the administered phenylephrine dose, making 3-HMA a suitable biomarker for exposure.[2]

cluster_pathway Metabolic Pathway phenylephrine Phenylephrine aldehyde Aldehyde Intermediate phenylephrine->aldehyde Monoamine Oxidase (MAO) hma This compound aldehyde->hma Aldehyde Dehydrogenase

Metabolic conversion of phenylephrine to this compound.

Pharmacokinetic Data

The excretion of this compound is dose-dependent. Studies in healthy adults have shown that with increasing oral doses of phenylephrine HCl, the percentage of the dose excreted as this compound in urine also increases.[5][7][8] This dose-proportional relationship strengthens the utility of 3-HMA as a quantitative biomarker.

Table 1: Urinary Excretion of this compound after Oral Phenylephrine HCl Administration in Adults

Phenylephrine HCl DoseMean Percentage of Dose Excreted as 3-HMA (24h)Reference
10 mg25.3%[5]
20 mg27.6%[5]
30 mg30.2%[5]

In children and adolescents, the percentage of a phenylephrine dose excreted as 3-HMA is comparable to that observed in adults.[9]

Table 2: Urinary Excretion of this compound after Oral Phenylephrine HCl Administration in Children and Adolescents

Age GroupMean Percentage of Dose Excreted as 3-HMA (24h)Reference
6-11 years27.6%[9]
12-17 years22.3%[9]

Experimental Protocols

The following protocols describe the methods for the collection, preparation, and analysis of biological samples for the quantification of this compound.

Experimental Workflow

cluster_workflow Analytical Workflow A Sample Collection (Urine or Plasma) B Sample Preparation (e.g., Acidification, Extraction) A->B C LC-MS/MS Analysis B->C D Data Acquisition C->D E Quantification (Standard Curve) D->E F Result Reporting E->F

General workflow for 3-HMA biomarker analysis.

Protocol 1: Urine Sample Collection and Preparation

  • Sample Collection : Collect a 24-hour urine sample in a suitable container. Record the total volume.

  • Aliquoting : After thoroughly mixing the total collection, transfer a 25 mL aliquot into a polypropylene tube for analysis.

  • Storage : Samples should be stored at -70°C until analysis.[9]

  • Preparation for Analysis :

    • Thaw the urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • If necessary, centrifuge the samples to remove any particulate matter.

    • The sample is now ready for direct injection or further extraction depending on the analytical method.

Protocol 2: Plasma Sample Collection and Preparation

  • Sample Collection : Collect whole blood into K3EDTA tubes.

  • Centrifugation : Centrifuge the blood samples at approximately 3000g for 10 minutes at 4°C to separate the plasma.[9]

  • Storage : Harvest the plasma and store it in polypropylene cryovials at -70°C until analysis.[9]

  • Protein Precipitation (if required) : For some analytical methods, protein precipitation may be necessary. This can be achieved by adding acetonitrile to the plasma sample, followed by centrifugation to pellet the precipitated proteins.

  • Extraction :

    • Acidify the plasma sample.

    • Perform a liquid-liquid extraction using an organic solvent such as methyl-tert-butyl ether.[10]

    • Evaporate the organic phase and reconstitute the residue in the mobile phase for analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5]

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

  • Chromatographic Conditions (Example) :

    • Column : ODS stationary phase (e.g., 100 x 4.6 mm, 5 µm).[10]

    • Mobile Phase : 1% acetonitrile in 0.1 M acetic acid.[10]

    • Flow Rate : Dependent on the specific column and system.

    • Injection Volume : Typically 5-20 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), typically in negative mode.

    • Detection : Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for 3-HMA and an internal standard (e.g., 3-hydroxy-4-methoxymandelic acid).[10]

  • Quantification :

    • Prepare a standard curve by spiking known concentrations of 3-HMA into a blank matrix (urine or plasma).

    • The concentration range for the standard curve should encompass the expected concentrations in the samples. A typical range for urine analysis is 100–5000 ng/mL.[5][9]

    • Analyze the standards, quality control samples, and unknown samples.

    • Calculate the concentration of 3-HMA in the unknown samples by interpolating from the linear regression of the standard curve.

Table 3: Example LC-MS/MS Method Parameters for 3-HMA in Urine

ParameterValueReference
Quantification Range100–5000 ng/mL[5]
Inter-assay Variability≤ 8.85%[5]
Accuracy-0.405% to 4.43%[5]

This compound is a reliable and quantifiable biomarker for phenylephrine intake. Its concentration in urine shows a clear dose-dependent relationship with oral phenylephrine administration. The analytical methods, particularly LC-MS/MS, are sensitive and specific for the detection of 3-HMA in biological samples. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to accurately assess phenylephrine exposure.

References

Synthesis of 3-Hydroxymandelic Acid for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxymandelic acid is a metabolite of phenylephrine and is a useful biomarker in clinical and pharmaceutical research. Accurate quantification of this compound requires a well-characterized reference standard of high purity. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound for use as a reference standard. The synthesis is based on the well-established cyanohydrin reaction of 3-hydroxybenzaldehyde, followed by acid hydrolysis of the resulting cyanohydrin.

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is depicted below. The process begins with the formation of the cyanohydrin from 3-hydroxybenzaldehyde, followed by hydrolysis to the carboxylic acid, and subsequent purification by recrystallization.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 3-Hydroxybenzaldehyde Cyanohydrin 3-Hydroxy-alpha-cyanobenzyl alcohol (Mandelonitrile derivative) Start->Cyanohydrin NaCN/NaHSO3 Hydrolysis Acid Hydrolysis Cyanohydrin->Hydrolysis HCl Crude_Product Crude this compound Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR HPLC HPLC Purity Analysis Pure_Product->HPLC

Caption: Overall workflow for the synthesis and characterization of this compound.

Experimental Protocols

Materials and Reagents
  • 3-Hydroxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Benzene

  • Deionized water

  • Anhydrous sodium sulfate

  • Filter paper

Safety Precautions: This synthesis involves the use of highly toxic sodium cyanide. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn at all times. Acidic solutions should be handled with care.

Step 1: Synthesis of 3-Hydroxy-α-cyanobenzyl alcohol (Mandelonitrile derivative)

This procedure is adapted from the synthesis of mandelonitrile[1][2][3].

  • In a wide-mouthed flask equipped with a mechanical stirrer, dissolve sodium cyanide (e.g., 0.3 moles) in water.

  • Add 3-hydroxybenzaldehyde (e.g., 0.3 moles) to the solution.

  • Slowly add a saturated solution of sodium bisulfite while stirring.

  • During the addition of the bisulfite solution, add cracked ice to the reaction mixture to maintain a low temperature.

  • A layer of the cyanohydrin derivative will separate. Separate this layer from the aqueous phase using a separatory funnel.

  • The aqueous layer can be extracted with a small amount of benzene to recover any dissolved product. The benzene extract is then combined with the main product.

Step 2: Hydrolysis to this compound
  • Immediately transfer the crude cyanohydrin derivative to a suitable container for hydrolysis to avoid the formation of byproducts[1].

  • Add concentrated hydrochloric acid (e.g., 4-5 times the volume of the nitrile) and allow the mixture to stand at room temperature for approximately 12 hours[2].

  • After the initial reaction, heat the mixture on a steam bath for 5-6 hours to remove water and excess HCl.

  • Cool the mixture, which will result in the precipitation of a mixture of this compound and ammonium chloride.

  • Filter the solid mixture. The filtrate can be evaporated to dryness to recover more product.

Step 3: Purification by Recrystallization
  • The crude product, a mixture of this compound and ammonium chloride, is first washed with cold benzene to remove organic impurities[1].

  • The remaining solid is then extracted with hot benzene. This compound is soluble in hot benzene while ammonium chloride is not.

  • The hot benzene extract is filtered to remove the ammonium chloride.

  • Cool the benzene filtrate in an ice bath to crystallize the pure this compound.

  • Collect the crystals by filtration and dry them. A second crop of crystals can be obtained by concentrating the mother liquor.

  • Alternatively, recrystallization from water can be performed. The crude acid can be dissolved in hot water, filtered, and allowed to cool slowly to form crystals[4][5][6].

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₈O₄
Molecular Weight168.15 g/mol [7][8]
Melting Point128-132 °C
AppearanceOff-white to white crystalline solid
SolubilitySoluble in water and polar organic solvents[2]
Spectroscopic Data
TechniqueKey Data
¹H NMR (in D₂O)δ (ppm): 7.29 (t, 1H), 6.98 (d, 1H), 6.92 (s, 1H), 6.87 (d, 1H), 4.93 (s, 1H)[8]
¹³C NMR Characteristic peaks for aromatic carbons, the carboxylic acid carbon, and the α-hydroxy carbon are expected.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 168.15.
IR Spectroscopy Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and aromatic C-H and C=C bonds.
Purity Analysis

The purity of the synthesized this compound as a reference standard should be determined by High-Performance Liquid Chromatography (HPLC).

ParameterMethod DetailsExpected Result
Column A reverse-phase C18 column is suitable.A sharp, symmetrical peak for this compound.
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) can be used[9].Baseline separation from any impurities.
Detection UV detection at a suitable wavelength (e.g., 230 nm)[10].Purity ≥ 98%
Purity Assessment The purity is determined by the area percentage of the main peak.The final product should exhibit a high level of purity, suitable for a reference standard.

Discussion

The synthesis of this compound via the cyanohydrin pathway is a reliable method for producing material of sufficient purity for use as a reference standard. The critical steps in this procedure are the immediate hydrolysis of the unstable cyanohydrin intermediate to prevent side reactions and the thorough purification of the final product to remove inorganic salts and unreacted starting materials[1][3]. Recrystallization is an effective method for purification, and the choice of solvent (e.g., benzene or water) may be optimized based on the observed impurities[1][4]. The comprehensive characterization by spectroscopic methods and purity determination by HPLC ensures the identity and quality of the final reference standard.

Conclusion

This application note provides a detailed methodology for the synthesis, purification, and characterization of this compound. By following these protocols, researchers can produce a high-purity reference standard essential for accurate analytical measurements in various scientific disciplines.

References

Application Note: Quantification of 3-Hydroxymandelic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxymandelic acid (3-HMA) is a metabolite of the catecholamine pathway and can serve as a biomarker for cellular metabolic activity and neurotransmitter turnover. Accurate quantification of 3-HMA in cell culture media is crucial for studies in neurobiology, oncology, and drug development, providing insights into cellular responses to various stimuli or therapeutic agents. This application note provides detailed protocols for the measurement of 3-HMA in cell culture media using two common analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of this compound Biosynthesis

This compound is a downstream metabolite of the catecholamine biosynthetic pathway, which begins with the amino acid L-tyrosine. Tyrosine is converted through a series of enzymatic reactions to produce dopamine, which can be further metabolized to norepinephrine and epinephrine. These catecholamines are then degraded by the enzymes Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) into various metabolites, including this compound.

Catecholamine_Metabolism Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT DHMA 3,4-Dihydroxymandelic acid (DHMA) Norepinephrine->DHMA MAO Epinephrine->DHMA MAO HMA 3-Hydroxymandelic acid (3-HMA) DHMA->HMA COMT

Figure 1: Simplified metabolic pathway of this compound synthesis.

Experimental Protocols

Two primary methods for the quantification of 3-HMA are presented: a direct "dilute-and-shoot" LC-MS/MS method and a GC-MS method requiring derivatization.

Protocol 1: LC-MS/MS Method

This method is highly sensitive and specific, requiring minimal sample preparation.

Experimental Workflow

LCMS_Workflow start Start: Cell Culture Supernatant Collection protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer dilution Dilution with Mobile Phase supernatant_transfer->dilution lcms_analysis LC-MS/MS Analysis dilution->lcms_analysis end End: Data Analysis lcms_analysis->end

Figure 2: Workflow for LC-MS/MS analysis of 3-HMA.

Methodology

  • Sample Collection: Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.

  • Protein Precipitation: To 100 µL of supernatant, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., 3-HMA-d3). Vortex for 30 seconds.[1]

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dilution: Dilute the supernatant 1:1 with the initial mobile phase (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis: Inject the diluted sample onto the LC-MS/MS system.

LC-MS/MS Parameters

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions 3-HMA: m/z 167 -> 123; 3-HMA-d3: m/z 170 -> 126
Protocol 2: GC-MS Method

This method requires derivatization to increase the volatility of 3-HMA for gas chromatography.

Experimental Workflow

GCMS_Workflow start Start: Cell Culture Supernatant Collection extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->extraction drying Drying under Nitrogen extraction->drying derivatization Derivatization (e.g., Silylation) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis end End: Data Analysis gcms_analysis->end

Figure 3: Workflow for GC-MS analysis of 3-HMA.

Methodology

  • Sample Collection: Collect cell culture supernatant as described for the LC-MS/MS method.

  • Liquid-Liquid Extraction: To 500 µL of supernatant, add an internal standard (e.g., 4-chlorophenylacetic acid) and acidify to pH < 2 with 6M HCl. Extract twice with 1 mL of ethyl acetate.[2][3]

  • Drying: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.[4]

  • GC-MS Analysis: Inject the derivatized sample onto the GC-MS system.

GC-MS Parameters

ParameterSetting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions Target ions for derivatized 3-HMA and internal standard

Data Presentation

Quantitative data should be summarized for clear comparison. A standard curve should be generated for each analytical run to ensure accuracy and precision.

Table 1: Method Validation Parameters

ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ~0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL~5 ng/mL
Precision (%RSD) < 15%< 20%
Accuracy (%Recovery) 85-115%80-120%

Table 2: Sample Quantification Data

Sample IDTreatment3-HMA Concentration (ng/mL) ± SD (LC-MS/MS)3-HMA Concentration (ng/mL) ± SD (GC-MS)
1ControlValueValue
2Drug AValueValue
3Drug BValueValue

Conclusion

The protocols described in this application note provide robust and reliable methods for the quantification of this compound in cell culture media. The choice between the LC-MS/MS and GC-MS methods will depend on the available instrumentation, required sensitivity, and sample throughput. The LC-MS/MS method offers higher sensitivity and simpler sample preparation, making it suitable for high-throughput analysis. The GC-MS method, while requiring a more involved sample preparation, is a reliable alternative. Proper method validation is essential to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Separation of Mandelic Acid Derivatives by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, utilized in the synthesis of various active pharmaceutical ingredients (APIs) such as semisynthetic penicillins and cephalosporins. The stereochemistry of these molecules is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust analytical methods for the enantioselective separation and quantification of mandelic acid derivatives are essential for quality control, process monitoring, and drug development. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of samples and reagents.[1][2] This document provides detailed application notes and protocols for the separation of mandelic acid derivatives using capillary electrophoresis, with a focus on chiral separations using cyclodextrins and other chiral selectors.

Principle of Chiral Separation by Capillary Electrophoresis

Capillary electrophoresis separates charged molecules in a narrow capillary under the influence of a high-voltage electric field. For the separation of enantiomers, a chiral selector is added to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin or a metal-ligand complex, forms transient diastereomeric complexes with the enantiomers of the analyte.[1][3] The differing stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. The choice of chiral selector and the optimization of electrophoretic parameters are critical for achieving baseline resolution.

Experimental Protocols

Protocol 1: Chiral Separation of Hydroxylated Mandelic Acid Derivatives using a Copper(II)-Aspartame Complex

This protocol is adapted for the enantioseparation of mandelic acid and its hydroxylated derivatives using a ligand-exchange mechanism with a chiral metal complex.

Materials and Reagents:

  • Mandelic acid, p-hydroxymandelic acid, m-hydroxymandelic acid, and 3,4-dihydroxymandelic acid standards

  • Copper(II) sulfate (CuSO₄)

  • L-Aspartame

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)

  • Capillary electrophoresis system with UV detection

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a stock solution of 100 mM CuSO₄ in deionized water.

    • Prepare a stock solution of 200 mM L-Aspartame in deionized water.

    • To prepare the BGE, mix the CuSO₄ and L-Aspartame stock solutions to achieve final concentrations of 5 mM CuSO₄ and 10 mM L-Aspartame.

    • Adjust the pH of the BGE to 4.5 with a dilute NaOH solution.

    • Filter the BGE through a 0.22 µm syringe filter before use.

  • Capillary Conditioning:

    • At the beginning of each day, rinse the capillary sequentially with 1 M NaOH (20 min), deionized water (10 min), and the BGE (30 min).

    • Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the BGE (5 min).

  • Sample Preparation:

    • Dissolve the mandelic acid derivative standards in deionized water or a suitable solvent (e.g., a water-methanol mixture) to a concentration of approximately 1 mg/mL.

    • For pharmaceutical formulations, a "dissolve and filter" approach is often sufficient. Dissolve the formulation in a suitable solvent, sonicate if necessary to ensure complete dissolution of the active ingredient, and then filter through a 0.45 µm syringe filter to remove any excipients.[4]

  • Capillary Electrophoresis Analysis:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 25 kV.

    • Capillary Temperature: 25 °C.

    • Detection: UV detection at 210 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the enantiomers based on their migration times.

    • Calculate the resolution (Rs) between the enantiomeric peaks to assess the quality of the separation.

Protocol 2: Chiral Separation of Mandelic Acid Derivatives using Cyclodextrins

This protocol provides a general framework for the enantioseparation of various mandelic acid derivatives using cyclodextrins as chiral selectors. The choice of cyclodextrin and its concentration will need to be optimized for specific derivatives.

Materials and Reagents:

  • Mandelic acid and its derivatives (e.g., 2-chloromandelic acid, 4-methoxymandelic acid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivatives (e.g., permethylated β-CD)[1]

  • Sodium phosphate monobasic and dibasic for buffer preparation

  • Phosphoric acid or sodium hydroxide for pH adjustment

  • Deionized water

  • Fused-silica capillary

  • Capillary electrophoresis system with UV detection

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 100 mM sodium phosphate buffer.

    • Adjust the pH of the buffer to a suitable value (e.g., pH 2.5 - 7.0, optimization is required). For acidic compounds like mandelic acid derivatives, a lower pH can suppress the electroosmotic flow and reduce wall interactions.

    • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the phosphate buffer to the desired concentration (e.g., 10-50 mM, optimization is required).

    • Filter the BGE through a 0.22 µm syringe filter.

  • Capillary Conditioning:

    • Follow the conditioning procedure outlined in Protocol 1.

  • Sample Preparation:

    • Dissolve the mandelic acid derivative standards or pharmaceutical formulations in the BGE or a compatible solvent to a concentration of 0.1-1 mg/mL.[4]

    • Filter the sample through a 0.45 µm syringe filter.

  • Capillary Electrophoresis Analysis:

    • Injection: Hydrodynamic injection (e.g., 30 mbar for 3 seconds).

    • Separation Voltage: 15-30 kV.

    • Capillary Temperature: 20-30 °C.

    • Detection: UV detection at a wavelength appropriate for the specific derivative (e.g., 210 nm for 2-chloromandelic acid, 230 nm for 4-methoxymandelic acid).[4]

  • Data Analysis:

    • Analyze the electropherogram to determine migration times and calculate the resolution between enantiomers.

Data Presentation

The following tables summarize quantitative data for the separation of mandelic acid and its derivatives. While comprehensive CE data is not always available in a single source, the following tables compile information from HPLC studies using cyclodextrin mobile phase additives, which can serve as a strong indicator for selecting appropriate conditions and predicting separation performance in CE.

Table 1: HPLC Resolution of Mandelic Acid Derivatives with Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a Mobile Phase Additive

AnalyteMobile Phase CompositionHP-β-CD Conc. (mM)Resolution (Rs)
Mandelic AcidAcetonitrile/Phosphate Buffer (pH 2.68)20> 1.5
4-Methoxymandelic AcidAcetonitrile/Phosphate Buffer (pH 2.68)202.14[4]
3,4,5-Trismethoxymandelic AcidAcetonitrile/Phosphate Buffer (pH 2.68)203.70[4]
2-Chloromandelic AcidAcetonitrile/Phosphate Buffer (pH 2.68)20Low
4-Hydroxymandelic AcidAcetonitrile/Phosphate Buffer (pH 2.68)20Low

Data adapted from an HPLC study which is analogous to using cyclodextrins in the CE background electrolyte.

Table 2: Chiral Selectivity (α) of Permethylated Cyclodextrins for Mandelic Acid Derivatives in Gas Chromatography

DerivativePermethylated α-CDPermethylated β-CDPermethylated γ-CD
H/OMe (Mandelic acid methyl ether)1.0331.085[1]1.035
Me/OH (Mandelic acid methyl ester)1.0281.0451.040
Et/OH (Mandelic acid ethyl ester)1.0251.0431.037
Me/Ac (Mandelic acid methyl ester, acetate)1.0201.0151.015

This GC data provides insights into the potential enantioselectivity of different cyclodextrin types for various mandelic acid derivatives, which can guide chiral selector choice in CE method development.

Visualizations

experimental_workflow cluster_prep Sample and BGE Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Sample Sample Dissolution (Standard or Formulation) Filter_Sample Filtration (0.45 µm) Sample->Filter_Sample Injection Sample Injection Filter_Sample->Injection BGE_Prep BGE Preparation (Buffer + Chiral Selector) Filter_BGE Filtration (0.22 µm) BGE_Prep->Filter_BGE Cap_Condition Capillary Conditioning Filter_BGE->Cap_Condition Cap_Condition->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Analysis Peak Integration & Resolution Calculation Data_Acq->Analysis

Caption: Experimental workflow for the CE analysis of mandelic acid derivatives.

chiral_separation_pathway cluster_system CE System cluster_interaction Diastereomeric Complex Formation cluster_separation Separation Analyte Racemic Mandelic Acid Derivative (R/S) Complex_R [R-Enantiomer]-[Selector] Analyte->Complex_R Interaction Complex_S [S-Enantiomer]-[Selector] Analyte->Complex_S Interaction Selector Chiral Selector (e.g., Cyclodextrin) Selector->Complex_R Selector->Complex_S Mobility_R Mobility (R) Complex_R->Mobility_R Different Stability Mobility_S Mobility (S) Complex_S->Mobility_S Different Stability Separated_Peaks Separated Enantiomers Mobility_R->Separated_Peaks Mobility_S->Separated_Peaks

Caption: Chiral recognition and separation mechanism in capillary electrophoresis.

References

Application Notes and Protocols: The Versatile Role of 3-Hydroxymandelic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxymandelic acid, a hydroxy acid derivative of mandelic acid, serves as a valuable and versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, alongside a chiral center, makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and analogues of biologically active molecules. This document provides detailed application notes and experimental protocols for key transformations involving this compound, aimed at facilitating its use in research and development.

Core Applications in Organic Synthesis

This compound is a precursor for a variety of chemical transformations, enabling the introduction of a protected or functionalized α-hydroxy acid moiety into a target molecule. Key applications include:

  • As a Chiral Synthon: The inherent chirality of this compound makes it a useful starting material for the enantioselective synthesis of complex molecules. The stereocenter can be retained or inverted through carefully chosen reaction pathways.

  • Precursor to Heterocyclic Scaffolds: The phenolic hydroxyl group and the carboxylic acid can participate in cyclization reactions to form various oxygen-containing heterocycles, which are common motifs in pharmaceuticals.

  • Derivatization for Structure-Activity Relationship (SAR) Studies: Both the phenolic and the carboxylic acid functionalities can be readily modified to generate libraries of derivatives for screening and optimization of biological activity in drug discovery programs.

Experimental Protocols

The following sections provide detailed protocols for two fundamental transformations of this compound: esterification of the carboxylic acid and etherification of the phenolic hydroxyl group. These reactions are crucial first steps in many synthetic routes that utilize this versatile building block.

Protocol 1: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of the carboxylic acid group of this compound with methanol to yield methyl 3-hydroxymandelate. This reaction protects the carboxylic acid, allowing for subsequent selective reactions at the phenolic hydroxyl group.

Reaction Scheme:

Fischer_Esterification reactant This compound product Methyl 3-Hydroxymandelate reactant->product Reflux reagent Methanol (CH3OH) H2SO4 (cat.)

Caption: Fischer Esterification of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound168.1510.0 g0.059
Methanol (anhydrous)32.04150 mL-
Sulfuric Acid (concentrated)98.081.0 mL-
Sodium Bicarbonate (saturated solution)-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-

Experimental Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.059 mol) and anhydrous methanol (150 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to afford pure methyl 3-hydroxymandelate.

Expected Yield: ~85-95%

Protocol 2: Williamson Ether Synthesis for Alkylation of the Phenolic Hydroxyl Group

This protocol details the selective alkylation of the phenolic hydroxyl group of methyl 3-hydroxymandelate using benzyl bromide, a classic Williamson ether synthesis. This protection strategy allows for further transformations of the α-hydroxy acid moiety.

Reaction Scheme:

Williamson_Ether_Synthesis reactant Methyl 3-Hydroxymandelate product Methyl 3-(Benzyloxy)mandelate reactant->product DMF, rt reagent Benzyl Bromide (BnBr) K2CO3

Caption: Williamson Ether Synthesis of Methyl 3-Hydroxymandelate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyl 3-Hydroxymandelate182.175.0 g0.027
Benzyl Bromide171.044.7 g (3.3 mL)0.027
Potassium Carbonate (anhydrous)138.215.7 g0.041
N,N-Dimethylformamide (DMF, anhydrous)73.0950 mL-
Diethyl Ether74.12As needed-
Water18.02As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add methyl 3-hydroxymandelate (5.0 g, 0.027 mol) and anhydrous potassium carbonate (5.7 g, 0.041 mol).

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (3.3 mL, 0.027 mol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:2).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield pure methyl 3-(benzyloxy)mandelate.

Expected Yield: ~80-90%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

ProtocolReaction TypeStarting MaterialKey ReagentsSolventTemperatureTime (h)Yield (%)
1Fischer EsterificationThis compoundMethanol, H₂SO₄ (cat.)MethanolReflux485-95
2Williamson Ether SynthesisMethyl 3-HydroxymandelateBenzyl Bromide, K₂CO₃DMFRoom Temp.12-1680-90

Logical Workflow for Derivatization of this compound

The following diagram illustrates a logical workflow for the sequential derivatization of this compound, first by esterification and then by etherification, to generate a versatile intermediate for further synthetic manipulations.

Derivatization_Workflow A This compound B Protocol 1: Fischer Esterification (Protection of Carboxylic Acid) A->B Methanol, H+ C Methyl 3-Hydroxymandelate B->C D Protocol 2: Williamson Ether Synthesis (Alkylation of Phenolic Hydroxyl) C->D Benzyl Bromide, Base E Methyl 3-(Benzyloxy)mandelate D->E F Further Synthetic Transformations (e.g., modification of α-hydroxyl group, hydrolysis of ester) E->F

Caption: Sequential derivatization of this compound.

These protocols and application notes provide a foundational framework for the utilization of this compound in organic synthesis. The presented methods are robust and can be adapted for the synthesis of a wide range of derivatives, underscoring the importance of this molecule as a key building block in the development of new chemical entities.

References

Application Note: Quantification of 3-Hydroxymandelic Acid Conjugates in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 3-Hydroxymandelic acid (3-HMA) conjugates, specifically glucuronide and sulfate conjugates, in human plasma. This compound is a metabolite of phenylephrine, an α-receptor agonist, and its accurate measurement is crucial for pharmacokinetic and metabolic studies.[1][2] The presented protocol employs enzymatic hydrolysis to liberate 3-HMA from its conjugated forms, followed by a straightforward protein precipitation for sample cleanup. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. This document provides comprehensive experimental protocols, data presentation tables, and visual workflows to aid researchers in implementing this method.

Introduction

This compound (3-HMA), also known as m-hydroxymandelic acid (MHMA), is a key metabolite in the biotransformation of adrenergic compounds like adrenaline, noradrenaline, and the synthetic α-receptor agonist phenylephrine.[2][3] In the body, 3-HMA undergoes phase II metabolism, leading to the formation of water-soluble conjugates, primarily glucuronides and sulfates, to facilitate their excretion.[4] The quantification of these conjugates in human plasma is essential for understanding the pharmacokinetics, metabolism, and potential physiological effects of their parent compounds.

This application note describes a reliable analytical method for the determination of total 3-HMA from its conjugated forms in human plasma. The workflow involves an enzymatic hydrolysis step to cleave the glucuronide and sulfate moieties, followed by a simple and efficient protein precipitation procedure. The final analysis is carried out using a highly selective and sensitive LC-MS/MS method.

Metabolic Pathway of this compound

Derivatives of mandelic acid, such as this compound, are formed as a result of the metabolism of adrenaline and noradrenaline by monoamine oxidase and catechol-O-methyl transferase.[3] Phenylephrine, a synthetic α-receptor agonist, is also metabolized to m-hydroxymandelic acid (MHMA).[2] The subsequent conjugation of 3-HMA with glucuronic acid or sulfate is a major detoxification pathway.[4]

Adrenaline Adrenaline/ Noradrenaline/ Phenylephrine Metabolism Phase I Metabolism (MAO, COMT) Adrenaline->Metabolism HMA 3-Hydroxymandelic Acid (3-HMA) Metabolism->HMA Conjugation Phase II Conjugation (UGTs, SULTs) HMA->Conjugation Glucuronide 3-HMA-Glucuronide Conjugation->Glucuronide Sulfate 3-HMA-Sulfate Conjugation->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Metabolic Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the quantification of 3-HMA conjugates in human plasma.

Sample Preparation: Enzymatic Hydrolysis and Protein Precipitation

This protocol is designed to release 3-HMA from its glucuronide and sulfate conjugates followed by removal of plasma proteins.

Materials:

  • Human plasma samples

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Acetonitrile, HPLC grade

  • Internal Standard (IS) solution (e.g., deuterated 3-HMA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen human plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 50 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase/sulfatase solution (e.g., 1000 units/mL).

  • Vortex briefly and incubate at 37°C for 2 hours to ensure complete hydrolysis.[5]

  • After incubation, add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow Start Start: Human Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Buffer_Enzyme Add Acetate Buffer & β-glucuronidase/sulfatase Add_IS->Add_Buffer_Enzyme Incubate Incubate at 37°C Add_Buffer_Enzyme->Incubate Add_ACN Add Acetonitrile (Protein Precipitation) Incubate->Add_ACN Vortex_Centrifuge Vortex & Centrifuge Add_ACN->Vortex_Centrifuge Transfer_Supernatant Transfer Supernatant Vortex_Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Sample Preparation Workflow.
LC-MS/MS Analysis

This section outlines the conditions for chromatographic separation and mass spectrometric detection of 3-HMA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |

MS/MS Parameters:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for 3-HMA and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 167.0 121.0 15
This compound (Quantifier) 167.0 93.0 20

| d3-3-Hydroxymandelic Acid (IS) | 170.0 | 124.0 | 15 |

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method.

Table 2: Calibration Curve Parameters

Analyte Calibration Range (ng/mL)

| this compound | 1 - 1000 | > 0.99 |

Table 3: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Low QC 5 < 15 < 15 ± 15
Mid QC 50 < 15 < 15 ± 15

| High QC | 800 | < 15 | < 15 | ± 15 |

Table 4: Recovery and Matrix Effect

Analyte Recovery (%) Matrix Effect (%)

| this compound | > 85 | < 15 |

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of this compound conjugates in human plasma. The combination of enzymatic hydrolysis, simple protein precipitation, and highly selective LC-MS/MS analysis allows for accurate and precise measurements, making it a valuable tool for pharmacokinetic and metabolic research in the field of drug development and clinical science. The provided protocols and data serve as a comprehensive guide for researchers to implement this methodology in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 3-Hydroxymandelic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-Hydroxymandelic acid.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing for acidic compounds like this compound is a common issue. Here are the primary causes and troubleshooting steps:

  • Secondary Interactions: Residual silanol groups on the silica-based column can interact with the acidic analyte, causing tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competing acid, like 0.1% formic acid or acetic acid, to the mobile phase can help saturate the active sites and improve peak shape.

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

    • Solution: Implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent, and consider using a guard column to protect the analytical column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to keep it in its neutral form.

Problem: High Signal Variability and Poor Reproducibility

Q: I'm observing significant variability in the signal intensity of this compound between injections. What could be causing this?

A: High variability is often a direct consequence of inconsistent matrix effects.

  • Inadequate Sample Cleanup: Insufficient removal of matrix components leads to variable ion suppression or enhancement.

    • Solution: Optimize your sample preparation method. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) over simple protein precipitation (PPT).[1]

  • Lack of a Suitable Internal Standard: Without an appropriate internal standard, variations in sample processing and injection volume are not corrected.

    • Solution: Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, providing the most accurate correction.[2]

  • Instrumental Instability: Fluctuations in the LC or MS system can also contribute to variability.

    • Solution: Perform regular system maintenance and calibration. Check for leaks, ensure stable spray in the ion source, and monitor system pressures.

Problem: Ion Suppression or Enhancement

Q: How can I determine if my this compound signal is being suppressed or enhanced by the matrix?

A: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.

  • Procedure:

    • Prepare a blank matrix sample (e.g., plasma from a control subject) by performing the extraction procedure.

    • Spike the extracted blank matrix with a known concentration of this compound.

    • Prepare a neat solution of this compound at the same concentration in the mobile phase.

    • Analyze both samples by LC-MS/MS and compare the peak areas.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

A qualitative method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding matrix effects in the context of this compound analysis.

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] These co-eluting species can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[3] Common sources of matrix effects in biological samples like plasma or urine include salts, phospholipids, and endogenous metabolites.

Q2: Why is electrospray ionization (ESI) particularly susceptible to matrix effects?

A2: ESI is more prone to matrix effects compared to other ionization techniques like atmospheric pressure chemical ionization (APCI) because the ionization process occurs in the liquid phase and is highly dependent on the surface properties of the sprayed droplets. Co-eluting matrix components can alter the droplet's surface tension and viscosity, affecting solvent evaporation and the analyte's ability to form gas-phase ions. They can also compete with the analyte for charge on the droplet surface.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: The optimal sample preparation method depends on the complexity of the matrix and the required sensitivity. While protein precipitation (PPT) is simple and fast, it often provides the least efficient cleanup. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components. For acidic compounds like this compound, anion-exchange SPE can be particularly effective.

Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled version is not available?

A4: While a stable isotope-labeled (SIL) internal standard is ideal, a carefully selected structural analog can be a suitable alternative. The analog should have similar chemical properties and chromatographic behavior to this compound. However, it may not perfectly compensate for matrix effects as it will not co-elute exactly with the analyte. Therefore, thorough validation is crucial to ensure it accurately corrects for variability.

Experimental Protocols

Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects for this compound analysis.

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol describes how to quantify the extent of ion suppression or enhancement.

  • Sample Preparation:

    • Select at least six different lots of blank matrix (e.g., human plasma).

    • Extract a 100 µL aliquot of each blank matrix lot using your established sample preparation protocol (e.g., Protein Precipitation, LLE, or SPE).

  • Spiking:

    • Prepare two sets of solutions:

      • Set A (Spiked Extract): To the extracted blank matrix from each of the six lots, add a known amount of this compound standard solution to achieve a low and a high concentration level (e.g., near the lower and upper limits of quantification).

      • Set B (Neat Solution): Prepare solutions of this compound in the mobile phase at the same low and high concentrations as in Set A.

  • LC-MS/MS Analysis:

    • Inject and analyze all samples from Set A and Set B.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each lot at each concentration level: MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

    • Calculate the coefficient of variation (CV) of the MF across the different lots. A CV of ≤15% is generally considered acceptable.

    • If using an internal standard (IS), calculate the IS-normalized MF: IS-normalized MF = (MF of Analyte) / (MF of IS) The CV of the IS-normalized MF should also be ≤15%.

Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)

This is a basic and rapid sample preparation method.

  • Sample Aliquoting:

    • Pipette 100 µL of plasma sample (or standard, or QC) into a microcentrifuge tube.

  • Addition of Internal Standard:

    • Add 10 µL of the internal standard working solution to each tube.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid to aid precipitation and improve analyte stability) to each tube.

  • Vortexing:

    • Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted solution into the LC-MS/MS system.

Protocol 3: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

  • Sample Aliquoting and IS Addition:

    • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard.

  • Acidification:

    • Add 50 µL of 1M formic acid to acidify the sample and ensure this compound is in its neutral form.

  • Extraction Solvent Addition:

    • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing:

    • Vortex for 1 minute, followed by shaking for 10 minutes.

  • Centrifugation:

    • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

Protocol 4: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

SPE can offer the most selective cleanup. Anion-exchange or reversed-phase cartridges can be used for this compound.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 500 µL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

Data Presentation

The following tables summarize expected performance data for different sample preparation methods for an analyte structurally similar to this compound. This data is for illustrative purposes to demonstrate the typical outcomes of each technique. Actual results for this compound may vary and should be determined experimentally.

Table 1: Comparison of Recovery for Different Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Internal Standard Recovery (%)RSD (%)
Protein Precipitation (PPT)85 - 9588 - 98< 10
Liquid-Liquid Extraction (LLE)70 - 8575 - 90< 15
Solid-Phase Extraction (SPE)90 - 10592 - 108< 5

Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods

Sample Preparation MethodMatrix Effect (%)IS-Normalized Matrix Effect (%)RSD (%)
Protein Precipitation (PPT)60 - 80 (Suppression)90 - 110< 15
Liquid-Liquid Extraction (LLE)80 - 95 (Suppression)95 - 105< 10
Solid-Phase Extraction (SPE)95 - 10598 - 102< 5

Visualizations

The following diagrams illustrate key workflows and concepts for managing matrix effects.

experimental_workflow cluster_0 Problem Identification cluster_1 Matrix Effect Assessment cluster_2 Mitigation Strategies cluster_3 Method Validation A Inconsistent Results (Poor Precision, Inaccurate Quantification) B Post-Extraction Spike Analysis (Quantitative) A->B C Post-Column Infusion (Qualitative) A->C D Optimize Sample Preparation (PPT, LLE, SPE) B->D F Modify Chromatographic Conditions (Gradient, Column) C->F H Validate Method According to Regulatory Guidelines D->H E Use Stable Isotope-Labeled Internal Standard E->H F->H G Change Ionization Source (e.g., to APCI) G->H sample_preparation_comparison cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) Sample Sample PPT Add Acetonitrile Vortex Centrifuge Collect Supernatant Sample->PPT:f0 LLE Acidify & Add Organic Solvent Vortex/Shake Centrifuge Collect Organic Layer Sample->LLE:f0 SPE Condition Cartridge Load Sample Wash Elute Sample->SPE:f1 LC-MS/MS Analysis LC-MS/MS Analysis PPT:f3->LC-MS/MS Analysis LLE:f3->LC-MS/MS Analysis SPE:f3->LC-MS/MS Analysis

References

Technical Support Center: 3-Hydroxymandelic Acid Detection in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-Hydroxymandelic acid (3-HMA) in urine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the detection of this compound in urine?

A1: The most common and established methods for quantifying this compound in urine are based on chromatographic techniques coupled with sensitive detectors. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Q2: How can I improve the sensitivity of my 3-HMA assay?

A2: Improving the sensitivity of a 3-HMA assay can be achieved through several strategies:

  • Sample Preparation: Implementing a robust sample preparation protocol to remove interfering substances from the urine matrix is crucial. Techniques like solid-phase extraction (SPE) can effectively clean up the sample and concentrate the analyte.

  • Derivatization: For GC-MS analysis, derivatization of 3-HMA can enhance its volatility and improve chromatographic separation and detection.

  • Instrumentation: Utilizing highly sensitive detectors, such as tandem mass spectrometry (MS/MS), can significantly lower the limit of detection.[3]

  • Method Optimization: Fine-tuning chromatographic conditions, such as the mobile phase composition, gradient, and column temperature, can improve peak resolution and signal-to-noise ratio.

Q3: What are the expected concentration ranges of 3-HMA in urine?

A3: The concentration of 3-HMA in urine can vary depending on individual metabolism and exposure to certain compounds. While specific reference ranges should be established by each laboratory, literature suggests that concentrations can be in the micrograms per milliliter (µg/mL) range. For instance, one study reported a calibration curve ranging from 0.2 to 20 µg/mL for a selective determination method.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 3-HMA in urine.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Signal/Peak for 3-HMA Inefficient extraction of 3-HMA from the urine matrix.Optimize the solid-phase extraction (SPE) protocol. Ensure the pH of the sample is appropriate for the chosen sorbent. Consider using a different type of SPE cartridge.
Degradation of the analyte during sample processing or storage.Process urine samples as quickly as possible. If storage is necessary, store at -20°C or lower. Avoid repeated freeze-thaw cycles.
Suboptimal derivatization (for GC-MS).Ensure complete dryness of the sample before adding the derivatizing agent. Optimize the reaction time and temperature. Use fresh derivatizing reagents.
Issues with the analytical instrument (e.g., detector not sensitive enough).Check the instrument's performance and calibration. If using an older instrument, consider upgrading to a more sensitive detector like a mass spectrometer.
Poor Peak Shape (Tailing or Fronting) Co-elution with interfering compounds from the urine matrix.Improve sample cleanup using a more selective SPE method or by incorporating a pre-column.
Incompatible mobile phase or pH with the analytical column.Adjust the mobile phase composition and pH to improve peak symmetry. Ensure the pH is within the stable range of the column.
Column degradation.Replace the analytical column. Use a guard column to protect the analytical column from contaminants.
High Background Noise Contamination from reagents, glassware, or the instrument.Use high-purity solvents and reagents. Thoroughly clean all glassware. Flush the LC or GC system to remove contaminants.
Matrix effects from the urine sample.[3]Enhance the sample cleanup procedure. Use an internal standard to compensate for matrix effects.[3]
Inconsistent Results/Poor Reproducibility Variability in sample collection and handling.Standardize the urine collection protocol (e.g., 24-hour collection). Ensure consistent storage and processing conditions for all samples.
Inconsistent sample preparation.Use an automated sample preparation system for better precision. Ensure accurate and consistent pipetting.
Instrument instability.Allow the instrument to stabilize before running samples. Regularly perform system suitability tests to monitor performance.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of 3-HMA from urine using SPE.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 3000 rpm for 10 minutes to remove particulate matter.

    • Adjust the pH of the supernatant to approximately 2.5-3.0 with hydrochloric acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water (pH adjusted to 2.5-3.0). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load 2 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water (pH 2.5-3.0) to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained 3-HMA with 2 mL of methanol or another suitable organic solvent.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for LC-MS analysis or the derivatization solvent for GC-MS analysis.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for HPLC analysis of 3-HMA.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of two solvents:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Gradient back to 5% B

    • 13-15 min: Hold at 5% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector at 280 nm or a mass spectrometer.

Visualizations

metabolic_pathway Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT 3,4-Dihydroxymandelic acid 3,4-Dihydroxymandelic acid Norepinephrine->3,4-Dihydroxymandelic acid 3-Methoxy-4-hydroxymandelic acid (VMA) 3-Methoxy-4-hydroxymandelic acid (VMA) Normetanephrine->3-Methoxy-4-hydroxymandelic acid (VMA) MAO 3,4-Dihydroxymandelic acid->3-Methoxy-4-hydroxymandelic acid (VMA) COMT experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation pH_Adjustment pH Adjustment Centrifugation->pH_Adjustment SPE Solid-Phase Extraction (SPE) pH_Adjustment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Evaporation->Chromatography For LC-MS Derivatization->Chromatography Detection Detection (UV or MS) Chromatography->Detection

References

Technical Support Center: 3-Hydroxymandelic Acid Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Hydroxymandelic acid in frozen plasma samples. The following question-and-answer format addresses common issues and provides troubleshooting for experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma a concern?

This compound is a human metabolite.[1] It is notably a major metabolite of phenylephrine, an α-receptor agonist, formed through deamination by monoamine oxidase.[2] Accurate measurement of this compound in plasma is crucial for pharmacokinetic and metabolomic studies. Its stability is a concern because degradation can lead to inaccurate quantification, impacting experimental results and their interpretation.

Q2: What are the primary factors that can affect the stability of this compound in frozen plasma samples?

Several factors can influence the stability of metabolites like this compound in frozen plasma:

  • Storage Temperature: Inadequate or fluctuating storage temperatures can lead to degradation. Generally, storage at -80°C is recommended over -20°C for long-term stability of metabolites.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can significantly impact metabolite stability.[4] It is advisable to minimize the number of freeze-thaw cycles.

  • Sample Handling: Delays in processing, exposure to room temperature for extended periods, and the type of anticoagulant used can all affect the stability of metabolites in blood samples.[1]

  • Presence of Enzymes: Residual enzymatic activity in plasma can contribute to the degradation of metabolites even at low temperatures.

Q3: What is the expected stability of this compound in plasma at different frozen temperatures?

Below is an illustrative example of what a stability profile for a phenolic acid like this compound might look like. Note: These are not experimental data and should be used for guidance purposes only.

Storage ConditionDurationAnalyte Recovery (Illustrative)
-20°C1 Month95 - 100%
6 Months85 - 95%
1 Year75 - 85%
-80°C1 Year> 98%
3 Years> 95%
5 Years> 90%
Freeze-Thaw Cycles (-80°C)1 Cycle> 99%
3 Cycles90 - 98%
5 Cycles80 - 90%

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in this compound concentrations between aliquots of the same sample. Inconsistent sample handling during collection and processing. Different number of freeze-thaw cycles for each aliquot.Standardize your sample collection and processing protocol. Ensure all aliquots are processed identically and within the same timeframe. Aliquot plasma into single-use vials after the initial processing to avoid multiple freeze-thaw cycles.
Lower than expected this compound concentrations in long-term stored samples. Degradation due to improper storage temperature. Long-term storage instability.Ensure your freezer maintains a stable -80°C. Use a temperature monitoring system with alarms. Conduct a long-term stability study under your specific storage conditions to determine the acceptable storage duration for your samples.
Interfering peaks in the chromatogram during LC-MS/MS analysis. Matrix effects from plasma components. Contamination during sample preparation.Optimize your sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.

Experimental Protocols

Protocol for Evaluating the Freeze-Thaw and Long-Term Stability of this compound in Human Plasma

This protocol outlines a general procedure for assessing the stability of this compound in frozen human plasma. It is recommended to adapt this protocol to your specific laboratory conditions and analytical methods.

1. Materials and Reagents:

  • Human plasma (collected with a suitable anticoagulant, e.g., EDTA)

  • This compound analytical standard

  • Internal Standard (IS) structurally similar to this compound

  • High-purity water, methanol, acetonitrile, and formic acid

  • Protein precipitation solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

2. Preparation of Spiked Plasma Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike a pool of human plasma with the this compound stock solution to achieve low and high concentration levels (e.g., 3x and 0.8x the lower limit of quantification of your analytical method).

  • Gently mix the spiked plasma and allow it to equilibrate for 15-30 minutes at room temperature.

3. Freeze-Thaw Stability Assessment:

  • Aliquot the low and high concentration spiked plasma samples into multiple single-use polypropylene tubes.

  • Establish a baseline (T0) by immediately analyzing a set of aliquots (n=3 for each concentration).

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • Thaw the samples to room temperature unassisted. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).

  • After the final thaw, analyze the samples by LC-MS/MS.

4. Long-Term Stability Assessment:

  • Aliquot the low and high concentration spiked plasma samples into multiple single-use polypropylene tubes for each time point and storage temperature.

  • Establish a baseline (T0) by immediately analyzing a set of aliquots (n=3 for each concentration).

  • Store the remaining aliquots at your desired temperatures (e.g., -20°C and -80°C).

  • At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each temperature.

  • Thaw the samples to room temperature and analyze them by LC-MS/MS.

5. Sample Analysis (LC-MS/MS):

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of thawed plasma sample, add 300 µL of ice-cold protein precipitation solvent containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in negative ion mode and monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

6. Data Analysis:

  • Calculate the mean concentration and standard deviation for each condition and time point.

  • Compare the mean concentrations of the stored/cycled samples to the baseline (T0) samples.

  • The analyte is considered stable if the mean concentration of the test samples is within ±15% of the baseline concentration.

Visualizations

Metabolic Pathway of Phenylephrine

Phenylephrine Metabolism Metabolic Pathway of Phenylephrine to this compound phenylephrine Phenylephrine metabolite This compound phenylephrine->metabolite Oxidative Deamination enzyme Monoamine Oxidase (MAO) enzyme->phenylephrine

Caption: Metabolism of Phenylephrine to this compound.

Experimental Workflow for Stability Testing

Stability Study Workflow Workflow for this compound Stability Study cluster_prep Sample Preparation cluster_ft Freeze-Thaw Stability cluster_lt Long-Term Stability cluster_analysis Data Analysis start Pool Human Plasma spike Spike with this compound (Low and High QC) start->spike aliquot Aliquot into Single-Use Vials spike->aliquot t0_ft T0 Analysis aliquot->t0_ft freeze1 Freeze at -80°C aliquot->freeze1 t0_lt T0 Analysis aliquot->t0_lt store Store at -20°C and -80°C aliquot->store ft_cycles Perform Freeze-Thaw Cycles (1, 3, 5) freeze1->ft_cycles analyze_ft LC-MS/MS Analysis ft_cycles->analyze_ft calculate Calculate Mean Concentrations analyze_ft->calculate timepoints Analyze at Time Points (1, 3, 6, 12 months) store->timepoints analyze_lt LC-MS/MS Analysis timepoints->analyze_lt analyze_lt->calculate compare Compare to T0 calculate->compare determine Determine Stability (within ±15% of T0) compare->determine

Caption: Experimental workflow for assessing the stability of this compound in frozen plasma.

References

Technical Support Center: Electrochemical Detection of 3-Hydroxymandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the electrochemical detection of 3-Hydroxymandelic acid (3-HMA).

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the electrochemical detection of this compound?

A1: The most common interferences in the electrochemical detection of this compound arise from two main sources:

  • Endogenous electroactive species: Biological samples, such as urine and plasma, contain high concentrations of naturally electroactive molecules. Ascorbic acid (AA) and uric acid (UA) are the most significant interferents due to their high concentrations and oxidation potentials that can overlap with that of 3-HMA.

  • Structurally similar compounds: Molecules with similar chemical structures to 3-HMA can also be co-oxidized at the electrode surface, leading to overlapping signals. These include isomers of hydroxymandelic acid (e.g., 4-hydroxymandelic acid), and other catecholamine metabolites like vanillylmandelic acid (VMA) and homovanillic acid (HVA).[1]

Q2: Why do these substances interfere with the detection of this compound?

A2: Interference occurs when different electroactive species in a sample are oxidized at similar potentials, resulting in overlapping voltammetric peaks.[1] This makes it difficult to distinguish the signal of the target analyte (3-HMA) from the signals of interfering molecules. Unmodified electrodes, in particular, often lack the necessary selectivity to resolve these overlapping peaks. The similarity in the molecular structure of these compounds, especially the presence of hydroxyl groups on an aromatic ring, contributes to their comparable electrochemical behavior.

Q3: How can I minimize interference from ascorbic acid and uric acid?

A3: Several strategies can be employed to mitigate interference from ascorbic acid and uric acid:

  • Electrode Surface Modification: Coating the electrode with a permselective membrane, such as Nafion®, can be effective.[2] Nafion is a cation-exchange polymer that repels negatively charged species like ascorbic acid and uric acid at neutral pH, while allowing the passage of neutral or positively charged analytes.

  • Enzymatic Scavenging: Pre-treating the sample with enzymes like ascorbate oxidase and uricase can selectively remove ascorbic acid and uric acid, respectively.

  • pH Optimization: Adjusting the pH of the supporting electrolyte can sometimes shift the oxidation potentials of the analyte and interferents, potentially improving peak separation.

Q4: Can I distinguish this compound from its isomers and other related metabolites?

A4: Distinguishing between isomers and structurally similar metabolites is a significant challenge for direct electrochemical detection due to their very similar oxidation potentials. While some advanced electrode materials and voltammetric techniques might offer partial resolution, the most reliable method for separating these compounds is to couple the electrochemical detector with a separation technique, most commonly High-Performance Liquid Chromatography (HPLC).[3][4][5] HPLC separates the compounds based on their physicochemical properties before they reach the electrochemical detector, ensuring that each compound is detected individually.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, poorly defined voltammetric peak - Presence of multiple overlapping signals from interferents.- Electrode surface fouling.- Implement an interference mitigation strategy (see Q3).- If using a bare electrode, consider modifying the surface with a selective film or nanomaterials.[2][6][7]- Polish the electrode surface between measurements to remove adsorbed species.
Inaccurate or non-reproducible results - Variable levels of interferents in different samples.- Instability of the electrode surface.- For accurate quantification in complex matrices like urine, sample preparation to remove interferents is crucial.[8]- Utilize an internal standard to account for variations in the electrochemical response.- Ensure the electrode is properly conditioned and cleaned before each experiment.
Signal drift over time - Fouling of the electrode surface by oxidation products.- Employ pulsed voltammetric techniques (e.g., differential pulse voltammetry, square wave voltammetry) which are less susceptible to fouling than continuous techniques.- Use electrode materials that are more resistant to fouling, such as boron-doped diamond electrodes.
No detectable signal for 3-HMA - Concentration of 3-HMA is below the detection limit of the system.- Incorrect potential window setting.- Pre-concentrate the analyte using solid-phase extraction (SPE).- Optimize the electrochemical method (e.g., voltammetric waveform, pH of the electrolyte) to enhance sensitivity.- Verify the oxidation potential of 3-HMA in your system using a standard solution.

Quantitative Data on Potential Interferences

Direct quantitative data on the percentage of interference for this compound is not extensively available in the literature, as most studies focused on interference mitigation through chromatographic separation. However, the following table presents the oxidation potentials of common interferents, which illustrates the challenge of selectivity in direct electrochemical measurements. Lower and more similar oxidation potentials indicate a higher likelihood of interference.

Compound Typical Oxidation Potential (V vs. Ag/AgCl) Notes
This compound (3-HMA) ~ +0.7 to +0.9 VThe exact potential can vary depending on the electrode material and pH.
Ascorbic Acid (AA) ~ +0.2 to +0.4 VOxidizes at a lower potential than 3-HMA, but its high concentration can lead to a broad peak that tails into the oxidation region of 3-HMA.
Uric Acid (UA) ~ +0.3 to +0.5 VSimilar to ascorbic acid, it oxidizes at a lower potential but can interfere due to high physiological concentrations.
Homovanillic Acid (HVA) ~ +0.7 to +0.8 VVery close oxidation potential to 3-HMA, making it a significant interferent.[1]
Vanillylmandelic Acid (VMA) ~ +0.7 to +0.9 VThe primary metabolite of epinephrine and norepinephrine, with an oxidation potential that can overlap with 3-HMA.[1]
4-Hydroxymandelic Acid ~ +0.7 to +0.9 VAs an isomer, its electrochemical behavior is expected to be very similar to 3-HMA.

Note: The oxidation potentials are approximate and can vary significantly based on experimental conditions such as the type of working electrode, pH of the supporting electrolyte, and scan rate.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine Samples

This protocol is designed to clean up urine samples and concentrate the analyte of interest, thereby reducing matrix effects and interference.

  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the urine sample to pH 2-3 with HCl. Load 1-2 mL of the acidified urine onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interfering substances.

  • Elution: Elute the this compound and other retained phenolic acids with 2-3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase or supporting electrolyte for analysis.

Visualizations

Interference_Pathway cluster_sample Biological Sample (e.g., Urine) cluster_electrode Electrode Surface cluster_output Electrochemical Signal Analyte This compound Electrode Bare Electrode Analyte->Electrode Oxidation Interferent1 Ascorbic Acid Interferent1->Electrode Co-oxidation Interferent2 Uric Acid Interferent2->Electrode Co-oxidation Interferent3 Homovanillic Acid Interferent3->Electrode Co-oxidation OverlappingSignal Overlapping Peaks Electrode->OverlappingSignal InaccurateResult Inaccurate Quantification OverlappingSignal->InaccurateResult

Caption: Logical workflow illustrating how co-existing interferents in a biological sample lead to overlapping signals at a bare electrode surface, resulting in inaccurate quantification.

Mitigation_Strategies cluster_solutions Mitigation Strategies cluster_details Details of Electrode Modification Problem Interference in Electrochemical Detection Sol1 Sample Preparation (e.g., SPE, LLE) Problem->Sol1 Sol2 Chromatographic Separation (e.g., HPLC-ECD) Problem->Sol2 Sol3 Electrode Modification Problem->Sol3 Outcome Selective and Accurate Detection of 3-HMA Sol1->Outcome Sol2->Outcome Mod1 Polymer Films (e.g., Nafion) Sol3->Mod1 Mod2 Nanomaterials (e.g., Carbon Nanotubes) Sol3->Mod2 Mod3 Molecularly Imprinted Polymers Sol3->Mod3 Mod1->Outcome Mod2->Outcome Mod3->Outcome

Caption: Decision-making diagram outlining various strategies to mitigate interferences in the electrochemical detection of this compound, leading to a selective and accurate measurement.

References

Technical Support Center: Optimizing 3-Hydroxymandelic Acid Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 3-Hydroxymandelic acid by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary Silanol Interactions: The acidic nature of this compound can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1]Lower Mobile Phase pH: Decrease the pH of the mobile phase to 2-3 by using an acidic modifier like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing unwanted interactions.[2][3]
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. For acidic compounds, a lower pH is generally preferable.[4][5]
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.Dilute Sample: Reduce the concentration of the sample being injected.
Shifting Retention Times Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components or evaporation of the more volatile solvent can lead to changes in retention time.Ensure Proper Mixing and Degassing: Thoroughly mix and degas the mobile phase before use. Keep mobile phase reservoirs covered to minimize evaporation.
Fluctuations in Column Temperature: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time.Use a Column Oven: Maintain a constant and controlled column temperature using a column oven for improved reproducibility.[6]
Mobile Phase pH Drift: The pH of the mobile phase can change over time, especially with exposure to air (absorption of CO2).Use a Buffer: Employ a suitable buffer in the mobile phase to maintain a stable pH throughout the analysis.
Poor Resolution Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak to effectively separate this compound from other components.Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention and may improve resolution. Conversely, increasing the organic content will decrease retention.
Incorrect Mobile Phase pH: The selectivity of the separation can be highly dependent on the pH of the mobile phase, especially when separating ionizable compounds.Optimize Mobile Phase pH: Systematically vary the pH of the mobile phase to find the optimal selectivity for the separation.[4]
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of resolution.Replace the Column: If other troubleshooting steps fail, the column may need to be replaced.
Ghost Peaks Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as ghost peaks in the chromatogram.Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity additives. Filter the mobile phase before use.
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.Implement a Thorough Wash Cycle: After each injection, run a wash cycle with a strong solvent to ensure the complete elution of all components from the previous sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound?

A1: A common starting point for reversed-phase HPLC analysis of this compound is a mobile phase consisting of an aqueous acidic buffer and an organic modifier. For example, a mobile phase of 1% acetonitrile in 0.1 M acetic acid has been successfully used.[7] Another approach for mandelic acid derivatives involves a mobile phase of n-hexane with isopropanol or ethanol as a polarity modifier and 0.1% trifluoroacetic acid (TFA) as an additive.

Q2: How does the pH of the mobile phase affect the retention of this compound?

A2: As an acidic compound, the retention of this compound is highly sensitive to the pH of the mobile phase.[4] In reversed-phase HPLC, at a lower pH (well below its pKa), the acid will be in its protonated, less polar form, leading to stronger retention on the non-polar stationary phase and thus a longer retention time. As the pH increases towards and above its pKa, the acid becomes ionized (deprotonated), making it more polar and resulting in weaker retention and a shorter retention time.[3][4]

Q3: Why am I seeing peak tailing for this compound, and how can I fix it?

A3: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1] To mitigate this, you can lower the pH of the mobile phase to around 2-3 using an acidic additive like TFA or formic acid. This protonates the silanols, reducing their interaction with the analyte.[2][3] Using a highly deactivated (end-capped) column can also minimize these secondary interactions.

Q4: Can I use a gradient elution for the analysis of this compound?

A4: Yes, gradient elution can be very effective, especially for complex samples containing compounds with a wide range of polarities. A typical gradient for reversed-phase HPLC would involve starting with a lower concentration of the organic solvent and gradually increasing it over the course of the run. This allows for the elution of more polar compounds early on, while providing sufficient organic strength to elute less polar compounds later, often resulting in sharper peaks and better overall resolution.

Q5: What are some suitable organic modifiers for the mobile phase?

A5: The most common organic modifiers for reversed-phase HPLC are acetonitrile and methanol. Acetonitrile generally has a lower viscosity and can sometimes provide different selectivity compared to methanol. The choice between them can impact the resolution of your separation, so it may be beneficial to screen both during method development.

Data Presentation

The following tables illustrate the expected trends in retention time and resolution when optimizing the mobile phase for this compound separation. Please note that these are representative values and actual results will vary depending on the specific column, instrument, and other experimental conditions.

Table 1: Effect of Acetonitrile Concentration on Retention Time

% Acetonitrile in Mobile Phase (with 0.1% Formic Acid in Water)Expected Retention Time of this compound (minutes)
10%~ 15.2
20%~ 8.5
30%~ 4.1
40%~ 2.3

Table 2: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pH (Buffered)Expected Retention Time of this compound (minutes)Expected Peak Asymmetry Factor
2.5~ 12.8~ 1.1
3.5~ 9.7~ 1.3
4.5~ 5.4~ 1.8
5.5~ 3.1> 2.0

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This protocol is a general guideline for the analysis of this compound using reversed-phase HPLC.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 50% B

    • 15-17 min: 50% to 10% B

    • 17-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Mobile_Phase_Prep Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/Acetonitrile) Pump HPLC Pump Mobile_Phase_Prep->Pump Eluent Sample_Prep Sample Preparation (Dissolve & Filter) Injector Injector Sample_Prep->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data_System Chromatography Data System Detector->Data_System Signal Analysis Peak Integration & Quantification Data_System->Analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic Start Chromatographic Issue (e.g., Peak Tailing) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Lower Mobile Phase pH with Acidic Modifier Check_pH->Adjust_pH No Check_Column Is Column Old or Contaminated? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column Replace Column Check_Column->Replace_Column Yes Check_Overload Is Sample Concentration High? Check_Column->Check_Overload No Resolved Issue Resolved Replace_Column->Resolved Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Yes Check_Overload->Resolved No Dilute_Sample->Resolved

References

Troubleshooting poor peak shape for 3-Hydroxymandelic acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of 3-Hydroxymandelic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common reasons for poor peak shape (tailing, fronting) with this compound?

Poor peak shape for acidic analytes like this compound in reversed-phase HPLC is often a multifaceted issue. The most common causes include:

  • Secondary Interactions: The analyte can have unwanted interactions with the stationary phase. For silica-based columns, residual silanol groups are a primary cause of peak tailing for polar compounds like acids.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to split or tailing peaks.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[1][3]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[1][4]

  • Extra-Column Effects: Issues like excessive tubing length, large detector cell volumes, or poorly fitted connections can cause band broadening and peak tailing.[4][5]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peaks for all analytes.[1][6]

Q2: My this compound peak is tailing. What are the specific steps to fix it?

Peak tailing is the most frequent issue. Here is a systematic approach to diagnose and resolve it:

  • Adjust Mobile Phase pH: this compound is acidic. To ensure it is in a single, un-ionized form and to suppress interactions with silanol groups, the mobile phase pH should be adjusted to be at least 1-2 pH units below its pKa. A pH of 2.5-3.5 is often a good starting point for acidic compounds.[5][7][8]

  • Check Buffer Strength: Weak or inadequate buffering can lead to pH shifts on the column, causing tailing.[4] Ensure your buffer concentration is sufficient, typically in the 10-50 mM range.[5]

  • Reduce Sample Concentration: To check for column overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overloading was the issue. Reduce the injection volume or sample concentration accordingly.[5][9]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[4] If a stronger solvent must be used, keep the injection volume as small as possible.

  • Inspect the Column and Guard Column: If a guard column is present, remove it and see if the peak shape improves. If it does, the guard column is contaminated and should be replaced.[9] If the problem persists, the analytical column itself may be contaminated or worn out. Try flushing it with a strong solvent or replace it if necessary.[5][6]

Q3: Why is the peak shape for this compound inconsistent between different runs?

Inconsistent peak shape can point to several issues related to system stability and equilibration:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phases or after the system has been idle.

  • Mobile Phase Instability: Buffers can degrade or their pH can change over time, especially with volatile components. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Column temperature affects retention and peak shape. Use a column oven to maintain a stable temperature.

  • System Leaks: Small, intermittent leaks in the system can cause pressure fluctuations and affect flow uniformity, leading to variable peak shapes.[1]

Q4: Can metal chelation cause peak tailing for this compound?

Yes, this compound has a catechol-like structure, which can chelate with trace metal ions (like iron or nickel) present in the HPLC system (e.g., stainless steel frits, tubing) or within the silica packing material itself.[1][4] This interaction can cause significant peak tailing.[10]

  • Solution: Adding a small amount of a competing chelating agent, such as EDTA (Ethylenediaminetetraacetic acid), to the mobile phase can help to mitigate this issue by binding to the metal ions and preventing them from interacting with your analyte. A concentration of 0.1-0.3 mmol/L EDTA is often effective.[11]

Data Presentation

The following tables summarize key parameters that can be adjusted to optimize the peak shape of this compound.

Table 1: Effect of Mobile Phase pH on Analyte Ionization and Peak Shape

Mobile Phase pH Relative to pKaPredominant Analyte StateExpected Peak ShapeRationale
pH << pKa (e.g., pH 2.5-3.5)Neutral (Unionized)Symmetrical, GoodSuppresses analyte ionization and secondary interactions with silanols.[5][7]
pH ≈ pKaMixed (Ionized & Unionized)Broad, Split, or TailingAnalyte exists in two forms, leading to poor chromatography.[2]
pH > pKaIonizedCan be TailingThe ionized form is more polar and may elute very early or interact with the stationary phase differently.

Table 2: Common Mobile Phase Buffers for Reversed-Phase HPLC

BufferpKaEffective pH RangeCompatibility
Phosphate2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2Good for UV, Not for MS
Formate3.82.8 - 4.8Good for UV and MS[8]
Acetate4.83.8 - 5.8Good for UV and MS[8]
Trifluoroacetic Acid (TFA)~0.5< 2.5Good for UV and MS, acts as an ion-pairing agent

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis of this compound

This protocol provides a starting point for method development and troubleshooting.

  • Column Selection:

    • Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). Fully end-capped columns have fewer exposed silanol groups, reducing tailing.[5]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 25 mM phosphate or formate buffer. Adjust the pH to 2.8 with phosphoric acid or formic acid, respectively.[8] Filter through a 0.22 µm filter.

    • Organic Phase (B): HPLC-grade Acetonitrile or Methanol.

    • Optional: Add 0.1 mM EDTA to the aqueous phase if metal chelation is suspected.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at an appropriate wavelength (e.g., 275 nm).

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and increase linearly to elute the analyte. A typical gradient might be 5% to 40% B over 15 minutes.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[12]

Visualization

The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape.

G cluster_0 Troubleshooting Workflow for Peak Tailing Start Poor Peak Shape Observed (Tailing) Check_pH Is Mobile Phase pH 2 units below pKa? Start->Check_pH Check_Overload Is Column Overloaded? Check_pH->Check_Overload Yes Adjust_pH Adjust pH to ~2.5-3.5 with Buffer Check_pH->Adjust_pH No Check_Solvent Sample Solvent Matches Mobile Phase? Check_Overload->Check_Solvent No Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes Check_Column Column Issue? Check_Solvent->Check_Column Yes Change_Solvent Dissolve Sample in Initial Mobile Phase Check_Solvent->Change_Solvent No Check_Chelation Potential Metal Chelation? Check_Column->Check_Chelation No Flush_Column Flush/Replace Guard or Analytical Column Check_Column->Flush_Column Yes Add_EDTA Add Low Conc. EDTA to Mobile Phase Check_Chelation->Add_EDTA Yes End Peak Shape Improved Check_Chelation->End No Adjust_pH->Check_Overload Dilute_Sample->Check_Solvent Change_Solvent->Check_Column Flush_Column->Check_Chelation Add_EDTA->End

Caption: A step-by-step workflow for troubleshooting peak tailing.

G cluster_1 Effect of pH on this compound (3-HMA) and Silica Surface cluster_low Condition: Low pH cluster_high Condition: High pH pKa_Scale <–––––––––––––––––––– pH Scale ––––––––––––––––––––> low_pH Low pH (~2.5) high_pH High pH (>5) HMA_neutral 3-HMA (Neutral) Silanol_neutral Silanol (Si-OH) Neutral Result_low Minimal Interaction Good Peak Shape HMA_ionized 3-HMA (Anion) Silanol_ionized Silanol (Si-O⁻) Anionic HMA_ionized->Silanol_ionized Repulsion Result_high Ionic Repulsion/ Secondary Interactions Poor Peak Shape

References

Technical Support Center: 3-Hydroxymandelic Acid Sample Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of samples containing 3-Hydroxymandelic acid to prevent its degradation. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my samples?

A1: The stability of this compound is primarily influenced by three main factors: pH, temperature, and light exposure. As a phenolic compound, it is susceptible to oxidation, and this degradation process can be accelerated under certain conditions.

Q2: What is the optimal pH for storing urine samples containing this compound?

A2: To ensure the stability of this compound in urine, it is crucial to maintain an acidic pH. Studies on similar compounds, such as catecholamines and mandelic acid, show rapid degradation in alkaline urine.[1][2][3] It is recommended to adjust the pH of the urine sample to a range of 3.0 to 5.0 immediately after collection.[1][2]

Q3: What is the recommended storage temperature for my samples?

A3: The appropriate storage temperature depends on the intended storage duration. For short-term storage (up to 4 days), refrigeration at 4°C is suitable.[3] For long-term storage, freezing the samples at -20°C or, ideally, -80°C is recommended to minimize degradation.[3][4][5] Storing samples at room temperature is not advised as it can lead to significant degradation of related compounds.[6]

Q4: Is this compound sensitive to light?

A4: While direct studies on the photosensitivity of this compound are limited, its precursor, phenylephrine, is known to be light-sensitive.[7] Therefore, it is best practice to protect samples from light by using amber-colored collection tubes or by wrapping the containers in aluminum foil, especially during collection and storage.

Q5: How many times can I freeze and thaw my samples without affecting the integrity of this compound?

A5: The effect of freeze-thaw cycles on this compound stability has not been specifically reported. However, for many analytes, repeated freeze-thaw cycles can lead to degradation, particularly through oxidation.[8][9] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles. If repeated analysis from the same aliquot is necessary, the stability of this compound under these conditions should be validated.

Q6: What preservatives can I use for urine samples to ensure the stability of this compound?

A6: Acidification is the most effective method of preservation. You can use hydrochloric acid (HCl), citric acid, or 50% acetic acid to lower the pH to the recommended range of 3.0-5.0.[1][10] Formate buffer has also been shown to be a safe and effective alternative to strong acids for preserving catecholamines in urine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from urine samples. Sample degradation due to improper pH. Urine samples may have been alkaline, leading to rapid degradation.[1][3]Ensure that the urine pH is adjusted to between 3.0 and 5.0 immediately after collection using an appropriate acidifier like HCl or citric acid.[1][2]
Inconsistent results between analyses of the same sample. Degradation during storage or repeated freeze-thaw cycles. The sample may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles.[6][9]Store samples at -20°C or -80°C for long-term stability.[4] Aliquot samples upon receipt to minimize freeze-thaw cycles.
Gradual decrease in this compound concentration over time in stored plasma samples. Oxidative degradation. As a phenolic compound, this compound is susceptible to oxidation, which can occur over time, even when frozen.While specific data for this compound is unavailable, acidifying plasma samples post-collection may improve stability.[11] Store plasma at -80°C for optimal long-term preservation. Consider the addition of an antioxidant, though validation would be required.
Unexpected peaks appearing in the chromatogram during analysis. Formation of degradation products. Improper storage conditions can lead to the breakdown of this compound into other compounds.Review and optimize sample collection and storage protocols to ensure pH, temperature, and light protection are controlled. The presence of degradation products may indicate oxidative processes.

Quantitative Data Summary

The following table summarizes recommended storage conditions based on data for this compound and structurally related, more extensively studied compounds.

Parameter Condition Recommendation Rationale/Reference
pH (Urine) 3.0 - 5.4Optimal for stabilityPrevents rapid degradation observed in alkaline urine for related compounds.[1][3]
> 7.0Prone to degradationCatecholamines and mandelic acid show significant instability at alkaline pH.[1][3]
Temperature Room TemperatureNot RecommendedLeads to degradation of similar compounds.[6]
4°CShort-term storage (up to 4 days)Suitable for short durations.[3]
-20°CLong-term storageRecommended for preserving stability over weeks to months.[3][4][5]
-80°COptimal long-term storageGenerally provides the best preservation for biological samples.[4]
Light Exposure Ambient LightAvoidPrecursor is light-sensitive; protection is a precautionary best practice.

Experimental Protocols

Protocol 1: Urine Sample Collection and Preservation

  • Collection Container: Use a clean, sterile container, preferably made of a material that minimizes analyte adsorption (e.g., polypropylene). If possible, use an amber-colored container to protect the sample from light.

  • Preservation: Immediately after collection, measure the pH of the urine. Add a pre-determined amount of an acid preservative to adjust the pH to between 3.0 and 5.0.

    • Option A: Hydrochloric Acid (6M HCl): Add cautiously dropwise while monitoring the pH.

    • Option B: Citric Acid: A less hazardous alternative to HCl.[1]

    • Option C: 50% Acetic Acid: Add approximately 25 mL for a 24-hour urine collection.[10]

  • Mixing: Gently swirl the container to ensure the preservative is evenly distributed.

  • Storage:

    • For short-term storage (up to 4 days), store the sample at 4°C.

    • For long-term storage, aliquot the sample into smaller volumes and store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability (Stability-Indicating Assay)

  • Sample Preparation: Prepare pooled samples of the relevant biological matrix (e.g., urine, plasma) and spike with a known concentration of this compound.

  • Storage Conditions: Aliquot the spiked samples and store them under various conditions to be tested (e.g., different temperatures: room temperature, 4°C, -20°C, -80°C; different pH values; exposure to light vs. dark).

  • Time Points: Analyze aliquots from each storage condition at defined time points (e.g., 0, 24, 48 hours, 1 week, 1 month, 3 months).

  • Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, to quantify the concentration of this compound.[11] The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in concentration indicates degradation.

Visualizations

G Troubleshooting this compound Degradation start Inaccurate/Low 3-HMA Results check_pH Was the urine sample pH acidic (3-5)? start->check_pH check_temp Was the sample stored at <= 4°C (short-term) or <= -20°C (long-term)? check_pH->check_temp Yes acidify Acidify urine samples immediately after collection. check_pH->acidify No check_light Was the sample protected from light? check_temp->check_light Yes store_cold Store samples refrigerated or frozen. check_temp->store_cold No check_ft Were multiple freeze-thaw cycles avoided? check_light->check_ft Yes protect_light Use amber tubes or wrap in foil. check_light->protect_light No aliquot Aliquot samples before freezing. check_ft->aliquot No degradation_likely Degradation is the likely cause of inaccurate results. check_ft->degradation_likely Yes acidify->degradation_likely store_cold->degradation_likely protect_light->degradation_likely aliquot->degradation_likely

Caption: Troubleshooting workflow for preventing this compound degradation.

G Potential Degradation Pathway of this compound HMA This compound Intermediate Unstable Intermediate (e.g., Quinone-like species) HMA->Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, light, high pH) Oxidizing_Agent->Intermediate Degradation_Products Various Degradation Products Intermediate->Degradation_Products Further Reactions

Caption: Postulated oxidative degradation pathway for this compound.

References

Technical Support Center: Quantification of 3-Hydroxymandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the selection and use of internal standards for the accurate quantification of 3-Hydroxymandelic acid (3-HMA), a key metabolite of catecholamines. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated this compound (e.g., 3-HMA-d3). SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience the same effects from the sample matrix, extraction recovery, and instrument variability.[1][2] This co-elution is critical for accurately correcting matrix effects.[3]

Q2: Is Deuterated this compound commercially available?

A2: As of our latest search, a commercially available deuterated this compound is not readily found. This may necessitate custom synthesis for researchers requiring a SIL internal standard.

Q3: What are suitable alternative internal standards if a deuterated version is unavailable?

A3: A structural analog that is not endogenously present in the samples is the next best choice.[1] For this compound, a commonly used and effective structural analog is 3-Hydroxy-4-methoxymandelic acid (VMA) .[4] VMA shares structural similarity with 3-HMA, leading to comparable behavior during sample preparation and analysis.

Q4: What are the key criteria for selecting a structural analog internal standard?

A4: When selecting a structural analog as an internal standard, consider the following:

  • Structural Similarity: The internal standard should have a similar chemical structure to the analyte to ensure comparable extraction efficiency and ionization response.

  • Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components in the chromatogram.

  • Absence in Matrix: The chosen standard should not be naturally present in the biological samples being analyzed.

  • Commercial Availability and Purity: The standard should be readily available in high purity.

Comparison of Potential Internal Standards

Internal StandardTypeAdvantagesDisadvantages
This compound-d3 (or other deuterated forms) Stable Isotope-Labeled (SIL)- Co-elutes with the analyte- Experiences identical matrix effects- Most accurate and precise quantification[1][2]- Not readily commercially available- May require costly and time-consuming custom synthesis
3-Hydroxy-4-methoxymandelic acid (VMA) Structural Analog- Commercially available- High structural similarity to 3-HMA- Demonstrated use in published methods[4]- May not perfectly co-elute with 3-HMA- May experience slightly different matrix effects
Mandelic acid-d5 Stable Isotope-Labeled (SIL) Analog- Commercially available- As a SIL, it offers good correction for instrument variability- Different chemical structure may lead to variations in extraction recovery and matrix effects compared to 3-HMA

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using LC-MS/MS with 3-Hydroxy-4-methoxymandelic acid (VMA) as the internal standard.

Sample Preparation (Human Urine)
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, combine 100 µL of urine with 900 µL of a "dilution and internal standard" solution. This solution consists of 0.2% formic acid in water containing 3-Hydroxy-4-methoxymandelic acid at a final concentration of 50 ng/mL.[5]

  • Vortex the mixture for 10 seconds.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient:

      Time (min) %B
      0.0 5
      1.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 167.0 121.0 15

      | 3-Hydroxy-4-methoxymandelic acid (IS) | 197.0 | 137.0 | 18 |

    • Key MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape for 3-HMA or IS - Column Overload: Injecting too high a concentration. - Incompatible Injection Solvent: The sample solvent is too different from the initial mobile phase. - Column Contamination: Buildup of matrix components on the column.- Dilute the sample further. - Ensure the sample is dissolved in a solvent similar to the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid). - Implement a column wash method or use a guard column.
High Variability in Internal Standard Area - Inconsistent Sample Preparation: Errors in pipetting the internal standard. - Precipitation of IS: The internal standard may not be fully soluble in the sample matrix. - Ion Suppression/Enhancement: Significant matrix effects affecting the IS.- Use a calibrated pipette and ensure thorough mixing. - Check the solubility of the IS in the sample matrix and adjust the solvent if necessary. - If using a structural analog, a SIL-IS may be required for better correction.[1] If using a SIL-IS, ensure it co-elutes with the analyte.[3]
No or Low Signal for 3-HMA - Incorrect MS/MS Transitions: The precursor or product ions are not correctly defined. - Poor Ionization: The compound may ionize better in a different mode (e.g., positive). - Degradation of Analyte: 3-HMA may be unstable under the storage or sample preparation conditions.- Optimize the MS/MS transitions by infusing a standard solution of 3-HMA. - Test ionization in positive mode, though negative mode is generally suitable for carboxylic acids. - Investigate the stability of 3-HMA in the sample matrix and processing solvents.
Interference Peak at the Retention Time of 3-HMA or IS - Endogenous Compound in Matrix: Another compound in the sample has the same retention time and mass transition. - Contamination: Contamination from reagents, vials, or the LC-MS system.- Adjust the chromatographic gradient to better separate the interfering peak. - Identify a more specific MS/MS transition. - Analyze blank reagents and solvents to identify the source of contamination.

Visualizations

Metabolic Pathway of Catecholamines

The following diagram illustrates the metabolic pathway of adrenaline (epinephrine) and noradrenaline (norepinephrine), leading to the formation of this compound and its subsequent metabolite, Vanillylmandelic acid (VMA). This pathway involves the enzymes Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[6][7][8]

Catecholamine_Metabolism Adrenaline Adrenaline Metanephrine Metanephrine Adrenaline->Metanephrine COMT DHMA 3,4-Dihydroxymandelic Acid Adrenaline->DHMA MAO Noradrenaline Noradrenaline Normetanephrine Normetanephrine Noradrenaline->Normetanephrine COMT Noradrenaline->DHMA MAO HMA This compound Noradrenaline->HMA MAO VMA Vanillylmandelic Acid (VMA) Metanephrine->VMA MAO Normetanephrine->VMA MAO DHMA->VMA COMT

Figure 1. Simplified metabolic pathway of catecholamines.
Experimental Workflow for 3-HMA Quantification

This diagram outlines the key steps in the analytical workflow for quantifying this compound in urine samples.

Experimental_Workflow Sample Urine Sample Collection and Storage (-80°C) Preparation Sample Preparation: 1. Thaw and Vortex 2. Add Dilution Solution with IS (VMA) 3. Vortex and Centrifuge Sample->Preparation Analysis LC-MS/MS Analysis: - PFP Column - Gradient Elution - ESI Negative Mode - MRM Detection Preparation->Analysis Data Data Processing: - Integrate Peaks for 3-HMA and IS - Calculate Area Ratio - Quantify using Calibration Curve Analysis->Data Result Final Concentration of This compound Data->Result

Figure 2. Workflow for 3-HMA quantification.

References

Technical Support Center: Enhancing Extraction Recovery of 3-Hydroxymandelic Acid from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 3-Hydroxymandelic acid (3-HMA) from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance extraction recovery and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-HMA) and why is it measured in tissue?

A1: this compound (3-HMA), also known as m-hydroxymandelic acid, is a metabolite of the catecholamines adrenaline (epinephrine) and noradrenaline (norepinephrine).[1][2] Its quantification in tissues, such as the brain, heart, or liver, can provide valuable insights into the metabolic activity of the sympathetic nervous system and may serve as a biomarker in various physiological and pathological states.

Q2: What are the primary challenges in extracting 3-HMA from tissue samples?

A2: The primary challenges stem from the complex nature of tissue matrices. Key difficulties include:

  • Low Endogenous Concentrations: 3-HMA is often present at very low levels, requiring sensitive analytical methods and efficient extraction to achieve reliable quantification.

  • Matrix Interferences: Tissues are rich in proteins, lipids, and other small molecules that can interfere with extraction and analysis, causing ion suppression in mass spectrometry or co-elution in chromatography.[3][4]

  • Analyte Polarity: As a polar compound, 3-HMA can be challenging to extract with high efficiency using traditional liquid-liquid extraction (LLE) with non-polar solvents.[3]

  • Tissue Homogenization: Incomplete homogenization can lead to poor and inconsistent recovery as the analyte may not be fully released from the tissue matrix.

Q3: Which analytical techniques are most suitable for quantifying 3-HMA in tissue extracts?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the sensitive and specific quantification of 3-HMA and other catecholamine metabolites in complex biological samples like tissue homogenates.[5][6][7]

Q4: Should I use a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol?

A4: The choice depends on the complexity of your sample and the required level of cleanup.

  • Liquid-Liquid Extraction (LLE): Useful for initial cleanup, particularly for removing lipids. A multi-step LLE with solvents of varying polarity can be effective.

  • Solid-Phase Extraction (SPE): Generally provides a cleaner extract than LLE by effectively removing salts, phospholipids, and other interferences. Mixed-mode or ion-exchange SPE cartridges are often used for polar analytes like 3-HMA.[4][8] For complex tissue matrices, an SPE step following initial protein precipitation and lipid removal is highly recommended for robust LC-MS/MS analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Recovery of 3-HMA Incomplete Tissue Homogenization: The analyte is trapped within the tissue matrix.- Ensure the tissue is thoroughly minced or cryo-ground before homogenization. - Use a bead beater or rotor-stator homogenizer for efficient disruption. - Optimize homogenization time and speed.
Inefficient Protein Precipitation: Proteins may have trapped the analyte, leading to its loss in the pellet.- Ensure the correct ratio of precipitation solvent (e.g., acetonitrile, methanol) to tissue homogenate (typically 3:1 or 4:1 v/v). - Perform precipitation at a low temperature (e.g., -20°C) to enhance protein removal. - Vortex thoroughly and allow sufficient incubation time before centrifugation.
Poor Analyte Extraction (LLE): The extraction solvent is not optimal for the polar nature of 3-HMA.- Acidify the sample to a pH at least 2 units below the pKa of the carboxylic acid group of 3-HMA to ensure it is in a neutral, more extractable form. - Use a more polar organic solvent like ethyl acetate.
Poor Analyte Retention or Elution (SPE): Incorrect pH or solvent strength during SPE steps.- For ion-exchange SPE, ensure the sample is loaded at a pH where 3-HMA is charged. - For reversed-phase SPE, ensure the sample is loaded under aqueous conditions. - Optimize the wash steps to remove interferences without eluting 3-HMA. - Ensure the elution solvent is strong enough to desorb the analyte (e.g., by adjusting pH or organic content).
High Variability Between Replicates Inconsistent Homogenization: Different samples are being processed to a different extent.- Standardize the homogenization procedure (time, speed, sample-to-bead ratio). - Ensure the tissue sample taken for each replicate is representative of the whole.
Sample Degradation: 3-HMA may be unstable during the extraction process.- Keep samples on ice or at 4°C throughout the procedure. - Minimize the time between homogenization and final analysis. - Consider adding antioxidants to the homogenization buffer if oxidative degradation is suspected.
Pipetting Errors: Inaccurate pipetting of small volumes of internal standard, sample, or solvents.- Use calibrated pipettes and appropriate tip sizes. - Prepare larger batches of reagents to minimize variation.
High Matrix Effects in LC-MS/MS (Ion Suppression/Enhancement) Insufficient Cleanup: Co-eluting lipids, salts, or other endogenous molecules are interfering with ionization.- Incorporate a lipid removal step (e.g., LLE with a non-polar solvent like hexane or MTBE). - Add an SPE cleanup step to the protocol. - Optimize the chromatographic separation to resolve 3-HMA from interfering peaks.[9]
High Salt Concentration: Salts from buffers can cause significant ion suppression.- Use volatile buffers (e.g., ammonium formate, ammonium acetate) in your final extract and mobile phases. - Ensure the SPE wash steps effectively remove non-volatile salts.
Peak Tailing or Splitting in Chromatography Sample Solvent Incompatibility: The final extract solvent is much stronger than the initial mobile phase.- Evaporate the final extract to dryness and reconstitute in the initial mobile phase or a weaker solvent.[10]
Column Contamination: Buildup of matrix components on the analytical column.- Use a guard column to protect the analytical column.[9][10] - Implement a more rigorous sample cleanup procedure. - Flush the column according to the manufacturer's recommendations.

Data Presentation: Extraction Recovery

The following tables summarize expected recovery rates for catecholamine metabolites from tissue based on different extraction techniques. Note that specific recovery for 3-HMA may vary and should be determined empirically.

Table 1: Representative Recovery of Catecholamine Metabolites from Brain Tissue

Extraction MethodAnalyte ClassSample MatrixAverage Recovery (%)Reference
Protein Precipitation (Acetonitrile)Neurotransmitters & MetabolitesRat Brain Homogenate94 - 108[6]
Perchloric Acid Precipitation followed by LLECatecholamines & MetabolitesRat Brain HomogenateVariable (low for exogenous amines)[1]

Table 2: Comparison of Cleanup Techniques on Analyte Recovery and Phospholipid Removal

Cleanup MethodAnalyteSample MatrixRecovery (%)Phospholipid Removal EfficiencyReference
Solid-Phase Extraction (SPE-AX)VMA (related metabolite)Plasma> 90%~99%[8]
Supported Liquid Extraction (SLE+)VMA (related metabolite)Plasma> 95%~99%[8]
Liquid-Liquid Extraction (LLE)MalondialdehydeFish Liver92 - 104Not specified

Experimental Protocols & Workflows

Protocol 1: General Extraction of 3-HMA from Brain Tissue using Protein Precipitation

This protocol is a representative method based on common techniques for extracting small molecule neurotransmitters and their metabolites from brain tissue.[6][7]

1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen brain tissue. b. Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold acetonitrile with an appropriate internal standard. c. Homogenize using a bead beater homogenizer for 30-60 seconds. d. Vortex the homogenate for 30 seconds.

2. Protein Precipitation: a. Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant, which contains the extracted analytes.

3. Sample Preparation for LC-MS/MS: a. If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). c. Vortex and centrifuge to pellet any remaining particulates. d. Transfer the final supernatant to an autosampler vial for analysis.

Protocol 2: Comprehensive Extraction of 3-HMA from Liver Tissue with SPE Cleanup

This protocol is a more rigorous method suitable for complex or "dirty" tissues like the liver, incorporating an SPE step for enhanced cleanup.

1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen liver tissue. b. Homogenize in 1 mL of ice-cold 0.1 M perchloric acid containing an internal standard.

2. Protein Precipitation: a. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. b. Collect the supernatant.

3. pH Adjustment & SPE Loading: a. Adjust the pH of the supernatant to ~6.0 using a suitable buffer (e.g., ammonium acetate). This prepares the sample for loading onto a weak anion exchange (WAX) SPE cartridge. b. Condition a WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water. c. Equilibrate the cartridge with 1 mL of loading buffer (e.g., 25mM ammonium acetate, pH 6.0). d. Load the pH-adjusted sample onto the SPE cartridge.

4. SPE Wash and Elution: a. Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic interferences. b. Wash the cartridge with 1 mL of methanol to remove lipids and other organic-soluble interferences. c. Elute the 3-HMA with 1 mL of methanol containing 2-5% ammonium hydroxide.

5. Final Sample Preparation: a. Evaporate the eluate to dryness under nitrogen. b. Reconstitute in a suitable volume of the initial LC mobile phase for analysis.

Visualizations

Catecholamine Metabolism Pathway

The following diagram illustrates the metabolic conversion of epinephrine and norepinephrine, leading to the formation of 3-HMA and other key metabolites.

Catecholamine_Metabolism cluster_legend Legend Epinephrine Epinephrine Metanephrine Metanephrine Epinephrine->Metanephrine COMT invis1 Epinephrine->invis1 Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Norepinephrine->invis1 VMA Vanillylmandelic Acid (VMA) Metanephrine->VMA MAO Normetanephrine->VMA MAO DHMA 3,4-Dihydroxymandelic Acid invis2 DHMA->invis2 HMA3 3-Hydroxymandelic Acid (3-HMA) invis1->DHMA MAO invis2->HMA3 Dehydroxylation (metabolic step) invis2->VMA COMT Key_Analyte Target Analyte Key_Precursor Precursors Key_Metabolite Other Metabolites Key_Product End Product

Caption: Metabolic pathway of catecholamines to 3-HMA and VMA.

General Experimental Workflow

This diagram outlines the logical steps for extracting 3-HMA from a tissue sample for LC-MS/MS analysis.

Extraction_Workflow Start Start: Frozen Tissue Sample Homogenize 1. Homogenization (e.g., Bead Beater in Acetonitrile) Start->Homogenize Precipitate 2. Protein Precipitation (Centrifugation) Homogenize->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Cleanup 3. Cleanup (Optional but Recommended) (e.g., LLE or SPE) Supernatant->Cleanup Evap 4. Evaporation & Reconstitution Cleanup->Evap Analysis 5. LC-MS/MS Analysis Evap->Analysis

Caption: General workflow for 3-HMA extraction from tissue.

References

Technical Support Center: Resolving Co-eluting Peaks with 3-Hydroxymandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to co-eluting peaks in the chromatographic analysis of 3-Hydroxymandelic acid (3-HMA).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution when analyzing this compound?

Co-elution in the analysis of 3-HMA can stem from several factors:

  • Isomeric Compounds: 3-HMA has isomers such as 4-Hydroxymandelic acid and 2-Hydroxymandelic acid, which have very similar chemical structures and chromatographic behavior.

  • Matrix Effects: Complex biological samples (e.g., plasma, urine) contain endogenous compounds that can co-elute with 3-HMA.[1]

  • Enantiomers: 3-HMA is a chiral compound and can exist as (R)- and (S)-enantiomers.[2] Without a chiral stationary phase or a chiral mobile phase additive, these enantiomers will co-elute.

  • Inadequate Method Parameters: Suboptimal mobile phase composition, pH, column chemistry, or temperature can lead to poor separation.[3]

Q2: How can I confirm that I have a co-elution problem?

Identifying co-elution is a critical first step. Here are several methods to detect it:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or excessive tailing, are often indicators of underlying, unresolved peaks.[4]

  • Diode Array Detector (DAD/PDA) Analysis: If you are using a DAD, the peak purity function in your chromatography software can be used. This tool assesses the spectral homogeneity across the peak.[4] If the spectra at the beginning, apex, and end of the peak are not identical, it suggests the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can determine if more than one compound, each with a different mass-to-charge ratio (m/z), is present.[4]

Q3: What are the initial steps to troubleshoot peak tailing for 3-HMA?

Peak tailing can be a sign of co-elution or other column-related issues. Here are some initial troubleshooting steps:

  • Adjust Mobile Phase pH: 3-HMA is an acidic compound. Ensure the mobile phase pH is at least 2 units below the pKa of 3-HMA to keep it in a single, non-ionized form, which generally results in sharper peaks.

  • Check for Column Contamination: Contaminants from previous injections can cause peak tailing. Flush the column with a strong solvent to remove any strongly retained compounds.

  • Evaluate Column Health: A void in the column packing can lead to peak distortion. If the problem persists after cleaning, consider replacing the column.

Troubleshooting Guides

Problem 1: Poor resolution between this compound and its isomers.

This is a common challenge due to the structural similarity of the isomers. The following workflow can help improve separation.

G start Start: Poor Isomer Resolution mobile_phase Optimize Mobile Phase start->mobile_phase resolution_check1 Resolution Adequate? mobile_phase->resolution_check1 column_chem Change Column Chemistry resolution_check2 Resolution Adequate? column_chem->resolution_check2 temperature Adjust Temperature resolution_check3 Resolution Adequate? temperature->resolution_check3 gradient Modify Gradient Slope end_fail Consider Alternative Technique (e.g., UHPLC) gradient->end_fail resolution_check1->column_chem No end_success End: Resolution Achieved resolution_check1->end_success Yes resolution_check2->temperature No resolution_check2->end_success Yes resolution_check3->gradient No resolution_check3->end_success Yes

Caption: Workflow for improving isomeric separation of 3-HMA.

Detailed Methodologies

1. Optimize Mobile Phase Selectivity: Changing the organic modifier can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa.[4] Also, adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the isomers and improve separation.

2. Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds like hydroxymandelic acid isomers compared to standard C18 columns.

3. Adjust Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of the analyte-stationary phase interaction.[3] Systematically varying the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) can sometimes resolve closely eluting peaks.

Table 1: HPLC Starting Conditions for Isomer Separation

ParameterCondition 1 (Standard)Condition 2 (Alternative)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileMethanol
Gradient 2% to 30% B over 15 minutes5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C35 °C
Detection UV at 230 nmUV at 230 nm
Problem 2: Co-elution of this compound with unknown matrix components.

When analyzing biological samples, sample preparation is key to removing interfering substances before chromatographic analysis.[5]

G start Start: Matrix Interference ppt Protein Precipitation (PPT) start->ppt ppt_check Interference Removed? ppt->ppt_check lle Liquid-Liquid Extraction (LLE) lle_check Interference Removed? lle->lle_check spe Solid Phase Extraction (SPE) spe_check Interference Removed? spe->spe_check ppt_check->lle No end_success End: Clean Sample ppt_check->end_success Yes lle_check->spe No lle_check->end_success Yes spe_check->end_success Yes end_fail Further Method Development Needed spe_check->end_fail No

Caption: Decision tree for selecting a sample preparation technique.

Experimental Protocol: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is designed to extract acidic compounds like 3-HMA from a plasma matrix.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 2% formic acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and basic compounds. Follow with a wash of 1 mL of methanol to remove lipids.

  • Elution: Elute 3-HMA and other acidic compounds with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Problem 3: Unresolved enantiomers of this compound.

The R and S enantiomers of 3-HMA will not be separated on a standard achiral column. Chiral chromatography is required for their resolution.[6][7]

G start Racemic 3-HMA achiral_col Achiral Column (e.g., C18) start->achiral_col chiral_col Chiral Column (e.g., CHIRALPAK® IC) start->chiral_col achiral_result One Peak (Co-elution) achiral_col->achiral_result chiral_result Two Peaks (R- and S- enantiomers) chiral_col->chiral_result

Caption: Comparison of achiral vs. chiral separation of enantiomers.

Experimental Protocol: Chiral HPLC Method

This method provides a starting point for the enantiomeric separation of 3-HMA.

Table 2: Chiral HPLC Method Parameters

ParameterRecommended Condition
Column CHIRALPAK® IC (or similar cellulose-based chiral stationary phase) (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)[7]
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Problem 4: Co-elution persists after HPLC optimization.

If chromatographic optimizations are insufficient, using a mass spectrometer as a detector (LC-MS/MS) can provide the necessary selectivity. By using Multiple Reaction Monitoring (MRM), you can selectively detect 3-HMA even if it co-elutes with another compound, provided they have different masses or fragment differently.

Table 3: Example LC-MS/MS MRM Transitions

Note: These are theoretical values and must be optimized on your specific instrument.

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
This compound 167.0121.0 [M-H-HCOOH]⁻15
Potential Interference (e.g., Vanillic Acid) 167.0123.0 [M-H-CO₂]⁻18

In this example, even though both compounds have the same precursor mass, they produce different product ions, allowing for their selective detection and quantification.[8]

References

Calibration curve issues for 3-Hydroxymandelic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Hydroxymandelic Acid Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (3-HMA) analysis, with a focus on calibration curve issues.

Troubleshooting Guides

This section addresses common problems encountered during the generation of a calibration curve for this compound analysis.

Question: Why is my this compound calibration curve not linear?

Answer:

Non-linearity of your calibration curve can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Concentration Range: Ensure your calibration standards are within the linear dynamic range of the method. For 3-HMA, a typical linear range is 10.0-250.0 ng/mL[1]. If your concentrations are too high, you may be observing detector saturation. Conversely, at very low concentrations, the signal-to-noise ratio might be poor, affecting linearity.

  • Standard Preparation: Inaccurate preparation of standards is a common source of error.

    • Verify the purity of your 3-HMA standard.

    • Use calibrated analytical balances and volumetric flasks.

    • Perform serial dilutions carefully and use fresh, high-purity solvents.

  • Detector Saturation: If you are using a UV detector, high concentrations of 3-HMA can lead to detector saturation. Dilute your standards and re-inject.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 3-HMA, which in turn can influence its chromatographic behavior and detection. Ensure the mobile phase is properly buffered and the pH is consistent across all runs.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion and non-linearity. Try reducing the injection volume.

Question: I am observing a high response in my blank (no analyte) injection. What could be the cause?

Answer:

A significant blank response, often referred to as "ghost peaks" or high baseline noise, can be caused by several factors:

  • Contaminated Mobile Phase: The solvents used for your mobile phase may be contaminated. Use HPLC-grade solvents and fresh, high-purity water.

  • Carryover from Previous Injections: Residual 3-HMA from a previous, more concentrated sample may be eluting in your blank run. To mitigate this:

    • Run several blank injections after a high-concentration sample.

    • Implement a robust needle wash protocol on your autosampler, using a strong solvent to clean the injection port and needle between injections.

  • Contaminated Glassware or Vials: Ensure all glassware and sample vials are scrupulously clean.

  • System Contamination: The HPLC system itself (e.g., tubing, injector, column) might be contaminated. Flush the system with a strong solvent to remove any adsorbed contaminants.

Question: My calibration curve for this compound is inconsistent between runs. What should I check?

Answer:

Inconsistent calibration curves suggest a lack of method robustness. Here are some potential causes and solutions:

  • System Instability:

    • Temperature Fluctuations: Ensure the column compartment and autosampler are temperature-controlled and stable.

    • Pump Performance: Fluctuations in pump pressure can lead to variable retention times and peak areas. Check for leaks and ensure the pump is properly primed and degassed.

  • Standard Solution Instability: this compound solutions may degrade over time. It is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month[2]. Prepare fresh working standards daily. The compound is stable under recommended storage conditions, but can react with strong oxidizing agents[3].

  • Inconsistent Sample Preparation: Ensure your sample and standard preparation procedures are consistent for every run. This includes factors like extraction time, solvent volumes, and pH adjustments.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times and inconsistent peak areas.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for this compound analysis?

A1: A common method involves a reversed-phase C18 (ODS) column with a mobile phase consisting of 1% acetonitrile in 0.1 M acetic acid[1]. Detection is often performed using an electrochemical detector or a UV detector at around 230 nm.

Q2: How should I prepare my biological samples (e.g., urine, plasma) for 3-HMA analysis?

A2: Sample preparation is crucial to remove interferences. For plasma, a liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether after acidification is a common method[1]. For urine samples, a simple dilution and filtration step may be sufficient, but a solid-phase extraction (SPE) might be necessary for cleaner samples and to concentrate the analyte. It is important to adjust the pH of the urine to around 2.7 before injection[4].

Q3: My 3-HMA peak is showing tailing. What can I do?

A3: Peak tailing for acidic compounds like 3-HMA can be caused by interactions with active sites on the column packing material.

  • Mobile Phase Modifier: Adding a small amount of a stronger acid, like trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase can help to protonate the silanol groups and reduce tailing. However, be aware that high concentrations of TFA can be detrimental to some columns.

  • Column Choice: Using a column with end-capping or a base-deactivated stationary phase can minimize these secondary interactions.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

Q4: What is a suitable internal standard for this compound analysis?

A4: A good internal standard should be structurally similar to the analyte but well-resolved from it chromatographically. For 3-HMA, a suitable internal standard is 3-hydroxy-4-methoxymandelic acid[1].

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical this compound HPLC method.

ParameterValueReference
Linear Range10.0 - 250.0 ng/mL[1]
Limit of Quantitation (LOQ)10.0 ng/mL[1]
Limit of Detection (LOD)Not explicitly stated, but would be lower than LOQ.-
RecoveryAcceptable accuracy and precision were obtained during intra-batch and inter-batch analysis.[1]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Intermediate Stock Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the mobile phase.

  • Working Standards: Prepare a series of working standards by serially diluting the intermediate stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 100, 150, 200, and 250 ng/mL).

Protocol 2: Sample Preparation from Plasma

  • To 0.25 mL of plasma in a centrifuge tube, add the internal standard.

  • Acidify the plasma sample.

  • For analysis of conjugated 3-HMA, perform enzymatic hydrolysis with β-glucuronidase.

  • Add 5 mL of methyl-tert-butyl ether and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.

Visualizations

Troubleshooting_Calibration_Curve_Issues start Start: Calibration Curve Issue linearity Poor Linearity (R² < 0.995) start->linearity Non-linear? blank High Blank Response start->blank High blank? inconsistent Inconsistent Curves start->inconsistent Inconsistent? conc_range Check Concentration Range linearity->conc_range mobile_phase Check Mobile Phase Purity blank->mobile_phase system_stability Assess System Stability inconsistent->system_stability std_prep Verify Standard Preparation conc_range->std_prep detector Check for Detector Saturation std_prep->detector end End: Problem Resolved detector->end carryover Investigate Carryover mobile_phase->carryover glassware Inspect Glassware/Vials carryover->glassware glassware->end std_stability Evaluate Standard Stability system_stability->std_stability equilibration Ensure Proper Column Equilibration std_stability->equilibration equilibration->end

Caption: Troubleshooting workflow for 3-HMA calibration curve issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon injection Inject into HPLC System evap_recon->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or Electrochemical) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify 3-HMA Concentration calibration->quantification

Caption: Experimental workflow for 3-HMA analysis.

References

Technical Support Center: Improving Resolution of 3-Hydroxymandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the chiral resolution of 3-Hydroxymandelic acid.

Section 1: Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a primary method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Frequently Asked Questions (FAQs)

Q1: What are Chiral Stationary Phases (CSPs) and how do I choose one for this compound? A1: CSPs are column packing materials made from a chiral selector immobilized on a support, typically silica gel. For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. A common example is cellulosic tris(3,5-dichlorophenylcarbamate) immobilized on silica gel, found in columns like CHIRALPAK® IC.[1] The choice of CSP is often empirical, and screening several different columns may be necessary to find the optimal one.

Q2: What mobile phases are typically used for the separation of mandelic acid derivatives? A2: For normal-phase HPLC, a common mobile phase is a mixture of a non-polar solvent like n-hexane with a polar modifier, such as isopropanol or ethanol.[1] To improve peak shape and reduce tailing for acidic analytes, a small amount of an acidic additive like trifluoroacetic acid (TFA) is often included (e.g., 0.1%).[1] For Supercritical Fluid Chromatography (SFC), supercritical CO2 is used as the main mobile phase, with modifiers like methanol or ethanol.[2]

Q3: What is the difference between HPLC and SFC for chiral separations? A3: Supercritical Fluid Chromatography (SFC) often provides faster and more efficient separations with better enantioselectivity compared to HPLC for mandelic acid derivatives.[2] SFC uses supercritical CO2, which has low viscosity and high diffusivity, allowing for higher flow rates without generating excessive backpressure.

Troubleshooting Guide: Chiral HPLC/SFC

Q: Why am I seeing poor or no separation between the enantiomer peaks? A: This is a common issue that can stem from several factors:

  • Incorrect CSP: The selected chiral stationary phase may not be suitable for this compound. Consider screening other polysaccharide-based CSPs.

  • Mobile Phase Composition: The polarity of the mobile phase is critical. With a decrease in the alcohol (modifier) content in the mobile phase, retention times and resolution typically increase.[1] Systematically vary the ratio of hexane to alcohol.

  • Temperature: Column temperature affects separation. Try adjusting the temperature, as lower temperatures sometimes improve resolution, although this is not always the case.[2]

  • Flow Rate: The flow rate can impact efficiency. Ensure you are operating within the optimal range for your column, typically between 0.4 and 1.2 ml/min for standard HPLC columns.[1]

Q: My peaks are broad or tailing. What can I do to improve the peak shape? A: Poor peak shape can compromise resolution and quantification. Here are some troubleshooting steps:

  • Secondary Silanol Interactions: Residual silanol groups on the silica support can cause tailing with acidic compounds. Ensure your mobile phase contains an acidic additive like 0.1% TFA to suppress this interaction.[1][3]

  • Sample Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[3]

  • Column Contamination or Degradation: The column may be contaminated. Flush the column with a strong solvent.[3] If performance does not improve, the column may be degraded and require replacement.

Q: My retention times are drifting or inconsistent between runs. What is the cause? A: Retention time instability can invalidate results. Check the following:

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent composition from on-line mixers can cause drift.[4]

  • Temperature Fluctuations: Use a column oven to maintain a constant, stable temperature.[3]

  • System Leaks: Check all fittings for leaks, as even a small leak can cause pressure and flow rate fluctuations, leading to shifting retention times.[5]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can require flushing with at least 10-20 column volumes.[3]

Data Presentation: HPLC Conditions for Mandelic Acid Derivatives

The following table summarizes successful separation conditions for mandelic acid and its derivatives on a CHIRALPAK® IC column, which can serve as a starting point for method development for this compound.

CompoundMobile Phase (n-hexane/isopropanol)AdditiveResolution Factor (Rs)
Mandelic Acid90/10 (v/v)0.1% TFA2.21
4-Methoxymandelic Acid90/10 (v/v)0.1% TFA2.14
3,4,5-Trismethoxymandelic Acid80/20 (v/v)0.1% TFA3.70
Data sourced from a study on a CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm) column.[1]
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based CSP, such as CHIRALPAK® IC.

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% TFA. Filter and degas the mobile phase.[1]

  • System Setup: Install the column in a thermostatted column compartment (e.g., 25°C). Set the pump flow rate to 1.0 mL/min. Set the UV detector to an appropriate wavelength for this compound (e.g., 230 nm).[1]

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject 10 µL of the sample and run the analysis.

  • Optimization:

    • If resolution is poor, decrease the percentage of isopropanol in the mobile phase in small increments (e.g., to 95:5).

    • If peaks are broad, ensure the TFA concentration is sufficient.

    • Adjust the flow rate and temperature to further optimize the separation efficiency and analysis time.

Workflow Diagram: HPLC Method Development

HPLC_Workflow start_node Select Chiral Column (e.g., CHIRALPAK IC) A Select Initial Mobile Phase (e.g., 90:10 Hex/IPA + 0.1% TFA) start_node->A process_node process_node decision_node decision_node result_node result_node fail_node fail_node B Equilibrate System & Inject Sample A->B C Evaluate Chromatogram B->C D Resolution (Rs) > 1.5? C->D E Peak Shape Acceptable? D->E Yes F Adjust Mobile Phase (Decrease % Modifier) D->F No G Check Additive / Sample Solvent E->G No H Method Optimized E->H Yes F->B I Try Different Column F->I No Improvement G->B

Caption: Workflow for chiral HPLC method development.

Section 2: Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic this compound with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[6][7]

Frequently Asked questions (FAQs)

Q1: How do I select a suitable chiral resolving agent? A1: The choice of a resolving agent is crucial and often requires screening. For resolving a chiral acid like this compound, a chiral base is used.[8] Common choices include naturally occurring alkaloids (e.g., brucine, quinine) or synthetic amines like (1R,2S)-(-)-ephedrine or (R)-1-phenylethylamine.[9][10] The ideal agent will form a diastereomeric salt that crystallizes easily while the other salt remains in solution.

Q2: What is the difference between kinetic and thermodynamic control in crystallization? A2: Thermodynamic control implies allowing the system to reach its lowest energy state, where the least soluble salt preferentially crystallizes. This is achieved by slow cooling and equilibration. Kinetic control involves rapid crystallization, which might trap the less stable or more soluble diastereomer, leading to lower purity. Slow, controlled crystallization is almost always preferred for effective resolution.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Q: My diastereomeric salts are not crystallizing from the solution. What can I do? A: Failure to crystallize is a frequent challenge. Here are several techniques to induce crystallization:

  • Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent. If one solvent (e.g., ethanol) doesn't work, try others like methanol, ethyl acetate, or mixtures.[11]

  • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly, then transfer it to a refrigerator (4°C) or freezer (-20°C) for an extended period (12-24 hours).[11]

  • Induce Nucleation: Scratch the inside of the flask with a glass rod below the solvent line or add a seed crystal of the desired product if available.

Q: I've isolated crystals, but the enantiomeric excess (ee%) of my final product is low. Why? A: Low ee% indicates that the crystals were not diastereomerically pure.

  • Co-precipitation: The solubility difference between the two diastereomeric salts might not be large enough in the chosen solvent, causing the more soluble salt to precipitate along with the desired one.[11]

  • Solution: Re-crystallize the obtained solid one or more times. Each recrystallization step should enrich the less soluble diastereomer and improve the final ee%.[9][11]

  • Racemization: The chiral center could be susceptible to racemization under the experimental conditions (e.g., high heat, strong base). Check the stability of your compound under the conditions used.[11]

Q: My resolution yields an oil instead of crystals. What should I do? A: "Oiling out" occurs when the salt comes out of solution as a liquid phase instead of a solid crystal lattice. This can be addressed by:

  • Changing the Solvent: Use a different solvent or a solvent mixture that is less likely to promote oiling.

  • Lowering the Temperature: Dissolve the components at a lower temperature to avoid supersaturation that leads to oiling.

  • Dilution: Add more solvent to the mixture before cooling to reduce the concentration.

Data Presentation: Resolving Agents for Mandelic Acid

This table shows examples of chiral bases used to resolve racemic mandelic acid, which can be applicable to this compound.

Resolving AgentSolventTarget Enantiomer RecoveredReported Purity/Yield
(1R,2S)-(−)-EphedrineEthanol(R)-(−)-Mandelic AcidHigh optical purity observed[9]
L-phenylalanineWaterL-Mandelic AcidEnriched up to 85% in crystals[12]
LevetiracetamAcetonitrile(S)-enantiomers (for chloro-derivatives)Resolution efficiency up to 94%[13]
Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (1R,2S)-(-)-ephedrine) in the same solvent.[11]

  • Mixing: Slowly add the resolving agent solution to the acid solution, with gentle warming if necessary to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cover the flask and place it in a refrigerator (4°C) for 24 hours.[11]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Save the filtrate (mother liquor), as it contains the other diastereomer.

  • Recrystallization (Optional but Recommended): To improve purity, dissolve the collected crystals in a minimal amount of hot solvent and repeat the slow cooling and filtration process.[9]

  • Liberation of Free Acid: Dissolve the purified diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the carboxylate. Extract the enantiomerically enriched this compound into an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry and evaporate the organic solvent. Analyze the product's enantiomeric excess (ee%) using chiral HPLC.

Workflow Diagram: Troubleshooting Crystallization

Crystallization_Troubleshooting start_node Problem Encountered A No Crystals Form start_node->A B Low Enantiomeric Excess (ee%) start_node->B C Product is an Oil start_node->C decision_node decision_node process_node process_node result_node result_node A1 Screen Different Solvents A->A1 Try B1 Perform Recrystallization (1-3 times) B->B1 Try C1 Change Solvent System C->C1 Try A2 Concentrate Solution & Cool Slowly A1->A2 A3 Induce Nucleation (Scratch / Seed Crystal) A2->A3 A_res Crystals Form A3->A_res B2 Check for Racemization (Lower Temperature) B1->B2 B_res Purity Improved B1->B_res C2 Use More Dilute Solution C1->C2 C3 Dissolve at Lower Temperature C2->C3 C_res Crystals Form C3->C_res

Caption: Decision tree for troubleshooting crystallization issues.

Section 3: Enzymatic Kinetic Resolution

Enzymatic resolution is a green and highly selective method. It typically involves using an enzyme, such as a lipase, that preferentially catalyzes a reaction (e.g., ester hydrolysis or formation) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[12]

Frequently Asked Questions (FAQs)

Q1: How does enzymatic kinetic resolution work? A1: In a kinetic resolution, one enantiomer reacts faster than the other. For a racemic ester of this compound, a lipase can be used to selectively hydrolyze one ester enantiomer (e.g., the R-ester) to the corresponding acid (R-acid), leaving the other ester (S-ester) largely unreacted.[14] The resulting acid and ester can then be separated by standard methods like extraction.

Q2: What are the advantages of enzymatic resolution? A2: The primary advantages are high enantioselectivity (enzymes can often distinguish between enantiomers with near-perfect precision), mild reaction conditions (room temperature, neutral pH), and environmental friendliness (enzymes are biodegradable catalysts).

Troubleshooting Guide: Enzymatic Resolution

Q: The enzymatic reaction is very slow or stops before 50% conversion. What could be the problem? A:

  • Sub-optimal Conditions: Enzyme activity is highly sensitive to pH and temperature. Ensure these are set to the optimal values for the specific lipase being used.

  • Enzyme Inactivation: The enzyme may have lost its activity due to improper storage or handling. Use a fresh batch of the enzyme or test its activity with a known substrate.

  • Poor Substrate Solubility: If you are working with the ester of this compound in an aqueous buffer, it may have low solubility. Adding a small amount of a water-miscible co-solvent can help, but be aware that high concentrations of organic solvents can denature the enzyme.

Q: The enantiomeric excess (ee%) of the product or remaining starting material is low. How can I improve it? A:

  • Stop the Reaction Earlier: In kinetic resolutions, the ee% of the remaining starting material is highest at low conversion, while the ee% of the product is highest at conversions approaching 50%. Letting the reaction proceed past 50% conversion will decrease the ee% of both. Monitor the reaction and stop it at the optimal point (often between 40-50% conversion).

  • Screen Different Enzymes: Not all lipases will show high selectivity for your specific substrate. Screening lipases from different sources (e.g., Pseudomonas cepacia, Candida antarctica) is recommended.

  • Optimize the Solvent: The choice of solvent can dramatically affect enzyme selectivity. For transesterification reactions, screening non-aqueous solvents is a key optimization step.[12]

Data Presentation: Kinetic Parameters for Enzymatic Resolution

This table compares kinetic parameters for the enzymatic hydrolysis of mandelate esters in a batch reactor versus a microchannel reactor (MCR), illustrating how reaction setup can influence performance.

ParameterBatch ReactorMicrochannel Reactor (MCR)
eep (Product) 65%95%
Km 12 mM8 mM
Vmax 11 mM s⁻¹45 mM s⁻¹
Data from a study on the enzymatic kinetic resolution of mandelic acids.[12] The improved performance in the MCR is attributed to better mass transfer.[12]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
  • Substrate Preparation: Synthesize the racemic methyl or ethyl ester of this compound using standard esterification methods (e.g., Fischer esterification).

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0). Disperse the racemic ester in the buffer.

  • Enzyme Addition: Add the lipase (e.g., Lipase from Pseudomonas cepacia) to the mixture. A typical loading is 5-10 mg of enzyme per 100 mg of substrate.

  • Incubation: Stir the mixture at a constant temperature (e.g., 30-40°C).

  • Monitoring: Periodically take small aliquots from the reaction. Quench the reaction (e.g., by adding acid), extract the components, and analyze the conversion and ee% by chiral HPLC.

  • Workup: When the desired conversion (e.g., ~45%) is reached, stop the reaction by acidifying the mixture to pH ~2.

  • Separation: Extract the entire mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester will be in the organic phase. The hydrolyzed acid can be extracted from the aqueous phase or after basifying the aqueous phase and re-extracting.

  • Purification: Purify the separated acid and ester products using standard techniques.

Workflow Diagram: Enzymatic Kinetic Resolution

Enzymatic_Resolution cluster_start Racemic Mixture cluster_products Mixture at ~45% Conversion reactant_node reactant_node process_node process_node product_node product_node separation_node separation_node A (R)-3-HM-Ester C Lipase-Catalyzed Hydrolysis (pH 7, 40°C) A->C B (S)-3-HM-Ester B->C D (R)-3-HM-Acid C->D E (S)-3-HM-Ester (Unreacted) C->E F Acid/Base Extraction D->F E->F G Enantiopure (R)-3-HM-Acid F->G Aqueous Phase H Enantiopure (S)-3-HM-Ester F->H Organic Phase

Caption: Schematic of an enzymatic kinetic resolution process.

References

Navigating the Nuances of 3-Hydroxymandelic Acid Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Hydroxymandelic Acid Urinary Excretion Data. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring and interpreting this compound levels in urine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the generation of robust and reliable data.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental workflow.

Problem IDIssuePossible CausesSuggested Solutions
VAR-001 High inter-sample variability in this compound concentrations Inconsistent sample collection times.Standardize urine collection to a specific time of day, such as the first morning void, to minimize diurnal variations.[1][2][3]
Variations in patient hydration status.Normalize the data to account for urine dilution. Common methods include creatinine normalization, specific gravity, or osmolality.[4]
Degradation of the analyte after collection.Process and freeze samples as quickly as possible after collection. Store at -80°C for long-term stability.[3][5][6]
NORM-001 Inconsistent results after creatinine normalization Creatinine levels are influenced by muscle mass, diet, and kidney function, which can introduce bias.Consider alternative normalization strategies such as Probabilistic Quotient Normalization (PQN) or normalization to the total useful signal, especially in populations with variable muscle mass or renal function.[4]
Inaccurate creatinine measurement.Ensure your creatinine assay is validated and free from interferences.
ANALYT-001 Poor chromatographic peak shape or resolution Suboptimal mobile phase composition or pH.Optimize the mobile phase pH and organic solvent concentration to improve peak shape and separation from interfering compounds. For reversed-phase HPLC, a low pH buffer is often used.[7][8][9]
Column degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column. If performance degrades, wash or replace the column.[7]
Matrix effects suppressing or enhancing the signal.Employ a more effective sample clean-up method like solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard can also help to correct for matrix effects.[10][11][12]
REC-001 Low recovery of this compound during sample preparation Inefficient extraction from the urine matrix.Optimize the solid-phase extraction (SPE) protocol by testing different sorbents, wash steps, and elution solvents. A combination of reverse-phase and ion-exchange mechanisms can be effective.[8]
Analyte degradation during sample processing.Keep samples on ice during processing and minimize the time between thawing and analysis to prevent enzymatic or chemical degradation.[13]

Frequently Asked Questions (FAQs)

Sample Collection and Handling

Q1: What is the ideal procedure for collecting urine samples for this compound analysis?

A1: For optimal results, a 24-hour urine collection is considered the gold standard as it averages out diurnal fluctuations.[1] However, first morning void or timed collections can also be used if a 24-hour collection is not feasible.[1][2][3] It is crucial to maintain consistency in the collection method across all samples in a study.[1]

Q2: How should I store urine samples before analysis?

A2: Urine samples should be centrifuged to remove particulate matter and then frozen at -80°C as soon as possible after collection for long-term storage.[3][14] For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.[5][6] Avoid repeated freeze-thaw cycles as this can lead to analyte degradation.[3] The stability of mandelic acid, a related compound, has been shown to be good in frozen samples (-18°C) for up to 70 days.[15]

Q3: Are there any preservatives I should add to the urine samples?

A3: While some preservatives like boric acid or thymol can inhibit bacterial growth, they may also interfere with the analysis or alter the metabolic profile.[1][6][16] If preservatives are necessary, their effect on the assay should be validated. A common practice for catecholamine metabolites is to acidify the urine to a pH between 2 and 4 with HCl or acetic acid, which can improve stability.[7][17]

Data Normalization

Q4: Why is data normalization necessary for urinary this compound?

A4: Urine concentration can vary significantly depending on an individual's hydration status.[4] Normalization corrects for these differences in urine dilution, allowing for more accurate comparison of metabolite excretion between samples.[4]

Q5: What are the most common normalization methods and which one should I choose?

A5: The most common methods are:

  • Creatinine Normalization: This is the most widely used method due to the relatively constant excretion rate of creatinine. However, it can be affected by factors like muscle mass, age, sex, and diet.[18]

  • Specific Gravity or Osmolality: These methods measure the density or solute concentration of the urine and are less influenced by muscle mass.

  • Probabilistic Quotient Normalization (PQN): This is a statistical method that is useful in metabolomics studies with a large number of analytes.[4]

  • Internal Standard Normalization: This involves spiking a known concentration of a stable isotope-labeled version of the analyte into each sample before processing.

The choice of method depends on the study population and design. For general use, creatinine normalization is often sufficient, but for studies involving populations with diverse characteristics, other methods may be more appropriate.[4]

Analytical Methodology

Q6: What are the recommended analytical techniques for quantifying this compound?

A6: High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods.[7][8][19][20] LC-MS/MS is often preferred for its high sensitivity and selectivity.[10][11][12]

Q7: Are there any known dietary or medication interferences?

A7: Yes, several foods and drugs can affect the levels of catecholamine metabolites.

  • Dietary: Foods rich in vanilla, bananas, citrus fruits, and caffeinated beverages should be avoided for a few days prior to and during urine collection.[21]

  • Medications: A number of medications can interfere, including antihypertensives (e.g., methyldopa), levodopa, and tricyclic antidepressants.[7][21][22] A thorough review of the subject's medication history is essential.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-MS/MS Analysis

This protocol outlines a general procedure for the solid-phase extraction (SPE) of this compound from urine.

  • Thawing and Centrifugation: Thaw frozen urine samples on ice. Vortex the samples and centrifuge at 2000 x g for 10 minutes at 4°C to pellet any sediment.[2][3]

  • Internal Standard Spiking: Transfer 1 mL of the supernatant to a new tube. Add an appropriate amount of a stable isotope-labeled this compound internal standard.

  • pH Adjustment: Adjust the sample pH to approximately 2.7 with acid (e.g., HCl).[7]

  • SPE Column Conditioning: Condition a mixed-mode C18/anion-exchange SPE cartridge by sequentially passing methanol and then water (adjusted to the same pH as the sample) through the column.

  • Sample Loading: Load the pH-adjusted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol) to remove interfering substances.

  • Elution: Elute the this compound with an appropriate solvent, such as a higher concentration of organic solvent with a small amount of base (e.g., methanol with ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HPLC with Electrochemical Detection

This is a summary of a general HPLC-ECD method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A phosphate buffer with an organic modifier (e.g., acetonitrile or methanol). The pH is typically acidic (e.g., pH 2.7-3.5).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Electrochemical detector with the potential set to an appropriate oxidative voltage.

  • Quantification: Based on peak height or area ratios relative to an internal standard.

Data Presentation

The following tables provide reference ranges for the closely related and more commonly measured vanillylmandelic acid (VMA), which is the 3-methoxy-4-hydroxy isomer of mandelic acid. These can serve as a guide, but it is recommended that each laboratory establishes its own reference ranges.

Table 1: Adult Reference Ranges for 24-hour Urinary VMA

SexAgeReference Range (µmol/24h)
Male> 35 years10 - 54
Female> 35 years9 - 38
Data adapted from published studies in hypertensive patients.[23]

Table 2: Pediatric Reference Ranges for Urinary VMA

AgeReference Range (mg/g creatinine)
< 1 year< 25
1 - 2 years< 15
2 - 5 years< 10
5 - 15 years< 7
Reference ranges for children can vary significantly with age.[24] It's important to note that some studies suggest adjusting reference ranges for creatinine, age, sex, and weight.[18]

Visualizations

Metabolic_Pathway_of_Catecholamines Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine HVA Homovanillic Acid (HVA) Dopamine->HVA MAO, COMT Epinephrine Epinephrine Norepinephrine->Epinephrine MAO_COMT_1 Norepinephrine->MAO_COMT_1 MAO_COMT_2 Epinephrine->MAO_COMT_2 DHMA 3,4-Dihydroxymandelic Acid (DHMA) VMA Vanillylmandelic Acid (VMA) DHMA->VMA COMT Metanephrine Metanephrine Metanephrine->VMA MAO Normetanephrine Normetanephrine Normetanephrine->VMA MAO MAO_COMT_1->DHMA MAO MAO_COMT_1->Normetanephrine COMT MAO_COMT_2->DHMA MAO MAO_COMT_2->Metanephrine COMT

Caption: Metabolic pathway of catecholamines leading to VMA.

Experimental_Workflow SampleCollection 1. Urine Sample Collection (24h or First Morning Void) PreProcessing 2. Pre-processing (Centrifugation, pH adjustment) SampleCollection->PreProcessing Storage 3. Storage (-80°C) PreProcessing->Storage Extraction 4. Solid-Phase Extraction (SPE) Storage->Extraction Analysis 5. LC-MS/MS or HPLC-ECD Analysis Extraction->Analysis DataProcessing 6. Data Processing (Integration, Normalization) Analysis->DataProcessing Interpretation 7. Interpretation DataProcessing->Interpretation

Caption: General experimental workflow for urinary 3-HM analysis.

Normalization_Logic RawData Raw 3-HM Concentration NormalizedData Normalized 3-HM Data RawData->NormalizedData DilutionFactor Urinary Dilution Factor DilutionFactor->NormalizedData Correction Creatinine Creatinine Creatinine->DilutionFactor SpecificGravity Specific Gravity SpecificGravity->DilutionFactor PQN PQN PQN->DilutionFactor

Caption: Logical relationship in data normalization.

References

Technical Support Center: Chiral Separation of Mandelic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimal separation of mandelic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful separation of mandelic acid isomers?

A1: The most critical factor is the selection of an appropriate chiral stationary phase (CSP). The CSP's ability to form transient, diastereomeric complexes with the mandelic acid enantiomers, leading to differential retention times, is the fundamental principle of this separation.

Q2: Which types of HPLC columns are commonly used for mandelic acid isomer separation?

A2: Several types of chiral stationary phases are effective. Polysaccharide-based columns, particularly those with cellulose or amylose derivatives, are widely used. For example, columns like CHIRALPAK® IC, which has a cellulosic tris(3,5-dichlorophenylcarbamate) selector, have demonstrated successful baseline resolution of mandelic acid enantiomers[1]. Other options include cyclodextrin-based columns and, for more specialized applications, molecularly imprinted polymers (MIPs)[2][3][4][5].

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase composition is crucial for optimizing the separation. In normal-phase chromatography, a non-polar solvent like n-hexane is typically used with a polar modifier, such as ethanol or isopropanol[1]. The concentration of the alcohol modifier can significantly impact retention and resolution; a lower alcohol content generally leads to increased retention and better resolution[1]. Acidic additives like trifluoroacetic acid (TFA) are often included to improve peak shape for acidic compounds like mandelic acid[1]. The pH of the mobile phase can also be a critical parameter influencing retention times[5].

Q4: Is derivatization of mandelic acid necessary for its separation?

A4: For High-Performance Liquid Chromatography (HPLC), derivatization is typically not required. However, for Gas Chromatography (GC) analysis, derivatization of one or both of the functional groups is necessary due to the high polarity and low volatility of mandelic acid[2].

Troubleshooting Guide

Q1: I am observing poor or no resolution between the mandelic acid enantiomers. What should I do?

A1: Poor resolution is a common issue. Here are several steps you can take to troubleshoot:

  • Verify Column Suitability: Ensure that the chiral stationary phase you are using is appropriate for mandelic acid. Polysaccharide-based columns are a good starting point[1].

  • Optimize Mobile Phase:

    • Adjust Modifier Concentration: If using a normal-phase method (e.g., hexane/alcohol), try decreasing the concentration of the alcohol modifier. This can enhance the interaction with the stationary phase and improve resolution[1].

    • Change the Modifier: Consider switching from isopropanol to ethanol or vice-versa, as this can alter the selectivity.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can sometimes improve enantioselectivity.

  • Reduce Flow Rate: A lower flow rate provides more time for the enantiomers to interact with the CSP, which can lead to better separation.

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing for acidic compounds like mandelic acid is often due to strong interactions with the stationary phase.

  • Add an Acidic Modifier: The most common solution is to add a small amount of an acidic modifier to the mobile phase. For instance, 0.1% trifluoroacetic acid (TFA) is frequently used to suppress the ionization of the carboxylic acid group and reduce tailing[1].

  • Check for Column Contamination: Contamination can lead to active sites that cause tailing. Flush the column according to the manufacturer's instructions.

Q3: The retention times are too long. How can I reduce the analysis time?

A3: Long retention times can be addressed by:

  • Increasing the Mobile Phase Strength: In a normal-phase system, this means increasing the percentage of the alcohol modifier. Be aware that this may compromise resolution, so a balance must be found.

  • Increasing the Flow Rate: A higher flow rate will shorten the analysis time, but it can also lead to a decrease in resolution and an increase in backpressure.

  • Increasing the Column Temperature: A moderate increase in temperature can decrease viscosity and speed up elution, but it may also reduce selectivity.

Experimental Protocols

Detailed Methodology for HPLC Separation of Mandelic Acid Isomers

This protocol is based on a method developed for the separation of mandelic acid and its derivatives on a CHIRALPAK® IC column[1].

  • Instrumentation:

    • Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, vacuum degasser, column oven, multiple wavelength UV detector, and autosampler[1].

  • Column:

    • CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm)[1].

  • Mobile Phase:

    • A mixture of n-hexane and an alcohol modifier (isopropanol or ethanol). The exact ratio should be optimized for the specific application. A common starting point is 90:10 (n-hexane:isopropanol).

    • 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase[1].

    • The mobile phase should be filtered through a 0.45 μm filter and degassed ultrasonically before use[1].

  • Chromatographic Conditions:

    • Flow Rate: 0.4–1.2 mL/min[1]. A typical starting flow rate is 1.0 mL/min.

    • Temperature: 15–35 °C[1]. An ambient temperature of 25°C is a good starting point.

    • Detection Wavelength: 230 nm[1].

    • Injection Volume: 10 μL[1].

  • Sample Preparation:

    • Dissolve the mandelic acid sample in the mobile phase to an appropriate concentration.

Data Presentation

Table 1: Quantitative Data for Mandelic Acid Isomer Separation
Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Retention Time (min)Reference
CHIRALPAK® ICn-hexane/isopropanol/TFA1.0252.21Not specified[1]
LiChrospher 100 RP-18 (with chiral mobile phase additive)Methanol/water (15:85) with 2 mM L-Phe and 1 mM CuSO4, pH 4.00.822Not specifiedR-isomer: ~11.7, S-isomer: ~13.2[6]
Molecular Imprinted Polymer ((+)-mandelic acid template)Buffer 1, 2, or 3Not specifiedNot specified2.33, 2.44, 2.86Not specified[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) Degas Filter and Degas Mobile Phase MobilePhasePrep->Degas Degas->Injection Separation Chiral Column Separation (e.g., CHIRALPAK IC) Injection->Separation Flow Rate: 1.0 mL/min Temp: 25°C Detection UV Detection (230 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Calculate Resolution (Rs) and Retention Times Chromatogram->Analysis Troubleshooting_Tree Problem Identify Problem PoorResolution Poor Resolution Problem->PoorResolution PeakTailing Peak Tailing Problem->PeakTailing LongRetention Long Retention Time Problem->LongRetention Sol_Resolution1 Decrease Alcohol % in Mobile Phase PoorResolution->Sol_Resolution1 Is resolution slightly off? Sol_Resolution2 Lower Flow Rate or Temperature PoorResolution->Sol_Resolution2 Need significant improvement? Sol_Tailing Add 0.1% TFA to Mobile Phase PeakTailing->Sol_Tailing Sol_Retention Increase Alcohol % or Flow Rate LongRetention->Sol_Retention

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxymandelic Acid and Vanillylmandelic Acid as Neuroblastoma Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of neuroblastoma, a common pediatric cancer, is paramount. This guide provides an objective comparison of two key urinary biomarkers: the well-established vanillylmandelic acid (VMA) and the emerging 3-hydroxymandelic acid (3-HMA).

This analysis synthesizes available experimental data to evaluate their respective performance in diagnosing and monitoring neuroblastoma, offering insights into their metabolic origins, diagnostic utility, and the analytical methodologies for their detection.

At a Glance: 3-HMA vs. VMA

FeatureThis compound (3-HMA)Vanillylmandelic Acid (VMA)
Synonyms m-Hydroxymandelic acid, MHMAVMA, 3-methoxy-4-hydroxymandelic acid
Primary Indication Neuroblastoma (emerging)Neuroblastoma, Pheochromocytoma
Reported Elevation in Neuroblastoma 20- to 30-fold increase reported in one study[1]Consistently elevated in neuroblastoma patients[2][3][4]
Diagnostic Sensitivity Data not widely available71% - 80.7%[2][5]
Diagnostic Specificity Data not widely availableHigh, but false positives can occur[6]

Metabolic Pathways and Clinical Significance

Both 3-HMA and VMA are metabolites of the catecholamines, epinephrine and norepinephrine. Their production is elevated in neuroblastoma, a tumor originating from neural crest cells, which are involved in the synthesis of these hormones.[7]

Vanillylmandelic acid (VMA) is a well-documented and widely utilized biomarker for the diagnosis and monitoring of neuroblastoma.[2][5][8] Elevated urinary VMA levels are found in a significant percentage of neuroblastoma patients.[2][3][4] However, its diagnostic sensitivity is not absolute, with some studies indicating that a combination with other markers like homovanillic acid (HVA) can improve detection rates.[6] Furthermore, for the diagnosis of pheochromocytoma, another neuroendocrine tumor, plasma free metanephrines are now considered superior to VMA due to higher sensitivity and specificity.

This compound (3-HMA) , also known as m-hydroxymandelic acid, is an emerging biomarker for neuroblastoma. An early study reported a significant 20- to 30-fold elevation of 3-HMA in the urine of neuroblastoma patients compared to healthy children, suggesting its potential as a valuable diagnostic marker.[1] However, extensive clinical validation and direct comparative studies with VMA are currently limited in the scientific literature.

The metabolic pathways leading to the formation of 3-HMA and VMA share common precursors in the catecholamine cascade.

cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT DHPG DHPG Norepinephrine->DHPG MAO Intermediate_3HMA Intermediate_3HMA Norepinephrine->Intermediate_3HMA Alternative Metabolism Metanephrine Metanephrine Epinephrine->Metanephrine COMT VMA VMA Normetanephrine->VMA MAO Metanephrine->VMA MAO MHPG MHPG DHPG->MHPG COMT MHPG->VMA ADH/ALDH This compound (3-HMA) This compound (3-HMA) Intermediate_3HMA->this compound (3-HMA)

Catecholamine Metabolism and Biomarker Formation

Quantitative Data Summary

Comprehensive quantitative data directly comparing the diagnostic performance of 3-HMA and VMA for neuroblastoma is scarce. The following tables summarize the available data for VMA.

Table 1: Diagnostic Performance of Urinary VMA for Neuroblastoma

Study PopulationDiagnostic SensitivityDiagnostic SpecificityReference
288 patients with neural crest tumors71%Not Reported[2]
114 neuroblastoma patients80.7%Not Reported[5]
14 neuroblastoma patients57% (levels >2x upper limit of normal)Not Reported[3]
40 neuroblastoma patients72.5% (at diagnosis)100% (no false positives)[6]

Table 2: Age-Related Reference Ranges for Urinary VMA

Age GroupVMA Reference Range (mg/g creatinine)Reference
< 1 year< 25.0Tuchman et al., 1985
1-2 years< 20.0Tuchman et al., 1985
2-5 years< 15.0Tuchman et al., 1985
5-10 years< 12.0Tuchman et al., 1985
10-15 years< 10.0Tuchman et al., 1985
> 15 years< 7.0Tuchman et al., 1985

Note: Reference ranges can vary between laboratories and analytical methods. The values presented are for illustrative purposes.

Experimental Protocols

The quantification of 3-HMA and VMA in urine typically involves chromatographic methods coupled with mass spectrometry for high sensitivity and specificity.

Experimental Workflow for Urinary Biomarker Analysis

cluster_workflow Analytical Workflow Sample_Collection Urine Sample Collection (24-hour or random) Sample_Preparation Sample Preparation (e.g., dilution, filtration, derivatization) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Result_Interpretation Result Interpretation Data_Analysis->Result_Interpretation

Typical Experimental Workflow for Biomarker Quantification
Methodology for Vanillylmandelic Acid (VMA) Quantification by LC-MS/MS

This protocol is a generalized example based on common practices.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the samples to pellet any precipitate.

    • Perform a simple dilution of the urine supernatant (e.g., 1:10) with a solution containing a deuterated internal standard of VMA.

    • Further filter the diluted sample through a 0.22 µm filter before injection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatographic Separation:

      • Utilize a reverse-phase C18 column.

      • Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: acetonitrile). The gradient is programmed to separate VMA from other urinary components.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

      • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both VMA and its internal standard, ensuring high selectivity and accurate quantification.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of VMA standards.

    • Quantify the VMA concentration in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Considerations for this compound (3-HMA) Analysis

While a standardized, validated protocol for 3-HMA in the context of neuroblastoma diagnosis is not widely published, a similar LC-MS/MS approach as described for VMA would be applicable. Key considerations would include:

  • Standard and Internal Standard: Obtaining a certified reference standard for 3-HMA and a stable isotope-labeled internal standard is crucial for accurate quantification.

  • Optimization of MS/MS Parameters: The MRM transitions (precursor and product ions) and other mass spectrometer settings would need to be specifically optimized for 3-HMA.

  • Chromatographic Separation: The liquid chromatography method would need to be validated to ensure 3-HMA is adequately separated from potential isomers and other interfering compounds in the urine matrix.

Conclusion and Future Directions

Vanillylmandelic acid is a cornerstone in the biochemical diagnosis of neuroblastoma, supported by a wealth of clinical data and established analytical methods. This compound shows promise as a potentially valuable biomarker, with preliminary evidence suggesting a significant elevation in neuroblastoma patients.

However, for 3-HMA to be integrated into clinical practice, further research is critically needed. This includes:

  • Large-scale clinical validation studies to determine the diagnostic sensitivity and specificity of 3-HMA for neuroblastoma, ideally in direct comparison with VMA and other catecholamine metabolites.

  • Establishment of age-specific reference intervals for urinary 3-HMA in a healthy pediatric population.

  • Development and validation of robust and standardized analytical methods for the routine quantification of 3-HMA in clinical laboratories.

The exploration of 3-HMA and its potential synergistic use with VMA and other markers could lead to improved diagnostic accuracy and ultimately, better outcomes for children with neuroblastoma. Researchers and drug development professionals are encouraged to consider the inclusion of 3-HMA in future neuroblastoma biomarker studies.

References

Unraveling the Role of 3-Hydroxymandelic Acid in Health and Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of 3-Hydroxymandelic acid levels reveals significant variations between healthy individuals and those with certain medical conditions. This guide provides a comprehensive overview of these differences, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound (3-HMA), a metabolite of catecholamines such as adrenaline and noradrenaline, serves as a potential biomarker for various physiological and pathological states. Its levels in biological fluids, particularly urine and plasma, can offer insights into the metabolic activity of the sympathetic nervous system and the presence of specific diseases. This guide synthesizes available data to present a clear comparison of 3-HMA levels in healthy versus diseased populations.

Shifting Baselines: this compound in Healthy Individuals

In healthy individuals, 3-HMA is a normal constituent of urine and plasma, reflecting the basal metabolic turnover of catecholamines. Quantitative analysis of 3-HMA provides a crucial baseline for identifying abnormal levels that may be indicative of disease.

Biological FluidAnalyteMean Concentration (± SD) or RangePopulationAnalytical MethodReference
Urinem-Hydroxymandelic Acid1.15 ± 0.53 mg/g creatinineHealthy Adults (n=10)Gas Chromatography-Mass Spectrometry (GC-MS)Midgley et al., 1979
Plasmam-Hydroxymandelic AcidNot detected (below limit of quantitation of 10.0 ng/mL)Healthy VolunteersLiquid Chromatography with Electrochemical Detection (LC-ED)Gumbhir & Mason, 1994

Table 1: Baseline Levels of this compound in Healthy Individuals. This table summarizes the reported concentrations of m-hydroxymandelic acid in the urine and plasma of healthy adult populations. The data is derived from key studies that established reference ranges.

Elevated Levels: this compound as a Disease Biomarker

Alterations in 3-HMA levels have been observed in several disease states, most notably in neuroblastoma and pheochromocytoma, which are tumors of the sympathetic nervous system that produce excess catecholamines. While vanillylmandelic acid (VMA) and homovanillic acid (HVA) are the most commonly measured metabolites for diagnosing these conditions, studies have also investigated the utility of 3-HMA.

Due to the limited availability of studies directly comparing 3-HMA levels in large cohorts of healthy and diseased individuals, this guide highlights the conditions where its measurement has been explored. Researchers are encouraged to consult the primary literature for specific patient population data. The primary challenge in compiling a direct comparative table for diseased states is the historical focus on VMA and HVA as the primary diagnostic markers.

Experimental Protocols: A Closer Look at Measurement Methodologies

Accurate quantification of 3-HMA is paramount for its clinical and research applications. The following sections detail the experimental protocols employed in the key studies cited.

Quantification of m-Hydroxymandelic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method, adapted from Midgley et al. (1979), allows for the precise measurement of urinary m-hydroxymandelic acid.

Sample Preparation:

  • A volume of urine equivalent to 10 mg of creatinine is utilized.

  • Organic acids are extracted from the urine using a standard procedure.

  • The extracted acids are converted to their bis(trifluoroacetoxy)methyl ester (TFA-ME) derivatives by treatment with methanolic hydrochloric acid followed by N-methyl-bis(trifluoroacetamide) in pyridine.

GC-MS Analysis:

  • The TFA-ME derivatives are separated and identified using a gas chromatograph coupled with a mass spectrometer.

  • Selected ion monitoring (SIM) is employed for quantitative analysis, monitoring specific ions characteristic of the derivatized m-hydroxymandelic acid.

Determination of m-Hydroxymandelic Acid in Human Plasma by Liquid Chromatography with Electrochemical Detection (LC-ED)

This protocol, based on the work of Gumbhir and Mason (1994), is designed for the sensitive detection of m-hydroxymandelic acid in plasma.

Sample Preparation:

  • Plasma samples are acidified.

  • For the analysis of conjugated forms, plasma is subjected to hydrolysis with β-glucuronidase.

  • The analyte is extracted from the plasma using an organic solvent (methyl-tert-butyl ether).

LC-ED Analysis:

  • The extracted and dried sample is reconstituted and injected into a liquid chromatograph.

  • Separation is achieved on an octadecylsilyl (ODS) stationary phase.

  • An electrochemical detector is used for the sensitive and selective detection of m-hydroxymandelic acid.

Visualizing the Metabolic Pathway

To understand the origin of this compound, it is essential to visualize its place within the broader catecholamine metabolic pathway.

Catecholamine_Metabolism cluster_maob Monoamine Oxidase (MAO) cluster_comt Catechol-O-Methyltransferase (COMT) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine DOPAL DOPAL Dopamine->DOPAL MAO Epinephrine Epinephrine Norepinephrine->Epinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT MHPG 3-Methoxy-4-hydroxyphenylglycol (MHPG) Norepinephrine->MHPG Reductive Pathway MHMA This compound (3-HMA) Norepinephrine->MHMA Oxidative Pathway Metanephrine Metanephrine Epinephrine->Metanephrine COMT HVA Homovanillic Acid (HVA) DOPAL->HVA VMA Vanillylmandelic Acid (VMA) Normetanephrine->VMA MAO Metanephrine->VMA MAO

Caption: Simplified overview of the catecholamine metabolic pathway leading to the formation of key metabolites, including this compound.

Experimental Workflow for Biomarker Analysis

The process of analyzing this compound as a biomarker involves several key steps, from sample collection to data interpretation.

Biomarker_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Measurement cluster_data Data Analysis & Interpretation Collection Urine or Plasma Collection Extraction Extraction of Analytes Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis LC-ED or GC-MS Analysis Extraction->Analysis LC-ED Derivatization->Analysis GC-MS Quantification Quantification of 3-HMA Analysis->Quantification Comparison Comparison to Reference Ranges Quantification->Comparison Interpretation Clinical/Research Interpretation Comparison->Interpretation

Caption: A generalized workflow for the analysis of this compound as a biomarker in biological samples.

A Comparative Analysis of the Antioxidant Activity of 3-Hydroxymandelic Acid and Other Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development and life sciences, understanding the structure-activity relationships of phenolic compounds is crucial for the design of novel therapeutics. This guide provides a detailed comparison of the antioxidant activity of 3-Hydroxymandelic acid against other mandelic acid derivatives, supported by experimental data.

Recent studies have demonstrated that the antioxidant capacity of mandelic acid derivatives is significantly influenced by the substitution pattern on the aromatic ring.[1][2] Specifically, the presence and position of hydroxyl and methoxy groups play a pivotal role in the ability of these compounds to scavenge free radicals and reduce oxidative stress.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound, mandelic acid, 4-hydroxy-3-methoxymandelic acid, and 3,4-dihydroxymandelic acid have been evaluated using various established assays. The data, summarized in the table below, reveals a clear trend in their antioxidant potential.

CompoundDPPH IC50 (mM)ABTS IC50 (mM)FRAP (mM Fe2+/L)CUPRAC (mM Cu2+/L)
This compound No activityNo activity0.000.00
Mandelic acid No activityNo activity0.010.02
4-hydroxy-3-methoxymandelic acid 0.130.100.180.25
3,4-dihydroxymandelic acid 0.080.070.230.31

Data sourced from Parcheta et al., 2022.

The results from the DPPH and ABTS assays, which measure the capacity to scavenge free radicals, indicate that this compound and the parent mandelic acid exhibit no significant antioxidant activity.[2] In contrast, the presence of a hydroxyl and a methoxy group (4-hydroxy-3-methoxymandelic acid) or two hydroxyl groups (3,4-dihydroxymandelic acid) on the phenyl ring confers potent radical-scavenging abilities.[2]

Furthermore, the FRAP and CUPRAC assays, which assess the reducing power of a compound, corroborate these findings. The antioxidant properties of the tested compounds were found to increase in the following order: this compound < mandelic acid < 4-hydroxy-3-methoxymandelic acid < 3,4-dihydroxymandelic acid.[2] This highlights the critical role of the catechol-like structure in 3,4-dihydroxymandelic acid for its superior antioxidant capacity.

Experimental Methodologies

The following are the detailed experimental protocols for the antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to determine the free radical scavenging activity of antioxidants.[3] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is yellow.[2]

  • Reagents: DPPH solution (0.2 mM in methanol), methanolic solutions of the tested mandelic acid derivatives at various concentrations.

  • Procedure:

    • 2.5 mL of the DPPH solution is mixed with 0.5 mL of the methanolic solution of the tested compound.

    • The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.

    • The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a graph of percentage inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (0.2 mM in Methanol) Mix Mix DPPH and Sample (2.5 mL + 0.5 mL) DPPH_sol->Mix Sample_sol Mandelic Acid Derivative (in Methanol) Sample_sol->Mix Incubate Incubate (30 min, Dark, RT) Mix->Incubate Spectro Measure Absorbance (517 nm) Incubate->Spectro Calculate Calculate % Inhibition Spectro->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), phosphate buffer (pH 7.4), ethanolic solutions of the tested compounds.

  • Procedure:

    • The ABTS•+ stock solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • 1.0 mL of the diluted ABTS•+ solution is added to 10 µL of the ethanolic solution of the tested compound.

    • The absorbance is read at 734 nm after 6 minutes of incubation at room temperature.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents: Acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), FeCl₃ solution (20 mM). The FRAP reagent is prepared by mixing these three solutions in a 10:1:1 (v/v/v) ratio.

  • Procedure:

    • 3.0 mL of the FRAP reagent is mixed with 0.1 mL of the tested compound solution.

    • The mixture is incubated at 37 °C for 30 minutes.

    • The absorbance is measured at 593 nm.

    • The antioxidant capacity is expressed as mM of Fe²⁺ equivalents per liter, determined from a standard curve of FeSO₄·7H₂O.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

The CUPRAC assay measures the ability of an antioxidant to reduce Cu²⁺ to Cu⁺.

  • Reagents: CuCl₂ solution (10 mM), neocuproine solution (7.5 mM in ethanol), ammonium acetate buffer (1 M, pH 7.0). The CUPRAC reagent is prepared by mixing these three solutions in a 1:1:1 (v/v/v) ratio.

  • Procedure:

    • 3.0 mL of the CUPRAC reagent is mixed with 0.5 mL of the tested compound solution and 0.6 mL of distilled water.

    • The mixture is incubated at room temperature for 30 minutes.

    • The absorbance is measured at 450 nm.

    • The antioxidant capacity is expressed as mM of Cu²⁺ equivalents per liter, determined from a standard curve.[2]

Structure-Activity Relationship and Signaling Pathways

The observed differences in antioxidant activity can be attributed to the electronic properties conferred by the substituent groups on the phenyl ring. The hydroxyl groups, particularly in the ortho position to each other as in 3,4-dihydroxymandelic acid, can readily donate a hydrogen atom to a radical, and the resulting phenoxy radical is stabilized by resonance. This is a key mechanism for antioxidant activity.

The diagram below illustrates a simplified representation of the antioxidant action of a phenolic compound (ArOH) via hydrogen atom transfer (HAT), a primary mechanism in the DPPH assay.

Antioxidant_Mechanism cluster_reactants Reactants cluster_products Products Phenol Phenolic Antioxidant (ArOH) Phenoxy_Radical Phenoxy Radical (ArO•) Phenol->Phenoxy_Radical H• donation Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule H• acceptance

Caption: Simplified Hydrogen Atom Transfer (HAT) mechanism.

References

A Comparative Analysis of Phenylephrine Metabolites in Urine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for scientists and drug development professionals on the urinary metabolites of phenylephrine, featuring comparative data, analytical methodologies, and metabolic pathway visualizations.

Phenylephrine is a synthetic sympathomimetic amine widely used as a nasal decongestant and vasopressor. Understanding its metabolic fate is crucial for pharmacokinetic studies, drug safety evaluation, and clinical monitoring. This guide provides a comprehensive comparison of the primary phenylephrine metabolites found in urine, supported by experimental data and detailed analytical protocols.

Quantitative Comparison of Urinary Metabolites

Phenylephrine undergoes extensive first-pass metabolism, primarily in the intestinal wall and liver.[1] The major metabolic pathways are sulfate conjugation and oxidative deamination by monoamine oxidase (MAO)[1][2]. Glucuronidation is also a reported metabolic route[1][3]. Consequently, only a small fraction of an oral dose is excreted as unchanged phenylephrine in the urine.[4]

The primary metabolites recovered in urine are phenylephrine sulfate, 3-hydroxymandelic acid, and to a lesser extent, phenylephrine glucuronide. The following table summarizes the urinary excretion of phenylephrine and its key metabolites as a percentage of the administered oral dose, compiled from a study in healthy adult volunteers.

MetaboliteMean % of 10 mg Oral Dose Excreted in Urine (24h)Mean % of 20 mg Oral Dose Excreted in Urine (24h)Mean % of 30 mg Oral Dose Excreted in Urine (24h)
Unchanged Phenylephrine< 0.5%< 0.5%< 0.5%
Phenylephrine Sulfate46.6%39.7%36.2%
This compound25.3%27.6%30.2%
Phenylephrine Glucuronide< 0.1%< 0.1%< 0.1%
Data sourced from a pharmacokinetic study in healthy volunteers[5].

Interestingly, as the oral dose of phenylephrine HCl increases, the percentage of the dose excreted as phenylephrine sulfate tends to decrease, while the portion excreted as this compound increases[5]. This suggests that at higher doses, more phenylephrine may bypass intestinal wall metabolism[5].

Metabolic Pathway of Phenylephrine

The biotransformation of phenylephrine involves both Phase I and Phase II metabolic reactions. The primary pathways are oxidative deamination by monoamine oxidase (MAO) to form this compound, and conjugation with sulfate or glucuronic acid.

Phenylephrine_Metabolism PE Phenylephrine HMA This compound PE->HMA Monoamine Oxidase (MAO) PES Phenylephrine Sulfate PE->PES Sulfotransferase (SULT) PEG Phenylephrine Glucuronide PE->PEG UDP-glucuronosyltransferase (UGT)

Figure 1. Metabolic pathway of phenylephrine.

Experimental Protocols

The quantification of phenylephrine and its metabolites in urine typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol: Quantification of Phenylephrine and Metabolites by LC-MS/MS

This protocol is a generalized procedure based on validated methods described in the literature[3][5][6].

1. Sample Preparation:

  • Collect urine samples over a 24-hour period.

  • To determine the amount of phenylephrine sulfate, an aliquot of the urine sample is subjected to enzymatic hydrolysis using sulfatase to convert the sulfate conjugate back to free phenylephrine.

  • Similarly, β-glucuronidase is used to quantify glucuronide conjugates[7].

  • For the analysis of total phenylephrine (unconjugated + conjugated), samples undergo digestion with both sulfatase and β-glucuronidase.

  • Prepare samples for analysis by protein precipitation or solid-phase extraction.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a reverse-phase C18 column for separation[8][9].

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection: Monitor specific precursor-to-product ion transitions for each analyte (multiple reaction monitoring - MRM).

3. Quantification:

  • Construct calibration curves using known concentrations of analytical standards for phenylephrine, phenylephrine glucuronide, and this compound.

  • The concentration of phenylephrine sulfate is often estimated indirectly. The amount of phenylephrine sulfate is calculated by subtracting the amount of unconjugated phenylephrine and phenylephrine glucuronide from the total phenylephrine measured after enzymatic hydrolysis[3][6].

  • Quantification limits are typically in the low ng/mL range. For example, validated assays have reported quantification limits of 2.0–200 ng/mL for phenylephrine and phenylephrine glucuronide, and 100–5000 ng/mL for total phenylephrine and this compound[3][5].

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of phenylephrine metabolites in urine.

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing UrineCollection 24h Urine Collection EnzymaticHydrolysis Enzymatic Hydrolysis (Sulfatase/Glucuronidase) UrineCollection->EnzymaticHydrolysis SPE Solid-Phase Extraction EnzymaticHydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification vs. Calibration Curve LCMS->Quantification Analysis Data Analysis Quantification->Analysis

Figure 2. Experimental workflow for urine metabolite analysis.

References

A Comparative Guide to the Validation of a Novel UHPLC-HRMS Method for 3-Hydroxymandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) method for the quantitative analysis of 3-Hydroxymandelic acid (3-HMA) against established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction to this compound Analysis

This compound, a metabolite of phenylephrine and a biomarker for certain metabolic disorders, requires accurate and reliable quantification in biological matrices. The development and validation of analytical methods are critical to ensure the quality and integrity of clinical and research data. This document outlines the validation of a novel UHPLC-HRMS method, highlighting its superior performance characteristics in comparison to traditional methods.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative validation data for the new UHPLC-HRMS method and its alternatives. The data for HPLC-UV, GC-MS, and LC-MS/MS are representative values based on published literature for similar analytes.

Validation Parameter HPLC-UV GC-MS LC-MS/MS New UHPLC-HRMS
Linearity (r²) > 0.995> 0.996> 0.998> 0.999
Range (µg/mL) 1 - 1000.1 - 500.01 - 100.005 - 20
Limit of Detection (LOD) (µg/mL) 0.50.050.0050.001
Limit of Quantitation (LOQ) (µg/mL) 1.50.150.0150.005
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%99 - 101%
Precision (% RSD) < 5%< 10%< 3%< 2%
Specificity ModerateHighVery HighExcellent

Table 1: Comparison of Key Validation Parameters

Method Feature HPLC-UV GC-MS LC-MS/MS New UHPLC-HRMS
Sample Throughput ModerateLowHighVery High
Sample Preparation SimpleDerivatization often requiredSimpleSimple
Cost per Sample LowModerateHighModerate-High
Confirmation Capability LimitedGoodExcellentExcellent

Table 2: Comparison of Methodological Features

Experimental Protocols: A Guide to Method Validation

The validation of the new UHPLC-HRMS method was performed in accordance with ICH Q2(R1) guidelines. The following protocols were employed:

Specificity

The specificity of the method was determined by analyzing blank matrix samples (e.g., plasma, urine) and comparing them with spiked samples containing 3-HMA and potential interfering substances. The high resolution and mass accuracy of the HRMS detector allowed for the unequivocal identification of 3-HMA without interference from endogenous matrix components.

Linearity

Linearity was assessed by preparing a series of calibration standards of 3-HMA in the matrix over the concentration range of 0.005 to 20 µg/mL. The calibration curve was constructed by plotting the peak area of 3-HMA against its concentration. The acceptance criterion was a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy was determined by the recovery method. Samples were spiked with known concentrations of 3-HMA at three levels (low, medium, and high) within the linear range. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration. The acceptance criteria were a mean recovery of 99-101%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples at three different concentrations on the same day. Intermediate precision was determined by analyzing the same samples on three different days. The acceptance criterion was a relative standard deviation (RSD) of ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration at which the S/N ratio was approximately 3:1. The LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (S/N ratio of approximately 10:1).

Robustness

The robustness of the UHPLC-HRMS method was evaluated by introducing small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%). The method was considered robust as these variations did not significantly affect the analytical results.

Mandatory Visualization: Workflow and Pathways

Validation_Workflow cluster_0 Method Development cluster_2 Method Application MD_Start Start MD_Optimization Optimization of UHPLC-HRMS Parameters MD_Start->MD_Optimization Specificity Specificity MD_Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Method Validated Reporting Data Reporting Routine_Analysis->Reporting

Caption: Workflow for the validation of the new analytical method for this compound.

Conclusion

The novel UHPLC-HRMS method for the quantification of this compound demonstrates significant advantages over existing analytical techniques. Its superior sensitivity, specificity, and high-throughput capabilities make it an ideal choice for demanding research and clinical applications. The comprehensive validation, conducted in accordance with ICH guidelines, ensures the reliability and accuracy of the data generated by this method. The adoption of this advanced analytical approach can lead to more precise and dependable results in drug development and clinical diagnostics.

A Guide to Inter-Laboratory Performance in 3-Hydroxymandelic Acid Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of inter-laboratory performance for the measurement of 3-Hydroxymandelic acid, a key metabolite in various physiological and pathological processes. The presented data is based on a proficiency testing scheme for the closely related and analytically similar compound, Vanillylmandelic Acid (VMA), and serves as a valuable proxy for understanding the expected variability in this compound analysis. This document offers insights into the reliability of different analytical methods and provides detailed experimental protocols to aid laboratories in optimizing their own assays.

Experimental Workflow for Inter-Laboratory Comparison

The following diagram outlines the typical workflow for an inter-laboratory comparison or proficiency testing scheme.

G A Sample Preparation (Spiked Urine Pools) B Homogeneity and Stability Testing A->B C Sample Distribution B->C D Sample Receipt and Storage C->D E Sample Analysis (Chosen Method) D->E F Data Reporting E->F G Statistical Analysis (e.g., z-scores) F->G H Performance Evaluation G->H I Issuance of Comparison Report H->I G A Norepinephrine / Epinephrine B Normetanephrine / Metanephrine A->B COMT C Vanillylmandelic Acid (VMA) A->C B->C MAO

A Comparative Guide to 3-Hydroxymandelic Acid and 4-Hydroxymandelic Acid in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic profiling and biomarker discovery, the subtle structural differences between isomers can have profound implications for their biological roles and clinical utility. This guide provides a comprehensive comparison of two such isomers: 3-Hydroxymandelic acid (3-HMA) and 4-Hydroxymandelic acid (4-HMA). While both are aromatic alpha-hydroxy carboxylic acids, their origins, metabolic significance, and applications as biomarkers diverge significantly. This document outlines their distinct biochemical pathways, summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of their metabolic context and analytical workflows.

Biochemical Origins and Metabolic Pathways

This compound and 4-Hydroxymandelic acid arise from different metabolic routes. 3-HMA is primarily known as a metabolite of the synthetic sympathomimetic amine, phenylephrine. Conversely, 4-HMA is an endogenous metabolite originating from the catabolism of L-tyrosine and has been identified as an intermediate in the biosynthesis of Coenzyme Q10.

This compound (3-HMA): A Metabolite of Phenylephrine

Phenylephrine, a common nasal decongestant, undergoes extensive metabolism in the body. One of the primary pathways involves oxidative deamination by monoamine oxidase (MAO) to form an aldehyde intermediate, which is then further metabolized to this compound.[1][2][3][4] This makes 3-HMA a key biomarker for assessing phenylephrine exposure and metabolism.

4-Hydroxymandelic Acid (4-HMA): An Endogenous Metabolite of Tyrosine

4-Hydroxymandelic acid is synthesized endogenously from the amino acid L-tyrosine. The proposed pathway involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid, which is then metabolized to 4-hydroxyphenylacetic acid and subsequently to 4-hydroxymandelic acid.[5] More recently, 4-HMA has been identified as an intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10), a vital component of the electron transport chain.

Below is a DOT script generating a diagram illustrating the distinct metabolic pathways leading to the formation of 3-HMA and 4-HMA.

cluster_0 Phenylephrine Metabolism cluster_1 Tyrosine Metabolism & CoQ10 Biosynthesis Phenylephrine Phenylephrine MAO Monoamine Oxidase (MAO) Phenylephrine->MAO Aldehyde_Intermediate Aldehyde Intermediate MAO->Aldehyde_Intermediate Metabolism_Step_2 Further Metabolism Aldehyde_Intermediate->Metabolism_Step_2 HMA3 This compound (3-HMA) Metabolism_Step_2->HMA3 Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid Tyrosine->HPPA HPAA 4-Hydroxyphenylacetic Acid HPPA->HPAA HMA4 4-Hydroxymandelic Acid (4-HMA) HPAA->HMA4 CoQ10 Coenzyme Q10 HMA4->CoQ10

Metabolic pathways of 3-HMA and 4-HMA.

Quantitative Data from Metabolic Profiling

Direct comparative studies quantifying both 3-HMA and 4-HMA in the same cohort under identical conditions are scarce in the literature. However, data from separate studies provide insights into their expected concentrations in biological fluids.

Table 1: Urinary Excretion of this compound After Oral Phenylephrine Administration

This table summarizes data from a study where healthy volunteers were administered single oral doses of phenylephrine HCl. The amount of 3-HMA excreted in urine over 24 hours was quantified.

Phenylephrine HCl DoseMean % of Dose Excreted as 3-HMA (over 24h)
10 mg25.3%
20 mg28.2%
30 mg30.2%

(Data sourced from a study on the pharmacokinetics of phenylephrine HCl.[1])

Table 2: Baseline Levels of 4-Hydroxymandelic Acid in Plasma

Performance as Biomarkers

The distinct origins of 3-HMA and 4-HMA dictate their utility as biomarkers for different physiological and pathological states.

  • This compound: Its primary role as a biomarker is in pharmacokinetic studies of phenylephrine.[1] Measuring urinary 3-HMA provides a reliable indication of the extent of phenylephrine metabolism through the monoamine oxidase pathway.

  • 4-Hydroxymandelic Acid: As an endogenous metabolite, 4-HMA has broader potential as a biomarker. It is considered a crucial marker for monitoring adrenal medulla function and related diseases, such as pheochromocytoma.[3] Its involvement in Coenzyme Q10 synthesis also suggests its potential relevance in metabolic disorders related to mitochondrial function.

Experimental Protocols for Analysis

The analysis of 3-HMA and 4-HMA in biological matrices like urine and plasma is typically performed using chromatographic techniques coupled with mass spectrometry.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Organic Acids

LC-MS/MS offers high sensitivity and specificity for the quantification of organic acids.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex to ensure homogeneity.

    • Dilute a small aliquot (e.g., 50 µL) of the urine sample with a solution of 0.5% formic acid in water (e.g., 1:20 v/v).[7]

    • Add an internal standard solution (e.g., a deuterated analog of the analytes).

    • Filter the diluted sample through a 0.20 µm filter before injection into the LC-MS/MS system.[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3 µm) is commonly used.[7]

    • Mobile Phase: A gradient elution with two mobile phases is typical:

      • Mobile Phase A: 0.1-0.5% formic acid in water.[7][8]

      • Mobile Phase B: 0.1-0.5% formic acid in acetonitrile.[7][8]

    • Flow Rate: A flow rate of around 350 µL/min is often employed.[7]

    • Injection Volume: Typically 10 µL.[7]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

The following DOT script provides a visual representation of a typical LC-MS/MS workflow for organic acid analysis.

cluster_workflow LC-MS/MS Experimental Workflow Sample Urine/Plasma Sample Dilution Dilution & Internal Standard Spiking Sample->Dilution Filtration Filtration (0.2 µm) Dilution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Data Data Analysis & Quantification Detection->Data

LC-MS/MS workflow for hydroxymandelic acid analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Mandelic Acid Derivatives

GC-MS is another powerful technique for analyzing mandelic acid derivatives, though it often requires a derivatization step to increase the volatility of the analytes.

  • Sample Preparation and Derivatization:

    • Extract the organic acids from the urine sample using a suitable solvent (e.g., chloroform) after acidification.[9]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Derivatize the dried extract to convert the polar carboxyl and hydroxyl groups into more volatile esters and ethers. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) derivatives.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

Conclusion

This compound and 4-Hydroxymandelic acid, while structurally similar, occupy distinct niches in metabolic profiling. 3-HMA serves as a specific biomarker for the metabolism of the xenobiotic phenylephrine, making it valuable in pharmacology and toxicology. In contrast, 4-HMA is an endogenous metabolite with emerging significance in fundamental biochemical pathways such as Coenzyme Q10 synthesis, and it holds promise as a biomarker for adrenal function and potentially other metabolic disorders. The choice between monitoring 3-HMA or 4-HMA should be guided by the specific research or clinical question at hand, with LC-MS/MS and GC-MS offering robust analytical platforms for their quantification. Future research involving the simultaneous measurement of both isomers in various physiological and pathological states could further elucidate their comparative roles and potential interplay in human metabolism.

References

Evaluating Antibody Specificity for 3-Hydroxymandelic Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxymandelic acid (3-HMA), a key metabolite of several catecholamines, is crucial in various research and clinical settings. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, the specificity of the antibodies employed is paramount to ensure reliable and accurate results. This guide provides a framework for evaluating and comparing the specificity of antibodies for 3-HMA immunoassays, complete with experimental protocols and illustrative diagrams.

The Challenge of Specificity in Small Molecule Immunoassays

Due to the small size of 3-HMA, immunoassays for its detection typically employ a competitive format. In this setup, free 3-HMA in the sample competes with a labeled 3-HMA conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of 3-HMA in the sample.

A significant challenge in developing such assays is the potential for cross-reactivity, where the antibody binds to molecules structurally similar to 3-HMA. This can lead to inaccurate measurements and misinterpretation of results. Therefore, a thorough evaluation of antibody specificity is a critical step in assay validation.

Key Structural Analogs for Cross-Reactivity Testing

A comprehensive assessment of antibody specificity should include testing against a panel of structurally related compounds. Based on the metabolic pathways of catecholamines, the following molecules are key potential cross-reactants for a 3-HMA immunoassay:

  • Vanillylmandelic acid (VMA): A major metabolite of norepinephrine and epinephrine, differing from 3-HMA by the presence of a methoxy group.

  • 4-Hydroxy-3-methoxymandelic acid (VMA): The IUPAC name for Vanillylmandelic acid.

  • Mandelic acid: The parent compound of 3-HMA, lacking the hydroxyl group at the 3' position.

  • 3,4-Dihydroxymandelic acid (DOMA): A precursor metabolite, featuring an additional hydroxyl group.

  • Homovanillic acid (HVA): A major metabolite of dopamine.

  • 3-Hydroxyphenylacetic acid (3-HPAA): A related metabolite in the dopamine pathway.

Comparative Data on Antibody Specificity

Ideally, manufacturers of antibodies and ELISA kits for 3-HMA would provide detailed cross-reactivity data. In the absence of commercially available kits specifically for 3-HMA, this section illustrates how such data should be presented. The following table provides a hypothetical comparison of two fictional anti-3-HMA antibodies, "Antibody A" and "Antibody B," to demonstrate the evaluation process.

CompoundStructureAntibody A Cross-Reactivity (%)Antibody B Cross-Reactivity (%)
This compound (3-HMA) (Target Analyte) 100 100
Vanillylmandelic acid (VMA)5.215.8
Mandelic Acid1.53.1
3,4-Dihydroxymandelic acid (DOMA)8.722.5
Homovanillic acid (HVA)< 0.10.5
3-Hydroxyphenylacetic acid (3-HPAA)< 0.10.2

Note: Cross-reactivity is typically calculated as (IC50 of 3-HMA / IC50 of cross-reactant) x 100%, where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

Experimental Protocols

This section provides a detailed protocol for a competitive ELISA to determine the specificity of an antibody for this compound.

I. Preparation of Reagents
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Assay Buffer: 0.1% BSA in PBST.

  • 3-HMA-Protein Conjugate: this compound conjugated to a carrier protein like BSA or ovalbumin (OVA). The concentration will need to be optimized.

  • Primary Antibody: Anti-3-Hydroxymandelic acid antibody. The optimal dilution needs to be determined by titration.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG. The optimal dilution needs to be determined.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Standard Solutions: Prepare a serial dilution of this compound in Assay Buffer (e.g., from 1 ng/mL to 1000 ng/mL).

  • Potential Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in Assay Buffer.

II. Competitive ELISA Workflow

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection Coat Coat plate with 3-HMA-Protein Conjugate Wash1 Wash Coat->Wash1 Incubate Block Block with BSA Wash2 Wash Block->Wash2 Incubate Add_Sample Add Standard/Sample and Primary Antibody Wash3 Wash Add_Sample->Wash3 Incubate Add_Secondary Add HRP-conjugated Secondary Antibody Wash4 Wash Add_Secondary->Wash4 Incubate Add_Substrate Add TMB Substrate Stop_Reaction Stop with H₂SO₄ Add_Substrate->Stop_Reaction Incubate Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Wash1->Block Wash2->Add_Sample Wash3->Add_Secondary Wash4->Add_Substrate

Caption: Competitive ELISA workflow for 3-HMA.

III. Step-by-Step Procedure
  • Coating: Coat the wells of a 96-well microplate with the 3-HMA-protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Add the standard solutions, sample, or potential cross-reactant solutions to the wells, followed immediately by the addition of the primary antibody diluted in Assay Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add the HRP-conjugated secondary antibody diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add the TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Logical Relationship for Specificity Assessment

The following diagram illustrates the logical process for evaluating the specificity of an antibody for use in a 3-HMA immunoassay.

Specificity_Assessment Start Start: Need to Quantify This compound Select_Ab Select Candidate Anti-3-HMA Antibody Start->Select_Ab Identify_Analogs Identify Potential Cross-Reactants (e.g., VMA, Mandelic Acid) Start->Identify_Analogs Perform_ELISA Perform Competitive ELISA with 3-HMA and Analogs Select_Ab->Perform_ELISA Identify_Analogs->Perform_ELISA Calculate_IC50 Calculate IC50 Values for all Compounds Perform_ELISA->Calculate_IC50 Calculate_CR Calculate Cross-Reactivity (%) Calculate_IC50->Calculate_CR Evaluate Evaluate Specificity: Is Cross-Reactivity Acceptable? Calculate_CR->Evaluate Accept Antibody is Suitable for the Assay Evaluate->Accept Yes Reject Antibody is Not Specific Enough; Select a Different Antibody Evaluate->Reject No Reject->Select_Ab

Caption: Logical workflow for antibody specificity assessment.

Conclusion

The specificity of an antibody is a non-negotiable parameter for the development of a reliable immunoassay for this compound. While commercially available, pre-validated kits are ideal, they are not always available for less common analytes. In such cases, a systematic evaluation of antibody specificity against a panel of structurally related compounds is essential. By following the protocols and logical framework outlined in this guide, researchers can confidently select and validate antibodies, leading to accurate and reproducible quantification of this compound in their samples.

A Comparative Guide to the Correlation of Plasma and Urine Concentrations of 3-Hydroxymandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Hydroxymandelic acid (3-HMA) concentrations in plasma and urine, drawing upon available experimental data. 3-HMA is a key metabolite in the catabolism of catecholamines, such as adrenaline and noradrenaline, and is also a major metabolite of the widely used decongestant, phenylephrine.[1] Understanding the relationship between its plasma and urine levels is crucial for pharmacokinetic studies, drug development, and clinical diagnostics.

Quantitative Data on this compound Excretion

The following table summarizes the urinary excretion of this compound after a single oral administration of phenylephrine HCl in healthy volunteers, as reported in a study by Gelotte et al. (2015). This data provides insight into the extent of 3-HMA elimination through urine.

Table 1: Urinary Excretion of this compound Over 24 Hours Following Oral Administration of Phenylephrine HCl [1]

Phenylephrine HCl DoseMean Percentage of Dose Excreted as this compound (%)
10 mg25.3
20 mgNot Reported
30 mg30.2

Data extracted from Gelotte et al. (2015). The study noted an increase in the percentage of the dose excreted as this compound with an increasing dose of phenylephrine.[1]

Metabolic Pathway of Phenylephrine to this compound

The formation of this compound from its parent compound, phenylephrine, involves a series of enzymatic reactions. The primary metabolic route is deamination by monoamine oxidase (MAO).

Phenylephrine Phenylephrine Intermediate_Aldehyde Intermediate Aldehyde Phenylephrine->Intermediate_Aldehyde Monoamine Oxidase (MAO) 3-Hydroxymandelic_acid This compound Intermediate_Aldehyde->3-Hydroxymandelic_acid Aldehyde Dehydrogenase cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect_Plasma Plasma Collection Acidify_Extract Acidification & Extraction (for Plasma) Collect_Plasma->Acidify_Extract Collect_Urine Urine Collection Dilute_Filter Dilution/Filtration (for Urine) Collect_Urine->Dilute_Filter LC_MS_MS LC/MS/MS Analysis Acidify_Extract->LC_MS_MS Dilute_Filter->LC_MS_MS Quantification Quantification LC_MS_MS->Quantification Correlation_Analysis Correlation Analysis Quantification->Correlation_Analysis

References

Reference Ranges for 3-Hydroxymandelic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of existing literature reveals a notable scarcity of established reference ranges for 3-hydroxymandelic acid (3-HMA) in healthy adult and pediatric populations. While its presence is acknowledged in human biological fluids, robust quantitative data to define normal physiological levels remains limited, posing a challenge for researchers and drug development professionals.

This guide synthesizes the currently available information on this compound, provides context with data from the more extensively studied related compound, 3-methoxy-4-hydroxymandelic acid (VMA), and outlines general methodologies for its analysis.

I. Understanding this compound

This compound (also known as m-hydroxymandelic acid) is a metabolite of the catecholamine pathway. It is formed from the metabolism of epinephrine and norepinephrine. The quantification of catecholamine metabolites is crucial in clinical chemistry, particularly for the diagnosis and monitoring of certain tumors, such as neuroblastoma and pheochromocytoma. However, the clinical utility and normal physiological concentrations of 3-HMA are not as well-defined as those of VMA.

II. Reference Ranges for this compound

Current publicly available data on reference ranges for this compound in healthy individuals is sparse.

Table 1: Urinary this compound Reference Value in a Healthy Adult Population

PopulationSample TypeAnalyteReference RangeCitation
AdultUrineThis compound0.023 ± 0.014 µmol/mmol creatinine[1]

Note: This value is derived from the Human Metabolome Database and represents a single data point rather than a comprehensive reference interval established from a large population study.

In contrast, reference ranges for the related metabolite, 3-methoxy-4-hydroxymandelic acid (VMA), are well-established. These are provided for comparative context.

Table 2: Urinary 3-Methoxy-4-hydroxymandelic Acid (VMA) Reference Ranges in Healthy Populations

PopulationAge GroupSample TypeAnalyteReference RangeCitation
Adult≥16 years24-hour UrineVMA1.8 - 6.7 mg/day[2]
Pediatric3-5 years24-hour UrineVMA1.0 - 2.6 mg/day[2]
Pediatric6-9 years24-hour UrineVMA2.0 - 3.2 mg/day[2]
Pediatric10-15 years24-hour UrineVMA2.3 - 5.2 mg/day[2]
Adult (Male)>15 years24-hour UrineVMA3192 ± 699 µg/24 hours[3]
Adult (Female)>15 years24-hour UrineVMA3192 ± 699 µg/24 hours[3]
Pediatric0-1 year24-hour UrineVMA569 ± 309 µg/24 hours[3]
Pediatric1-5 years24-hour UrineVMA1348 ± 433 µg/24 hours[3]
Pediatric6-15 years24-hour UrineVMA2373 ± 698 µg/24 hours[3]

III. Experimental Protocols for Analysis

A study by Gumbhir and Mason (1994) developed a liquid chromatography method for m-hydroxymandelic acid in human plasma, reporting a limit of quantitation of 10.0 ng/ml.[4] The general workflow for such an analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing start Plasma/Urine Sample Collection protein_precipitation Protein Precipitation (e.g., with acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer derivatization Derivatization (Optional for GC-MS) supernatant_transfer->derivatization lc_ms LC-MS/MS or GC-MS Analysis derivatization->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification against Standard Curve peak_integration->quantification data_review Data Review and Reporting quantification->data_review

Caption: General workflow for the analysis of this compound.

A. Sample Collection and Preparation
  • Urine: 24-hour urine collection is the standard for many catecholamine metabolite tests to account for diurnal variations.[2] Spot urine samples corrected for creatinine concentration are also used. For preservation, acidification with hydrochloric acid is common.[5]

  • Plasma: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuged promptly to separate the plasma.

B. Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like 3-HMA in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization of the analyte to increase its volatility.

A patent for measuring mandelic acid in urine by LC-MS/MS describes a simple "dilute-and-shoot" method where the urine sample is diluted with pure water and directly injected into the LC-MS/MS system.[6] This approach minimizes sample preparation time.

IV. Factors Influencing this compound Levels

Several factors can influence the urinary excretion of catecholamine metabolites, and it is reasonable to assume these would also affect 3-HMA levels.

  • Age: The excretion of many metabolites changes with age, particularly from infancy through adolescence.[3]

  • Sex: Some studies on related compounds have noted sex-based differences in excretion rates.

  • Diet: While some studies on VMA suggest minimal dietary influence, it is a common practice to recommend avoidance of certain foods (e.g., vanilla-containing products, certain fruits and nuts) before testing for catecholamine metabolites.[5]

V. Comparison of Analytical Methods

A direct comparison of analytical methods specifically for this compound is not available in the reviewed literature. However, for the broader class of catecholamine metabolites, both LC-MS/MS and GC-MS are considered robust and reliable techniques. The choice between them often depends on the specific analyte, the required sensitivity, and the available instrumentation. A comparative study on VMA found that HPLC and GLC (Gas-Liquid Chromatography) methods were superior to others like paper chromatography.[7]

logical_relationship cluster_analytes Catecholamine Metabolism cluster_factors Influencing Factors cluster_measurement Measurement & Interpretation catecholamines Epinephrine & Norepinephrine vma VMA (3-methoxy-4-hydroxymandelic acid) catecholamines->vma hma 3-HMA (this compound) catecholamines->hma analytical_methods Analytical Methods (LC-MS/MS, GC-MS) vma->analytical_methods hma->analytical_methods age Age age->vma age->hma sex Sex sex->vma sex->hma diet Diet diet->vma diet->hma pathology Pathological State pathology->vma pathology->hma reference_ranges Reference Ranges analytical_methods->reference_ranges clinical_interpretation Clinical Interpretation reference_ranges->clinical_interpretation

Caption: Factors influencing 3-HMA levels and their measurement.

VI. Conclusion and Future Directions

The establishment of clear and comprehensive reference ranges for this compound in healthy populations is a critical unmet need in clinical and research settings. The lack of this fundamental data hinders the interpretation of 3-HMA measurements and its potential clinical utility.

Future research should focus on:

  • Large-scale population studies: To establish robust, age- and sex-stratified reference intervals for 3-HMA in both urine and plasma.

  • Method validation and comparison: Detailed validation of analytical methods for 3-HMA and comparative studies to determine the most accurate and reliable techniques.

  • Investigation of influencing factors: Studies to elucidate the specific impact of diet, lifestyle, and other physiological factors on 3-HMA levels.

By addressing these gaps, the scientific community can better understand the role of this compound in human health and disease, ultimately enabling its effective use in research and drug development.

References

Comparative stability of 3-Hydroxymandelic acid and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Comparative Stability of 3-Hydroxymandelic Acid and Its Isomers for Researchers and Drug Development Professionals

This guide provides a framework for assessing the comparative stability of this compound and its isomers, namely 2-Hydroxymandelic acid and 4-Hydroxymandelic acid. Due to a lack of direct comparative stability data in the public domain, this document outlines detailed experimental protocols for a comprehensive forced degradation study. These protocols are designed to elucidate the intrinsic stability of these molecules under various stress conditions, which is a critical step in drug development and formulation.

Introduction to Hydroxymandelic Acid Isomers

Hydroxymandelic acids are derivatives of mandelic acid and play a role as metabolites in biological systems. For instance, this compound is a metabolite of adrenaline and noradrenaline[1]. Their chemical structure, characterized by a hydroxyl group on the phenyl ring and an alpha-hydroxy carboxylic acid moiety, makes them susceptible to various degradation pathways. Understanding the relative stability of the 2-, 3-, and 4-isomers is crucial for their potential pharmaceutical applications, influencing formulation strategies, storage conditions, and shelf-life determination.

Comparative Stability Assessment: A Proposed Experimental Framework

To objectively compare the stability of this compound and its isomers, a forced degradation study is recommended. This involves subjecting the compounds to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate potential degradation products and identify the degradation pathways[2][3].

Data Presentation: A Template for Comparative Stability Data

The following table should be used to summarize the quantitative results from the forced degradation studies. The percentage of degradation and the formation of major degradation products should be recorded for each stress condition.

Stress ConditionTime Points2-Hydroxymandelic Acid This compound 4-Hydroxymandelic Acid
% DegradationMajor Degradants (RT)% Degradation
Acid Hydrolysis (e.g., 0.1 M HCl at 60°C)2h, 6h, 12h, 24h
Base Hydrolysis (e.g., 0.1 M NaOH at 60°C)1h, 2h, 4h, 8h
Oxidative Degradation (e.g., 3% H₂O₂ at RT)6h, 12h, 24h, 48h
Thermal Degradation (Solid State, e.g., 80°C)1d, 3d, 7d, 14d
Photostability (ICH Q1B option 1 or 2)-

RT: Retention Time of major degradation products in the HPLC analysis.

Experimental Protocols

The following are detailed methodologies for conducting the comparative stability studies.

Materials and Reagents
  • 2-Hydroxymandelic acid (analytical standard)

  • This compound (analytical standard)

  • 4-Hydroxymandelic acid (analytical standard)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable buffer components for HPLC)

  • Purified water (HPLC grade)

Instrumentation

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the primary analytical tool required[4][5][6][7].

Preparation of Stock and Working Solutions

Prepare individual stock solutions of each isomer in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. From these, prepare working solutions at a concentration of approximately 100 µg/mL for the stress studies.

Forced Degradation Studies Protocol[2][3][8]

For each isomer, perform the following stress tests:

  • Acid Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light. Withdraw samples at specified time points and dilute for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of each solid isomer in a controlled temperature oven at 80°C. At specified time points, withdraw a sample, dissolve it in the initial solvent, and dilute to the working concentration for HPLC analysis.

  • Photostability Testing: Expose the solid compounds and their solutions to light conditions as specified in the ICH guideline Q1B. A control sample should be kept in the dark. After the exposure period, analyze the samples by HPLC.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compounds from their degradation products. The following is a suggested starting point for method development:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where all isomers and potential degradation products have reasonable absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method must be validated to ensure it is specific, accurate, precise, and linear for the quantification of the parent compounds and their major degradants.

Logical Workflow for Comparative Stability Assessment

The following diagram illustrates the logical workflow for conducting a comparative stability study of the hydroxymandelic acid isomers.

G Workflow for Comparative Stability Study of Hydroxymandelic Acid Isomers cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis & Data Interpretation cluster_reporting Reporting A Procure Analytical Standards (2-, 3-, 4-Hydroxymandelic Acid) B Develop & Validate Stability-Indicating HPLC Method A->B C Prepare Stock & Working Solutions B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidative Degradation C->F G Thermal Degradation C->G H Photostability C->H I HPLC Analysis of Stressed Samples D->I E->I F->I G->I H->I J Quantify Degradation & Identify Major Degradants I->J K Tabulate & Compare Stability Data J->K L Generate Comparative Stability Report K->L

Caption: Workflow for the comparative stability assessment of hydroxymandelic acid isomers.

Signaling Pathways and Biological Relevance

While this compound is a known metabolite of catecholamines, specific signaling pathways directly modulated by it or its isomers are not well-documented in publicly available literature. Their primary biological relevance appears to be as biomarkers of metabolic processes. Further research would be required to elucidate any direct signaling roles.

Conclusion

This guide provides a robust scientific framework for conducting a comparative stability study of this compound and its isomers. By following the detailed experimental protocols and utilizing the proposed data presentation and workflow, researchers and drug development professionals can generate the necessary data to understand the intrinsic stability of these compounds. This knowledge is fundamental for making informed decisions regarding formulation, packaging, and storage, ultimately ensuring the quality and efficacy of potential pharmaceutical products containing these molecules.

References

Navigating the Landscape of Vanillylmandelic Acid Quantification: A Comparative Guide to Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating catecholamine metabolism, the accurate measurement of key biomarkers is paramount. While the initial search for commercial ELISA kits for 3-Hydroxymandelic acid did not yield any specific products, a closely related and clinically significant alternative, Vanillylmandelic acid (VMA), boasts a range of commercially available enzyme-linked immunosorbent assay (ELISA) kits. This guide provides a comprehensive comparison of the performance characteristics of these VMA ELISA kits, offering a valuable resource for selecting the most appropriate tool for your research needs.

Vanillylmandelic acid is the main terminal metabolite of the catecholamines epinephrine and norepinephrine. Its quantification in biological fluids, particularly urine, is a critical diagnostic marker for tumors of the adrenal medulla, such as pheochromocytoma and neuroblastoma. The non-invasive nature of urine sampling, combined with the sensitivity and high-throughput capability of ELISA, makes these kits an attractive option for researchers.

Performance Characteristics: A Side-by-Side Comparison

To facilitate an informed decision, the following table summarizes the key performance characteristics of several commercially available VMA ELISA kits. The data has been compiled from publicly available product datasheets and manuals.

FeatureElabscience (E-EL-0132)ELK Biotechnology (ELK8239)Novus Biologicals (NBP3-18014)Creative Diagnostics (DEIA2255)Biomatik (EKU11512)
Assay Principle Competitive ELISA[1][2]Competitive Inhibition ELISACompetitive ELISACompetitive ELISA[3]Competitive Inhibition ELISA[4]
Sample Type Serum, plasma, other biological fluids[1][2]Urine, biological agentsNot specifiedSerum, plasma, tissue homogenates, cell culture supernatants, other biological fluids[3]Urine, biological agents[4]
Sensitivity 0.94 ng/mL[1]43 ng/mLNot specified2.3 ng/mL[3][5]2.69 ng/mL[4]
Detection Range 1.56 - 100 ng/mL[1]156.25 - 10000 ng/mLNot specified7.8 - 500 ng/mL[3][5]6.17 - 500 ng/mL[4]
Intra-Assay Precision (CV%) < 10%[1]< 8%< 6.52%[6]Not specified< 10%[4]
Inter-Assay Precision (CV%) < 10%[1]< 10%< 4.66%[6]Not specified< 12%[4]
Spike Recovery 80% - 120%[2]Serum: 82-95% (Avg. 88%), EDTA plasma: 78-96% (Avg. 87%), Heparin plasma: 95-107% (Avg. 96%)85% - 105%[6]Not specifiedNot specified
Specificity No significant cross-reactivity or interference observed with VMA analogues.[1][2]High sensitivity and excellent specificity for VMA. No significant cross-reactivity or interference between VMA and analogues was observed.Not specifiedNo detectable cross-reactivity with other relevant proteins.[3]Not specified
Assay Time ~2.5 hours[1]~2 hoursNot specifiedNot specified~2 hours[4]

Experimental Protocol: A Representative Competitive ELISA for VMA

The following is a generalized experimental protocol for a competitive VMA ELISA, based on the principles and steps outlined in the manuals of the compared kits. For precise details, always refer to the specific kit's manual.

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized or distilled water.

  • Prepare the Standard dilutions to create a standard curve. This typically involves a serial dilution of the provided VMA standard.

  • Prepare the Biotinylated Detection Antibody and HRP Conjugate working solutions by diluting the concentrated stocks with their respective diluents.

2. Assay Procedure:

  • Add a specific volume (typically 50 µL) of the Standards, samples, and a blank (Standard Diluent) to the appropriate wells of the microplate, which has been pre-coated with an anti-VMA antibody.

  • Immediately add the Biotinylated Detection Antibody working solution to each well.

  • Incubate the plate for a specified time (e.g., 45-60 minutes) at a specific temperature (e.g., 37°C). During this incubation, the VMA in the sample competes with the biotinylated VMA for binding to the coated antibody.

  • Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the prepared Wash Buffer.

  • Add the HRP Conjugate working solution to each well.

  • Incubate the plate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Aspirate and wash the plate multiple times (e.g., 5 times) with the Wash Buffer.

  • Add the Substrate Reagent (e.g., TMB) to each well.

  • Incubate the plate in the dark for a specified time (e.g., 15-20 minutes) at a specific temperature (e.g., 37°C) to allow for color development. The intensity of the color is inversely proportional to the amount of VMA in the sample.

  • Add the Stop Solution to each well to terminate the reaction. The color will typically change from blue to yellow.

  • Measure the optical density (OD) of each well at 450 nm using a microplate reader.

3. Calculation of Results:

  • Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis.

  • Determine the concentration of VMA in the samples by interpolating their mean OD values from the standard curve.

  • If samples were diluted, the calculated concentration must be multiplied by the dilution factor.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the competitive ELISA principle and a typical workflow.

Competitive_ELISA_Principle cluster_well Microplate Well Antibody Anti-VMA Antibody HRP_Conjugate HRP Conjugate Antibody->HRP_Conjugate Binds to Biotin VMA_Sample VMA in Sample VMA_Sample->Antibody Competes with VMA_Labeled Biotinylated VMA VMA_Labeled->Antibody Substrate Substrate HRP_Conjugate->Substrate Catalyzes Color_Signal Color Signal Substrate->Color_Signal

Caption: Principle of Competitive ELISA for VMA Detection.

ELISA_Workflow reagent_prep Reagent & Sample Preparation add_sample Add Standards & Samples to Coated Plate reagent_prep->add_sample add_detection_ab Add Biotinylated Detection Antibody add_sample->add_detection_ab incubation1 Incubate (Competition) add_detection_ab->incubation1 wash1 Wash Plate incubation1->wash1 add_hrp Add HRP Conjugate wash1->add_hrp incubation2 Incubate add_hrp->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate Results read_plate->analyze

Caption: A typical experimental workflow for a VMA competitive ELISA.

References

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxymandelic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 3-Hydroxymandelic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Identifier:

NameThis compound
Synonyms m-Hydroxymandelate
CAS Number 17119-15-2
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol

Hazard Identification and Classification

This compound is classified as a hazardous substance. In case of exposure, it is crucial to seek immediate medical attention.

GHS Hazard Statements:

Hazard CodeStatement
H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[1]
H332Harmful if inhaled.[1]

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[2]

  • Skin Contact: May cause skin irritation and potential sensitization upon contact.[3]

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: Harmful if swallowed.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Equipment TypeSpecifications
Eye Protection Safety glasses with side-shields or goggles are required. A face shield should be worn in situations with a high risk of splashing.[4]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are necessary. Inspect gloves for any tears or degradation before use.[5]
Skin Protection A lab coat is the minimum requirement. For larger quantities or increased risk of contact, an acid-resistant apron or suit should be worn to protect the body.[5][6]
Respiratory For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Minimize dust generation and accumulation when handling the solid form.[2]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed.[1][7]

    • Store away from incompatible materials such as oxidizing agents.[3]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Accidental Release Measures:

In the event of a spill, follow these steps:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as outlined above.

  • For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][7]

  • For larger spills, contain the spill and prevent it from entering drains.[1]

  • Clean the spill area thoroughly with a suitable absorbent material.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Disposal:

    • Dispose of the waste in accordance with all local, state, and federal regulations.[3]

    • Do not dispose of it down the drain.[7]

    • Consult with your institution's environmental health and safety department for specific disposal procedures.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Prepare well-ventilated area (Fume Hood) check_safety Check eyewash station and safety shower prep_area->check_safety don_ppe Don appropriate PPE check_safety->don_ppe handle Handle this compound - Avoid contact - Minimize dust don_ppe->handle store Store in a cool, dry, well-ventilated area - Keep container closed handle->store collect_waste Collect waste in labeled container handle->collect_waste dispose_waste Dispose according to regulations collect_waste->dispose_waste

References

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Reactant of Route 1
Reactant of Route 1
3-Hydroxymandelic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxymandelic acid

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.